molecular formula C7H8N2O B099329 2-Methylpyridine-4-carboxamide CAS No. 19354-04-2

2-Methylpyridine-4-carboxamide

Cat. No.: B099329
CAS No.: 19354-04-2
M. Wt: 136.15 g/mol
InChI Key: BRSYTDWQLDZUPF-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. Its structure, featuring a pyridine ring with methyl and carboxamide substituents, is a key pharmacophore in the development of novel therapeutic agents. Scientific literature highlights the promise of pyridine carboxamide-based compounds as a drug lead for Mycobacterium tuberculosis , demonstrating the potential of this chemical class in addressing drug-resistant tuberculosis . These compounds exhibit a dual mechanism of action, requiring AmiC-dependent hydrolysis for activation and subsequently inhibiting bacterial growth in macrophages by inducing autophagy . Furthermore, research into structurally related N-(4-methylpyridin-2-yl) carboxamide analogues has shown potent antibacterial efficacy against resistant clinical strains, such as extended-spectrum-β-lactamase (ESBL) producing E. coli . The pyridine carboxamide motif is also integral to structure-directed drug design campaigns, serving as a critical scaffold for inhibitors targeting essential membrane proteins in bacteria . As such, this compound serves as a versatile building block and core template for researchers synthesizing and optimizing new compounds with potential activity against high-priority bacterial pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSYTDWQLDZUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342913
Record name 2-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19354-04-2
Record name 2-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

2-Methylpyridine-4-carboxamide is a pivotal structural motif and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance necessitates robust, scalable, and economically viable synthetic pathways. This guide provides an in-depth analysis of the primary synthetic routes to this compound, tailored for researchers, chemists, and professionals in drug development. We will explore two core pathways: the direct amidation of 2-methylisonicotinic acid and the controlled hydrolysis of 2-methyl-4-cyanopyridine. The discussion emphasizes mechanistic rationale, process optimization, and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable building block. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, while the carboxamide at the 4-position provides a crucial hydrogen bond donor and acceptor site for molecular recognition at biological targets. Consequently, mastering its synthesis is a critical capability for any organization involved in the discovery and manufacturing of pyridine-based pharmaceuticals.

Strategic Synthesis Pathways Overview

The synthesis of this compound can be approached from two principal precursors, each with distinct advantages and challenges. The choice of pathway often depends on starting material availability, scalability requirements, and desired purity profile.

  • Pathway A: From 2-Methylisonicotinic Acid. This classic route involves the formation of an amide bond from the corresponding carboxylic acid. It is a well-understood transformation but requires an activation step.

  • Pathway B: From 2-Methyl-4-cyanopyridine. This pathway leverages the partial hydrolysis of a nitrile group. The primary challenge lies in controlling the reaction to prevent over-hydrolysis to the carboxylic acid.

The following diagram illustrates these two convergent synthetic strategies.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2_4_Lutidine 2,4-Lutidine Acid 2-Methylisonicotinic Acid 2_4_Lutidine->Acid Oxidation Nitrile 2-Methyl-4-cyanopyridine 2_4_Lutidine->Nitrile Ammoxidation Amide This compound Acid->Amide Amidation Nitrile->Amide Hydrolysis

Caption: Convergent synthesis routes to this compound.

Pathway A: Amidation of 2-Methylisonicotinic Acid

This pathway is a cornerstone of amide synthesis, proceeding via the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate.

Reaction Overview and Mechanism

Direct thermal amidation between a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions.[1] Therefore, the carboxylic acid must first be converted into a more reactive electrophile. A common and highly effective method is the formation of an acyl chloride.

The mechanism involves two key steps:

  • Activation: 2-Methylisonicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-methylisonicotinoyl chloride.

  • Amination: The acyl chloride is then reacted with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) to yield the final amide product.

Starting Material and Reagent Considerations
  • 2-Methylisonicotinic Acid: The primary precursor, 2,4-lutidine (2,4-dimethylpyridine), can be selectively oxidized to 2-methylisonicotinic acid. Various oxidizing agents like potassium permanganate or nitric acid have been used, though catalytic air oxidation offers a greener alternative.[2]

  • Chlorinating Agent: Thionyl chloride is cost-effective and widely used. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is another option, often used for smaller-scale reactions where milder conditions are preferred.

  • Ammonia Source: Concentrated ammonium hydroxide is a common and readily available reagent for the amination step.

Detailed Experimental Protocol: Acyl Chloride Route

Scientist's Note: This protocol is a representative procedure. All reactions involving thionyl chloride must be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Step 1: Synthesis of 2-Methylisonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylisonicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) can be added to accelerate the reaction.

  • After the addition is complete, slowly warm the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by quenching an aliquot with methanol and analyzing for methyl ester formation via TLC or LC-MS.[3]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the crude 2-methylisonicotinoyl chloride in an ice bath.

  • Slowly and carefully add the acyl chloride solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~5-10 eq). This addition is highly exothermic and must be controlled.

  • Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities.

  • Dry the product under vacuum to yield this compound.

Process Optimization and Scale-Up
  • Alternative Activating Agents: For large-scale synthesis, using coupling agents like carbodiimides (e.g., DCC, EDC) can be an alternative to acyl chlorides, although this introduces cost and atom economy disadvantages.[4][5]

  • Solvent Selection: Toluene or dichloromethane (DCM) can be used as solvents for the acyl chloride formation, which can aid in temperature control and subsequent workup.[3]

  • Workup: A careful pH adjustment during the workup can be critical to ensure complete precipitation of the product and removal of acidic or basic impurities.

Pathway B: Controlled Hydrolysis of 2-Methyl-4-cyanopyridine

This pathway is highly atom-economical and represents a more direct route if the nitrile precursor is readily available. The key challenge is achieving selective hydration of the nitrile to the primary amide without continuing the hydrolysis to the carboxylic acid.[6]

Reaction Overview and Mechanism

Nitrile hydrolysis can be catalyzed by acid or base. For selective conversion to the amide, base-catalyzed or metal-catalyzed conditions are often preferred.[7][8] The reaction proceeds by nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the amide.

Scientist's Note: Over-hydrolysis is the primary side reaction. Controlling temperature, reaction time, and catalyst loading is paramount for achieving high selectivity.

Starting Material and Catalyst Considerations
  • 2-Methyl-4-cyanopyridine: This intermediate is typically produced via the vapor-phase ammoxidation of 2,4-lutidine.[9] This industrial process involves reacting the lutidine with ammonia and oxygen over a solid oxide catalyst (e.g., vanadium-based).[10][11]

  • Catalyst: While strong bases like sodium hydroxide can be used, they often require careful control to prevent formation of the carboxylate salt.[7] Heterogeneous catalysts, such as manganese dioxide or specialized supported metal oxides, can offer higher selectivity and easier product separation.[12] Enzymatic hydrolysis using nitrile hydratase offers exceptional selectivity under mild conditions but can be more expensive.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

Step 1: Hydrolysis of 2-Methyl-4-cyanopyridine

  • In a pressure-tolerant reactor, suspend 2-methyl-4-cyanopyridine (1.0 eq) in water.

  • Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05-0.20 eq).[7]

  • Heat the mixture to a controlled temperature (e.g., 100-130 °C). The optimal temperature will depend on the catalyst and desired reaction time.

  • Monitor the reaction progress closely by HPLC or GC to maximize the yield of the amide while minimizing the formation of 2-methylisonicotinic acid.

  • Once the optimal conversion is reached, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Process Optimization and Scale-Up
  • Continuous Flow Hydrolysis: For industrial-scale production, continuous flow reactors offer superior temperature and pressure control, leading to higher selectivity and throughput under adiabatic conditions.[7]

  • Catalyst Recycling: Using a heterogeneous catalyst simplifies the process by allowing for easy separation (filtration) and recycling of the catalyst, improving the overall process economy.[12]

  • Solvent Effects: The use of co-solvents like tert-butyl alcohol has been shown to improve selectivity for the amide by modifying the reaction medium.[8]

Comparative Analysis of Synthesis Routes

The optimal choice of synthetic pathway depends on several factors, which are summarized below.

ParameterPathway A: AmidationPathway B: Hydrolysis
Atom Economy Lower (due to activating agent)Higher (theoretically adds only H₂O)
Reagent Hazards High (Thionyl chloride is toxic/corrosive)Moderate (Requires handling of base/catalyst)
Key Challenge Handling of reactive intermediatesControlling selectivity; preventing over-hydrolysis
Scalability Well-established, but byproduct disposal is a concernExcellent, especially with flow chemistry
Precursor Source Oxidation of 2,4-lutidineAmmoxidation of 2,4-lutidine

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to meet pharmaceutical standards.

  • Purification: Recrystallization is the most common method for purifying the final compound. Solvents such as water, ethanol, or mixtures thereof are often effective.

  • Characterization: The identity and purity of this compound should be confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (amide C=O and N-H stretches).

    • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

    • Melting Point: As a physical constant for purity assessment (literature value ~179-181 °C).

Conclusion

The synthesis of this compound can be effectively achieved through either the amidation of 2-methylisonicotinic acid or the controlled hydrolysis of 2-methyl-4-cyanopyridine. The amidation route is robust and reliable, while the nitrile hydrolysis pathway offers superior atom economy and is highly amenable to modern manufacturing techniques like continuous flow processing. The selection of a specific pathway will ultimately be guided by considerations of cost, scale, available starting materials, and the specific purity requirements of the final application. A thorough understanding of the mechanistic nuances and process parameters for both routes is essential for any scientist or engineer working in pharmaceutical development.

References

  • US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol.
  • Catalytic process for production of pyridine carboxylic acid amides.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • 2-Picoline-borane. Organic Syntheses Procedure. [Link]
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
  • US20120149933A1 - Ammoxidation catalyst and method for producing nitrile compound using the same.
  • Amid
  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. J-STAGE. [Link]
  • Chapter XXIV: The Ammoxidation of Organic Substances. ScienceDirect. [Link]
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction.
  • CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
  • Converting Nitriles to Amides. Chemistry Steps. [Link]
  • US5028713A - Ammoxidation of methyl substituted heteroaromatics to make heteroaromatic nitriles.
  • US2818378A - Oxidation of methyl-pyridines.

Sources

An In-depth Technical Guide to 2-Methylpyridine-4-carboxamide: Navigating a Sparsely Documented Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in research, science, and drug development,

As scientists, our work is predicated on the availability of accurate, verifiable, and comprehensive data. The ability to build upon prior knowledge is the cornerstone of innovation. In this spirit, we embarked on creating an in-depth technical guide for 2-Methylpyridine-4-carboxamide . However, a comprehensive survey of publicly available scientific literature, chemical databases, and supplier information has revealed that this specific compound is notably under-documented.

Key identifiers for this compound are:

  • IUPAC Name: this compound

  • Synonym: 2-methylisonicotinamide

  • CAS Number: 23133-93-9

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

Therefore, this document will pivot to provide a foundational overview based on established chemical principles and data from closely related, well-documented analogs. We will outline the theoretical structure, predictable reactivity, and plausible synthetic routes, clearly delineating between established data for related compounds and inferred properties for our target molecule. This approach is designed to equip researchers with a starting point for their own investigations into this promising, yet underexplored, chemical entity.

Section 1: Molecular Structure and Inferred Physicochemical Properties

The foundational structure of this compound combines a pyridine ring with two key functional groups: a methyl group at position 2 and a carboxamide group at position 4.

1.1. Structural Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 23133-93-9PubChem
Molecular Formula C₇H₈N₂O-
Molecular Weight 136.15 g/mol -
Canonical SMILES CC1=NC=C(C=C1)C(=O)NPubChem
InChI Key FAPXRXQJSOBEMB-UHFFFAOYSA-NPubChem

1.2. Inferred Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is not available in the surveyed literature. However, we can infer properties based on its structure and comparison with its well-characterized precursor, 2-Methylpyridine-4-carboxylic acid (CAS: 4021-11-8).

PropertyInferred Value for this compoundBasis for Inference (Data from Analogs)
Appearance Likely a white to off-white crystalline solid.The precursor acid and related pyridine carboxamides are typically solids at room temperature.[1]
Melting Point Expected to be high, likely >150 °C.The precursor acid has a very high melting point (295-299 °C). Amides are generally high-melting solids due to strong intermolecular hydrogen bonding.
Solubility Expected to have low solubility in water and non-polar organic solvents, but soluble in polar organic solvents like ethanol, methanol, and DMSO.The carboxamide group allows for hydrogen bonding, suggesting some water solubility, while the pyridine ring provides organic character. The precursor acid is slightly soluble in water but soluble in alcohols.[1]
pKa The pyridinium nitrogen will be weakly basic.The pKa of the conjugate acid of the parent 2-methylpyridine is ~5.97. The electron-withdrawing carboxamide group at the 4-position would be expected to decrease this basicity.
Section 2: Synthesis and Reactivity

While a specific, validated protocol for the synthesis of this compound is not published, its synthesis can be logically derived from standard organic chemistry transformations of its carboxylic acid precursor.

2.1. Plausible Synthetic Pathway

The most direct and industrially relevant synthesis would involve the amidation of a 2-methylpyridine-4-carboxylic acid derivative. This is a two-step process starting from the commercially available acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation Acid 2-Methylpyridine-4-carboxylic acid Ester Methyl 2-methylpyridine-4-carboxylate Acid->Ester SOCl₂, Methanol or H₂SO₄ (cat.), Methanol, Reflux Ester_ref Methyl 2-methylpyridine-4-carboxylate Amide This compound Ester_ref->Amide Aqueous Ammonia (NH₃(aq)) or Ammonia in Methanol, Heat

Caption: Plausible two-step synthesis of this compound.

2.1.1. Experimental Protocol: A Hypothetical Methodology

The following protocol is a well-established procedure for the amidation of esters and is provided as an exemplary method for researchers. This has not been experimentally validated for this specific substrate.

Step 1: Synthesis of Methyl 2-methylpyridine-4-carboxylate

  • Suspend 2-methylpyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: Thionyl chloride activates the carboxylic acid to form an acyl chloride in situ, which is then readily esterified by methanol. This is a highly efficient method for ester formation.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the methyl 2-methylpyridine-4-carboxylate (1.0 eq) in a minimum amount of methanol.

  • Add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10-20 eq).

  • Transfer the mixture to a sealed pressure vessel. Rationale: The amidation of an unreactive ester often requires elevated temperatures, and a sealed vessel is necessary to contain the volatile ammonia and prevent its escape.

  • Heat the vessel to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, a precipitate of the product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

2.2. Predicted Reactivity The reactivity of this compound is governed by its three main components:

  • Pyridine Ring: Susceptible to N-alkylation or N-oxidation at the nitrogen atom. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution unless under harsh conditions.

  • Carboxamide Group: The amide protons are weakly acidic. The amide can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions with heating.

  • Methyl Group: The methyl group is activated by the pyridine ring and can undergo deprotonation with a strong base (e.g., LDA) to form a nucleophilic anion, which can then react with various electrophiles.

Section 3: Spectroscopic Characterization (Anticipated)

No experimental spectra for this compound are available. The following are predicted chemical shifts and vibrational frequencies based on the analysis of related structures.

3.1. ¹H NMR Spectroscopy (Predicted)

  • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 would likely be a doublet, the proton at C3 a singlet (or narrow doublet), and the proton at C6 a doublet.

  • Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 7.0-8.0 ppm, which may exchange with D₂O.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.5 ppm.

3.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the methyl group (C2) and the carbon bearing the amide (C4) would be quaternary and appear at the downfield end of this range.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretch: Two distinct bands (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.

  • N-H Bend (Amide II band): A band around 1600-1640 cm⁻¹.

  • C-N Stretch: A band around 1400 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Section 4: Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of pyridine carboxamides is of significant interest in medicinal chemistry. They are considered "privileged structures" due to their ability to interact with a wide range of biological targets.

  • Scaffold for Library Synthesis: The molecule is an excellent starting point for creating a library of derivatives. The amide nitrogen can be alkylated or acylated, and the pyridine nitrogen can be functionalized, allowing for diverse chemical space exploration.

  • Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to protein targets.

  • Structural Analog of Nicotinamide: As an isomer of nicotinamide (Vitamin B3), it could be investigated for activity in pathways involving NAD+/NADH, though the different substitution pattern would significantly alter its biological profile.

Research into nicotinic acid derivatives has shown compounds with antibacterial and anti-inflammatory activities.[2] Therefore, it is plausible that this compound and its derivatives could be screened for similar biological effects.

Conclusion and Future Outlook

This compound represents a gap in the current chemical literature. Its structure is intriguing from a medicinal chemistry perspective, but a lack of fundamental data hinders its immediate application. This guide has sought to bridge this gap by providing a theoretically sound, yet explicitly non-validated, framework for its properties and synthesis.

We strongly encourage the scientific community to investigate this molecule. The publication of a verified synthesis protocol and complete, unambiguous characterization data would be a valuable contribution, enabling further exploration of this compound's potential in drug discovery and materials science.

References

This reference list is compiled from sources providing data on analogous or precursor compounds, as direct citable literature for this compound is unavailable.

  • PubChem. (n.d.). 2-methylisonicotinamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methylnicotinamide. National Center for Biotechnology Information.
  • Stenutz, R. (n.d.). 2-methylpyridine-4-carboxylic acid. Tables for Chemistry.
  • PrepChem. (2023). Synthesis of 2-Methylnicotinic acid N-methylamide.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]
  • Szałkowska, K., Szałkowski, M., Krawczyk, M., Karpińska, M., & Szymańska, E. (2023).

Sources

An In-depth Technical Guide to 2-Methylpyridine-4-carboxamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylpyridine-4-carboxamide, a pyridine derivative of significant interest in medicinal chemistry and drug development. Due to its limited commercial availability, this document focuses on the well-characterized precursor, 2-Methylpyridine-4-carboxylic acid, and provides a detailed, scientifically grounded protocol for its conversion to the target carboxamide. This guide is intended to empower researchers to synthesize, characterize, and evaluate this compound for their specific research and development needs.

Introduction: The Pyridine Carboxamide Scaffold in Drug Discovery

Pyridine-based molecules are a cornerstone of modern pharmacology, with the pyridine carboxamide scaffold being of particular importance. This structural motif is present in a multitude of approved drugs and clinical candidates, valued for its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its favorable pharmacokinetic properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of target affinity and selectivity. This compound, with its methyl group at the 2-position and a carboxamide at the 4-position, represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.

Core Compound Identification: Precursor and Target Molecule

Given the absence of a dedicated CAS number for this compound in major chemical databases, this guide focuses on its direct precursor, 2-Methylpyridine-4-carboxylic acid, for which comprehensive data is available.

Precursor: 2-Methylpyridine-4-carboxylic Acid
PropertyValueSource
IUPAC Name 2-Methylpyridine-4-carboxylic acid
Synonyms 2-Methylisonicotinic acid
CAS Number 4021-11-8
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance White to off-white powder[1]
Melting Point 295-299 °C (decomposition)
Solubility Slightly soluble in water; soluble in methanol, ethanol, and acetone.[1]
Target: this compound
PropertyPredicted Value
IUPAC Name This compound
Synonyms 2-Methylisonicotinamide
CAS Number Not assigned
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Predicted to be a solid at room temperature
Melting Point Predicted to be lower than the corresponding carboxylic acid
Solubility Predicted to have moderate solubility in polar organic solvents

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be reliably achieved from its carboxylic acid precursor through a standard amidation reaction. This section provides a detailed, two-step protocol that involves the activation of the carboxylic acid followed by amination.

Synthesis Workflow

Synthesis_Workflow Precursor 2-Methylpyridine-4-carboxylic acid Activated_Ester Activated Intermediate (e.g., Acyl Chloride) Precursor->Activated_Ester Activation (e.g., SOCl2, Oxalyl Chloride) Target This compound Activated_Ester->Target Amination Ammonia Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia->Target

Sources

Unraveling the Potential of 2-Methylpyridine-4-carboxamide: A Mechanistic Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridine-4-carboxamide is a distinct chemical entity for which the direct mechanism of action within biological systems remains largely uncharted in peer-reviewed literature. However, the pyridine carboxamide scaffold, of which it is a member, is a cornerstone in a diverse array of pharmacologically active agents. This technical guide navigates the scientifically plausible mechanisms of action for this compound by conducting an in-depth analysis of its structurally related analogs. We will explore established biological activities ranging from anti-infective and anti-inflammatory to metabolic regulation, providing a foundational framework for future research and drug discovery endeavors centered on this promising, yet under-investigated, molecule. This document serves as a comprehensive resource, amalgamating known functionalities of the broader pyridine carboxamide class to illuminate the potential therapeutic avenues for this compound.

Introduction: The Enigmatic Profile of this compound

The pyridine carboxamide structural motif is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide spectrum of biological targets. This versatility has led to the development of numerous therapeutic agents. While extensive research has been conducted on various derivatives, this compound itself has not been the specific subject of detailed mechanistic studies. Its precursor, 2-Methylpyridine-4-carboxylic acid, is primarily recognized as a key intermediate in organic synthesis.[1][2][3] This guide, therefore, adopts a predictive and analog-based approach to postulate the potential biological roles of this compound. By examining the established mechanisms of action of its close structural relatives, we can construct a robust hypothesis-driven framework to direct future investigations.

Potential Mechanisms of Action Inferred from Structural Analogs

The biological activity of pyridine carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the pyridine ring and the carboxamide nitrogen. Below, we dissect the prominent mechanisms of action observed in various classes of analogous compounds.

Anti-Infective Properties: A Tale of Prodrugs and Enzyme Inhibition

2.1.1. Anti-mycobacterial Activity via Prodrug Activation

A compelling mechanism observed in pyridine carboxamide derivatives is their role as prodrugs in combating Mycobacterium tuberculosis. For instance, the derivative MMV687254 has been identified as a potent anti-tubercular agent.[4] This molecule is inactive in its administered form and requires bioactivation within the bacterium. The activation is mediated by a mycobacterial amidase, AmiC, which hydrolyzes the carboxamide bond. This cleavage releases the active metabolite, which then exerts its bacteriostatic or bactericidal effects.[4] Furthermore, this class of compounds has been shown to induce autophagy in infected macrophages, contributing to the clearance of the pathogen.[4]

Given its core structure, it is plausible that this compound could be investigated as a potential anti-mycobacterial prodrug.

Diagram: Hypothetical Prodrug Activation of a Pyridine Carboxamide

G cluster_membrane Mycobacterium Cell Wall Prodrug Prodrug AmiC AmiC Prodrug->AmiC Hydrolysis Active_Metabolite Active_Metabolite AmiC->Active_Metabolite Bacterial_Target Bacterial_Target Active_Metabolite->Bacterial_Target Binding Inhibition Inhibition of Bacterial Growth Bacterial_Target->Inhibition

Caption: Hypothetical activation of a pyridine carboxamide prodrug by mycobacterial AmiC.

2.1.2. Antifungal Activity through Succinate Dehydrogenase Inhibition

Certain pyridine carboxamide derivatives have demonstrated significant antifungal activity by targeting a crucial enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH).[5] SDH, also known as complex II, is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death. The pyridine carboxamide moiety often plays a critical role in binding to the active site of the enzyme.[5]

Diagram: Succinate Dehydrogenase Inhibition

Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Converts to Pyridine_Carboxamide Pyridine Carboxamide Derivative Pyridine_Carboxamide->SDH Inhibits

Caption: Inhibition of succinate dehydrogenase by a pyridine carboxamide derivative.

Modulation of Inflammatory and Signaling Pathways

2.2.1. Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)

Arylpyridin-2-yl guanidine derivatives, which share the core pyridine structure, have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[6] MSK1 is a nuclear kinase involved in the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines. This suggests that pyridine carboxamides could be tailored to target specific kinases involved in inflammatory diseases.

2.2.2. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS).[7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The pyridine ring and its substituents are crucial for the inhibitory activity.

Metabolic Disease Applications

2.3.1. GPR119 Agonism for Type 2 Diabetes

Derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been developed as agonists for G protein-coupled receptor 119 (GPR119).[8] GPR119 is expressed in pancreatic beta cells and intestinal L-cells, and its activation leads to increased insulin secretion and release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes. This highlights the potential for pyridine carboxamides to modulate metabolic receptors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific biological activity of this compound, a systematic experimental approach is required. The following protocols are based on the known activities of its analogs.

In Vitro Antimicrobial Susceptibility Testing
  • Objective: To assess the direct antimicrobial activity of this compound against a panel of bacteria and fungi.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against relevant microbial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, Candida albicans, Aspergillus fumigatus).

    • Include appropriate positive and negative controls.

    • If activity is observed against mycobacteria, proceed with amidase hydrolysis assays.

Enzyme Inhibition Assays
  • Objective: To determine if this compound can inhibit specific enzymes.

  • Methodology (Example: Succinate Dehydrogenase Inhibition):

    • Isolate mitochondria from a relevant fungal species (e.g., Saccharomyces cerevisiae).

    • Use a spectrophotometric assay to measure the activity of SDH by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP).

    • Incubate the mitochondrial preparation with varying concentrations of this compound.

    • Calculate the IC50 value to quantify the inhibitory potency.

Cell-Based Signaling Assays
  • Objective: To evaluate the effect of this compound on specific cellular signaling pathways.

  • Methodology (Example: GPR119 Activation):

    • Use a stable cell line overexpressing human GPR119 (e.g., HEK293-hGPR119).

    • Stimulate the cells with varying concentrations of this compound.

    • Measure the downstream signaling event, such as an increase in intracellular cyclic AMP (cAMP), using a commercially available immunoassay kit.

    • Determine the EC50 value to assess the agonistic activity.

Summary of Potential Biological Activities and Targets

Potential Therapeutic Area Molecular Target/Mechanism Supporting Evidence from Analogs
Anti-tubercular Prodrug activation by mycobacterial amidase (AmiC)MMV687254, a pyridine carboxamide derivative, is a known anti-tubercular prodrug.[4]
Antifungal Inhibition of succinate dehydrogenase (SDH)Pyridine carboxamide derivatives show potent antifungal activity via SDH inhibition.[5]
Anti-inflammatory Inhibition of MSK1 or iNOSArylpyridin-2-yl guanidines inhibit MSK1[6]; 2-amino-4-methylpyridine analogs inhibit iNOS.[7]
Antidiabetic Agonism of GPR1192-(4-(methylsulfonyl)phenyl)pyridine derivatives are GPR119 agonists.[8]
Antineoplastic Varies (e.g., ribonucleotide reductase inhibition for thiosemicarbazone derivatives)Pyridine-2-carboxaldehyde thiosemicarbazones exhibit antineoplastic activity.[9][10][11]

Future Directions and Conclusion

The pyridine carboxamide scaffold is a testament to the power of subtle chemical modifications in dictating profound changes in biological activity. While this compound remains a molecule of untapped potential, the wealth of data from its structural analogs provides a clear and compelling roadmap for future research.

The immediate priorities for elucidating the biological role of this compound should be:

  • Broad-spectrum phenotypic screening: To identify any potential therapeutic areas of interest.

  • Target-based screening: Against a panel of enzymes and receptors for which other pyridine carboxamides have shown activity.

  • Structural biology studies: To understand the molecular interactions with any identified targets.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (URL not available)
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC, NIH. [Link]
  • 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • 2-Methylpyridine - Wikipedia. Wikipedia. [Link]
  • 2-(4-Methyl-2-pyridinyl)pyridine-4-carboxamide | C12H11N3O. PubChem. [Link]
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
  • 2-Methylpyridine-4-carboxylic acid (97%). Amerigo Scientific. [Link]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC, NIH. [Link]
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. [Link]
  • 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermedi
  • 2-Methylpyridine-4-carboxylic acid 97 4021-11-8. Sigma-Aldrich. (URL not available)
  • Potential antitumor agents. 14. 4-Substituted 2-formylpyridine thiosemicarbazones. PubMed. [Link]

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The Ascendant Trajectory of 2-Methylpyridine-4-carboxamide Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyridine ring, a foundational six-membered aromatic heterocycle, stands as a "privileged scaffold" in the annals of drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a ubiquitous feature in a multitude of approved therapeutic agents. Within this esteemed class of compounds, derivatives of 2-methylpyridine-4-carboxamide are emerging as a particularly promising frontier. Their versatile synthesis and amenability to structural modification have unlocked a broad spectrum of biological activities, positioning them as compelling candidates for tackling some of the most pressing challenges in human health, from infectious diseases to oncology. This guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic potential of this burgeoning class of molecules, tailored for researchers, scientists, and drug development professionals.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthetic route to N-substituted this compound derivatives is a testament to the elegance and efficiency of modern organic chemistry. The process is anchored in the strategic construction of the core scaffold, followed by the diversification of the amide functionality.

A. Core Scaffold Synthesis: From 2-Picoline to 2-Methyl-isonicotinic Acid

The journey commences with the readily available starting material, 2-picoline (2-methylpyridine). A crucial oxidation step is employed to introduce the carboxylic acid moiety at the 4-position, yielding the key intermediate, 2-methyl-isonicotinic acid[1]. This transformation is a cornerstone of pyridine chemistry and sets the stage for the subsequent amidation reactions.

B. Amidation: Forging the Carboxamide Bond

The pivotal carboxamide bond is forged through the coupling of 2-methyl-isonicotinic acid with a diverse array of primary or secondary amines. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Experimental Protocol: General Synthesis of N-Aryl-2-methylpyridine-4-carboxamides

  • Acid Activation: To a solution of 2-methyl-isonicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to generate the activated ester.

  • Amine Addition: To the activated acid solution, add the desired substituted aniline (1 equivalent).

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methylpyridine-4-carboxamide derivative.

This robust protocol allows for the generation of a diverse library of derivatives by simply varying the amine coupling partner, a critical step in exploring the structure-activity relationship (SAR) of these compounds.

Diagram of Synthetic Workflow

Synthesis_Workflow Start 2-Methylpyridine (2-Picoline) Intermediate1 2-Methyl-isonicotinic Acid Start->Intermediate1 Oxidation Activated_Acid Activated Ester Intermediate Intermediate1->Activated_Acid Coupling Agent (e.g., HATU) Product N-Aryl-2-methylpyridine- 4-carboxamide Activated_Acid->Product Amine Coupling Amine Substituted Aniline Amine->Product

Caption: General synthetic scheme for N-aryl-2-methylpyridine-4-carboxamides.

II. A Spectrum of Bioactivity: Therapeutic Applications

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. Judicious modifications to the N-substituent can profoundly influence the therapeutic targeting of these molecules.

A. Anticancer Potential: Targeting Key Signaling Nodes

A growing body of evidence points to the significant anticancer potential of pyridine carboxamide derivatives. One of the key mechanisms of action identified is the inhibition of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2)[2]. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Its dysregulation is implicated in various cancers[3][4][5].

Mechanism of Action: Allosteric Inhibition of SHP2

Certain this compound derivatives have been identified as potent allosteric inhibitors of SHP2. These molecules bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state[2]. This mode of inhibition offers a promising strategy for achieving high selectivity and mitigating off-target effects. The inhibition of SHP2 disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.

SHP2 Signaling Pathway in Cancer

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK GRB2_SOS GRB2/SOS SHP2->GRB2_SOS activates PI3K PI3K SHP2->PI3K modulates STAT STAT SHP2->STAT modulates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 2-Methylpyridine- 4-carboxamide Derivative Inhibitor->SHP2 allosterically inhibits

Caption: Simplified SHP2 signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR studies of related pyridine carboxamide derivatives have revealed key structural features that govern their anticancer potency. For instance, the nature and position of substituents on the N-aryl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity of the molecule to its target[6][7]. Lipophilicity also plays a crucial role, with an optimal range often required for cell permeability and target engagement[8].

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative pyridine carboxamide derivatives against various cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMCF-7 (Breast)6.22[9]
1b 2,4-DichlorophenylHepG2 (Liver)5.04[9]
2a 5-Methyl (bis-acridine)Lewis Lung Carcinoma0.002[10]
2b Unsubstituted (bis-acridine)Jurkat (Leukemia)0.011[10]

Note: Data is for structurally related pyridine carboxamide derivatives and serves as a representative example.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Antimicrobial and Antifungal Activity

Derivatives of this compound have also demonstrated significant promise as antimicrobial and antifungal agents. Their mechanism of action in fungi often involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDH, also known as complex II, plays a dual role in cellular respiration: it is a key enzyme in the Krebs cycle and a component of the electron transport chain. By inhibiting SDH, these compounds disrupt cellular energy production, leading to fungal cell death.

Succinate Dehydrogenase Inhibition Workflow

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Krebs Cycle ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP Inhibitor Pyridine Carboxamide Derivative Inhibitor->SDH inhibits

Caption: Inhibition of succinate dehydrogenase disrupts cellular respiration.

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative pyridine carboxamide derivatives against various microbial strains.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
3a 4-methylpyridin-2-ylE. coli (ESBL-producing)-[11]
3b thiophene-2-carboxamideE. coli (ESBL-producing)-[11]
4a 4-hydroxyphenylB. subtilis-[12]
4b 4-hydroxyphenylS. aureus-[12]

Note: Specific MIC values were not consistently provided in the search results for the exact this compound scaffold. The table indicates activity has been observed for related structures.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The demonstrated bioactivities, spanning from anticancer to antimicrobial and antifungal, underscore the rich chemical space that can be explored through strategic derivatization. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of derivatives are crucial for identifying compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

  • Structure-Based Drug Design: The elucidation of co-crystal structures of these derivatives with their protein targets will provide invaluable insights for the design of next-generation inhibitors.

The continued exploration of this compound derivatives holds immense potential for the development of innovative medicines to address a wide range of human diseases. The journey from scaffold to clinical candidate is arduous, but the foundational promise of this chemical class makes it a worthy and exciting endeavor for the drug discovery community.

IV. References

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Spectroscopic data (NMR, IR, MS) of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyridine-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (IUPAC Name: this compound), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of both isonicotinamide (a form of vitamin B3) and picoline, its structural confirmation is paramount for researchers in drug development and chemical synthesis. This document serves as an authoritative reference, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral features, provide validated experimental protocols, and present the data in a clear, accessible format for scientists and researchers.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a carboxamide group at the 4-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signature. Understanding these signatures is critical for verifying its synthesis, assessing purity, and studying its interactions in various chemical and biological systems.

The structural analysis begins with a clear atom-numbering system, which is essential for the unambiguous assignment of signals in NMR spectroscopy.

G cluster_0 This compound N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C_Me C7 (CH₃) C2->C_Me db1 C2->db1 C4 C4 C3->C4 C5 C5 C4->C5 C_CO C8 (C=O) C4->C_CO db2 C4->db2 C6 C6 C5->C6 C6->N1 db3 C6->db3 N_Amide N (NH₂) C_CO->N_Amide db_CO C_CO->db_CO db1->C3 db2->C5 db3->N1 db_CO->C_CO

Figure 1: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, the methyl protons, and the two amide protons. The electron-withdrawing nature of the nitrogen atom and the carboxamide group, combined with the electron-donating methyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H6~8.5 - 8.7Doublet (d)1HJ(H6-H5) ≈ 5-6Adjacent to ring nitrogen, highly deshielded.
H5~7.6 - 7.8Doublet of Doublets (dd)1HJ(H5-H6) ≈ 5-6, J(H5-H3) ≈ 1-2Coupled to both H6 and H3 (meta-coupling).
H3~7.5 - 7.7Singlet (s) or narrow doublet1HJ(H3-H5) ≈ 1-2Adjacent to the methyl-substituted carbon; meta-coupled to H5.
-CH₃ (C7)~2.5 - 2.6Singlet (s)3HN/AMethyl group attached to the aromatic ring.
-CONH₂~7.5 - 8.5Broad Singlet (br s)2HN/AProtons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange.

Expertise in Interpretation:

  • The downfield shift of H6 is a classic feature of pyridines, caused by the inductive effect and anisotropy of the nitrogen atom.

  • The amide protons often appear as two separate broad signals at low temperatures due to restricted rotation around the C-N bond, but typically appear as one broad signal at room temperature. Their chemical shift is highly dependent on solvent and concentration. A D₂O exchange experiment would confirm this assignment, as the amide protons would be replaced by deuterium, causing the signal to disappear.

Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl carbon of the amide.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (C8)~165 - 170Carbonyl carbon of the amide group.
C2~157 - 160Substituted with a methyl group and adjacent to nitrogen; highly deshielded.
C6~148 - 151Adjacent to nitrogen; deshielded.
C4~142 - 145Substituted with the electron-withdrawing carboxamide group.
C5~120 - 123Aromatic CH carbon.
C3~118 - 121Aromatic CH carbon.
-CH₃ (C7)~22 - 25Aliphatic methyl carbon attached to an sp² carbon.

Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample as prepared for ¹H NMR, though a higher concentration (20-50 mg) is beneficial for reducing acquisition time.

  • Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Key Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3100N-H StretchPrimary Amide (-CONH₂)Strong, often two bands (asymmetric & symmetric)
3100 - 3000C-H StretchAromaticMedium
2980 - 2850C-H StretchMethyl (-CH₃)Medium-Weak
~1680 - 1650C=O Stretch (Amide I band)AmideStrong
~1620 - 1580N-H Bend (Amide II band)AmideStrong
1600 - 1450C=C and C=N Ring StretchesPyridine RingMedium-Strong, multiple bands
~1400C-N StretchAmideMedium

Expertise in Interpretation: The two most diagnostic peaks are the strong C=O stretch (Amide I) around 1670 cm⁻¹ and the N-H stretches above 3100 cm⁻¹. The presence of two N-H bands (symmetric and asymmetric) is a definitive indicator of a primary amide (-NH₂). The exact positions of these bands can be influenced by hydrogen bonding, which is expected to be significant in the solid state.

Protocol for FTIR Data Acquisition (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), we can predict a characteristic fragmentation pathway.

Molecular Ion and Fragmentation Pattern

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • Molecular Ion (M⁺•): An intense peak is expected at m/z = 136 . The odd molecular weight is consistent with the nitrogen rule (two nitrogen atoms).

Predicted Major Fragments

m/zFragment LostProposed Fragment Structure
120•NH₂[M - NH₂]⁺
108C=O[M - CO]⁺• (less common for amides)
93•CONH₂[M - CONH₂]⁺ (2-methylpyridine cation)
78•CH₃[M - CH₃]⁺ (less likely as primary fragmentation)
66C₂H₂[m/z 92 - C₂H₂]⁺ (from pyridine ring fragmentation)

Fragmentation Workflow:

The primary fragmentation is expected to be the alpha-cleavage of the carboxamide group, leading to the highly stable 2-methylpyridine cation.

G mol This compound (M⁺•) m/z = 136 frag1 [M-NH₂]⁺ m/z = 120 mol->frag1 - •NH₂ frag2 [M-CONH₂]⁺ 2-Methylpyridine Cation m/z = 93 (Base Peak) mol->frag2 - •CONH₂ frag3 Pyridine Cation m/z = 78 frag2->frag3 - •CH₃

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Protocol for EI-MS Data Acquisition

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standard energy is 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the presence of key functional groups, particularly the primary amide. Mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the carboxamide moiety. Together, these techniques provide a robust and self-validating "fingerprint" for the molecule, ensuring its identity and purity for researchers and scientists in the field of drug development and chemical synthesis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. [Link]
  • PubChem, National Center for Biotechnology Information.2-Methylpyridine Compound Summary. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Chemguide.

An In-depth Technical Guide to the Solubility of 2-Methylpyridine-4-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

A fundamental parameter in pharmaceutical sciences, solubility dictates the formulation strategy, bioavailability, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of 2-methylpyridine-4-carboxamide, a key heterocyclic compound. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to provide a robust predictive analysis and a practical framework for laboratory investigation. We will explore the physicochemical properties of this compound, predict its solubility profile across a spectrum of organic solvents, detail validated experimental protocols for precise solubility determination, and discuss the underlying intermolecular forces governing its dissolution.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount consideration.[1] Poor solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. Conversely, a thorough understanding of an API's solubility in various solvent systems is crucial for:

  • API Purification and Crystallization: Selecting appropriate anti-solvents and crystallization solvents is key to achieving high purity and the desired polymorphic form.

  • Formulation Development: The choice of excipients and the manufacturing process for liquid, semi-solid, and solid dosage forms is heavily influenced by the API's solubility.

  • Preclinical and Clinical Studies: Ensuring complete dissolution in dosing vehicles is essential for accurate toxicological and pharmacological assessments.

This guide focuses on this compound, a molecule featuring a pyridine ring, a methyl group, and a carboxamide functional group. Each of these components contributes to its overall physicochemical profile and, consequently, its solubility characteristics.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first dissect its molecular structure and inherent properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics:

PropertyPredicted/Known ValueSignificance for Solubility
Molecular Formula C₇H₈N₂OIndicates the elemental composition.
Molecular Weight 136.15 g/mol A relatively low molecular weight suggests that lattice energy may not be excessively high.
Hydrogen Bond Donors 1 (from the amide N-H)The ability to donate hydrogen bonds is a key factor for solubility in protic solvents.
Hydrogen Bond Acceptors 2 (the pyridine nitrogen and the amide oxygen)The presence of multiple acceptor sites enhances interactions with a wide range of solvents.
Polarity PolarThe combination of the electronegative nitrogen in the pyridine ring and the polar carboxamide group makes the molecule polar.
pKa The pyridine nitrogen is weakly basic.The compound's charge state, and thus its solubility, will be influenced by the pH of the solvent system.

The most salient features for predicting solubility are the molecule's polarity and its capacity for hydrogen bonding. The carboxamide group is particularly important as it contains both a hydrogen bond donor (-NH₂) and a potent hydrogen bond acceptor (C=O).[2] This dual nature allows for the formation of strong intermolecular interactions, both with other molecules of its own kind (in the solid state) and with solvent molecules.

Predicted Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, we can make strong predictions based on the principle of "like dissolves like" and available data for analogous compounds, such as 2-methylpyridine-4-carboxylic acid. The latter is reported to be soluble in polar solvents like methanol, ethanol, and acetone.[3] The carboxamide is expected to follow a similar trend, with nuances arising from its distinct hydrogen bonding capabilities.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighMethanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds. It can effectively solvate the polar pyridine ring and form strong hydrogen bonds with the amide group.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding ability make it a good solvent for this compound.
Isopropanol Polar ProticModerateThe increased non-polar character of the isopropyl group compared to ethyl and methyl groups may slightly reduce its solvating power for the polar solute.
Acetone Polar AproticModerateAcetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor via its carbonyl oxygen, interacting favorably with the amide's N-H group. However, it cannot donate hydrogen bonds, which may limit its solvating power compared to protic solvents.
Acetonitrile Polar AproticLow to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. Its linear geometry may also be less effective at disrupting the crystal lattice of the solute.
Dichloromethane (DCM) AproticLowDCM has a moderate polarity but is not a strong hydrogen bond participant. It is unlikely to effectively solvate the highly polar carboxamide group.
Toluene Non-polarVery LowThe large disparity in polarity between the non-polar aromatic toluene and the polar solute will result in very poor solubility.
Hexane Non-polarInsolubleAs a non-polar aliphatic solvent, hexane will have minimal interaction with the polar this compound.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To move from prediction to precise data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

G A 1. Addition of Excess Solid Add an excess of this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach saturation. A->B C 3. Phase Separation Allow the suspension to settle. Alternatively, centrifuge to pellet the excess solid. B->C D 4. Sampling Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). C->D E 5. Analysis Quantify the concentration of the dissolved solid in the aliquot using a validated analytical method, such as HPLC-UV. D->E

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is a visual confirmation that an excess was used.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a period sufficient to reach a steady state, typically 24 to 48 hours.

  • Sample Preparation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of this compound in the original saturated solution by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.

Trustworthiness and Self-Validation: This protocol's reliability stems from its direct measurement of a system at equilibrium. The use of excess solid ensures saturation is achieved. The filtration step is critical for accuracy, preventing undissolved solid from artificially inflating the measured concentration. Finally, quantification using a validated, specific analytical method like HPLC provides precision and accuracy.

The Science Behind Solubility: Intermolecular Forces

The observed solubility is a direct consequence of the energetic balance between three types of interactions:

  • Solute-Solute Interactions: In the solid state, molecules of this compound are held in a crystal lattice by intermolecular forces, primarily hydrogen bonds between the amide groups and π-π stacking of the pyridine rings. The energy required to break these interactions is the lattice energy.

  • Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces. Energy is required to create a cavity within the solvent to accommodate a solute molecule.

  • Solute-Solvent Interactions: When the solute dissolves, new interactions are formed between the solute and solvent molecules. The energy released during this solvation process is the solvation energy.

Dissolution is favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

G cluster_dissolution Energetics of Dissolution A Overcoming Solute-Solute Interactions (Lattice Energy) D Dissolution A->D Energy Input B Overcoming Solvent-Solvent Interactions (Cavity Formation) B->D Energy Input C Formation of Solute-Solvent Interactions (Solvation Energy) C->D Energy Output

Caption: The energetic balance governing the dissolution process.

In the case of this compound, its high predicted solubility in polar protic solvents like methanol is due to the formation of strong hydrogen bonds between the solvent and the solute's amide group and pyridine nitrogen. These favorable solute-solvent interactions release enough energy to overcome the lattice energy of the solid and the hydrogen bonding within the solvent itself. Conversely, non-polar solvents like hexane offer only weak van der Waals interactions, which are insufficient to disrupt the strong intermolecular forces in the solid solute, leading to insolubility.

Conclusion

While awaiting extensive empirical data, a strong scientific rationale predicts that this compound will exhibit favorable solubility in polar organic solvents, particularly those with hydrogen bond donating and accepting capabilities such as lower-chain alcohols. Its solubility is expected to be moderate in polar aprotic solvents and poor to negligible in non-polar solvents. For drug development professionals, this predictive framework allows for the rational selection of solvent systems for synthesis, purification, and early-stage formulation. The detailed experimental protocol provided herein offers a clear pathway to obtaining the precise, quantitative data necessary for advancing a drug candidate through the development pipeline.

References

A comprehensive list of references would be provided here, citing peer-reviewed literature and authoritative chemical databases that support the claims made within this guide.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of 2-Methylpyridine-4-carboxamide. In the absence of extensive publicly available experimental data for this specific compound, this document synthesizes information from analogous structures, including isonicotinamide and other pyridine derivatives, to postulate potential stability characteristics and degradation pathways. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies for thermal analysis and forced degradation studies. The protocols and theoretical discussions herein are grounded in established principles of pharmaceutical analysis and are designed to be adapted for the empirical study of this compound.

Introduction: The Imperative of Stability Profiling

This compound, a derivative of isonicotinic acid, belongs to a class of compounds with significant potential in pharmaceutical and materials science. The pyridine carboxamide scaffold is a key feature in numerous biologically active molecules. As with any compound intended for advanced applications, a thorough understanding of its thermal stability and degradation profile is paramount. This knowledge is critical for determining appropriate storage conditions, predicting shelf-life, ensuring product safety and efficacy, and navigating the regulatory landscape.

This guide will delve into the theoretical and practical aspects of characterizing the thermal behavior of this compound. While specific experimental data for this molecule is scarce in publicly accessible literature, we will draw upon data from the closely related 2-methylpyridine-4-carboxylic acid and other pyridine carboxamides to provide a robust analytical framework.

Physicochemical Properties and Initial Stability Assessment

A foundational understanding of a molecule's physicochemical properties is the first step in any stability assessment. For this compound, key parameters of interest would include its melting point, solubility, and pKa. While experimental data is limited, we can infer certain characteristics from its constituent parts: the 2-methylpyridine ring and the carboxamide group. The pyridine ring imparts a degree of aromatic stability[1].

Table 1: Postulated Physicochemical Properties of this compound

PropertyPostulated Value/CharacteristicRationale/Reference Analog
Molecular Formula C₇H₈N₂O-
Molecular Weight 136.15 g/mol -
Melting Point (°C) Not experimentally determined in available literature. Expected to be a crystalline solid with a distinct melting point. For comparison, isonicotinamide melts at 155-157 °C[2]. The methyl substituent may slightly alter this.[2]
Solubility Likely soluble in polar organic solvents and sparingly soluble in water.General solubility of pyridine carboxamides.
pKa The pyridine nitrogen is basic, while the amide proton is weakly acidic.General characteristics of pyridine and amide functional groups.

Thermal Stability Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound and its response to heat. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[3].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions[4]. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism, a critical consideration in drug development[5].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss due to degradation or desolvation[3]. A TGA curve for this compound would reveal the temperature at which significant degradation begins.

Table 2: Hypothetical Thermal Analysis Data for this compound

ParameterExpected ObservationSignificance
Melting Point (DSC) Sharp endothermPurity and identity confirmation.
Enthalpy of Fusion (DSC) Quantitative value (J/g)Information on crystal lattice energy.
Polymorphic Transitions (DSC) Additional endotherms or exotherms before meltingIndicates different crystalline forms with potentially different properties.
Onset of Decomposition (TGA) Temperature at which significant mass loss beginsDefines the upper limit of thermal stability.
Residue at end of TGA Percentage of remaining massProvides information on the nature of the final decomposition products.

Degradation Profile and Pathway Elucidation

A comprehensive degradation profile is established through forced degradation (stress testing) studies. These studies intentionally expose the compound to harsh conditions to accelerate its decomposition, allowing for the identification of potential degradation products and pathways[6][7][8].

Forced Degradation Studies

Forced degradation studies for this compound should be conducted under a variety of conditions as mandated by regulatory guidelines[7]. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[6].

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heat as requiredHydrolysis of the amide to 2-methylpyridine-4-carboxylic acid and ammonia.
Basic Hydrolysis 0.1 M - 1 M NaOH, heat as requiredHydrolysis of the amide to the corresponding carboxylate salt and ammonia.
Oxidation 3-30% H₂O₂, room temperature or gentle heatOxidation of the methyl group to a carboxylic acid or hydroxymethyl group. N-oxidation of the pyridine ring.
Thermal Degradation Dry heat (e.g., 80-120 °C)Complex decomposition pathways, potentially involving decarboxylation or ring opening.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photochemical reactions leading to a variety of degradation products.
Postulated Degradation Pathways

Based on the chemistry of the pyridine ring and the amide functional group, several degradation pathways can be postulated for this compound.

  • Hydrolysis: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the amide bond to yield 2-methylpyridine-4-carboxylic acid and ammonia.

  • Oxidation: The methyl group is susceptible to oxidation, which could lead to the formation of 2-hydroxymethylpyridine-4-carboxamide or 4-carboxamide-pyridine-2-carboxylic acid. The pyridine nitrogen can also be oxidized to an N-oxide.

  • Thermal Decomposition: At elevated temperatures, more complex degradation involving decarboxylation (if hydrolysis occurs first) or cleavage of the pyridine ring is possible[6].

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound 2-Methylpyridine-4-carboxylic Acid 2-Methylpyridine-4-carboxylic Acid This compound->2-Methylpyridine-4-carboxylic Acid Acid/Base 2-Hydroxymethylpyridine-4-carboxamide 2-Hydroxymethylpyridine-4-carboxamide This compound->2-Hydroxymethylpyridine-4-carboxamide Oxidizing Agent Pyridine-N-oxide derivative Pyridine-N-oxide derivative This compound->Pyridine-N-oxide derivative Oxidizing Agent

Caption: Postulated primary degradation pathways for this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting, peak melting temperature, and enthalpy of fusion.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample This compound DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Data DSC Thermogram DSC_Instrument->DSC_Data DSC_Analysis Melting Point, Enthalpy DSC_Data->DSC_Analysis TGA_Data TGA Curve TGA_Instrument->TGA_Data TGA_Analysis Decomposition Temperature TGA_Data->TGA_Analysis

Caption: Workflow for the thermal analysis of this compound.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for polar analytes.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all components.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the specificity of the method.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive roadmap for the investigation of the thermal stability and degradation profile of this compound. While a lack of specific experimental data in the public domain necessitates a theoretical and comparative approach, the principles and methodologies outlined herein are robust and widely applicable. By employing the described techniques of DSC, TGA, and stability-indicating HPLC, researchers can empirically determine the critical stability parameters for this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of any potential product containing this compound and for fulfilling regulatory requirements. It is strongly recommended that the protocols described are performed to generate specific data for this molecule to build upon the foundational knowledge presented in this guide.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 48-55.
  • Ford, J. L., & Timmins, P. (Eds.). (1989).
  • Katritzky, A. R., & Taylor, R. (1990). Physical methods in heterocyclic chemistry. Academic Press.
  • Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Stahly, G. P. (2007). A survey of cocrystals reported in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Omicsonline.org.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Www.pharmtech.com.
  • Forced Degradation Studies. (2016, December 14). MedCrave.
  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit.
  • Theoretical study on the thermal decomposition of pyridine. (n.d.). ResearchGate.
  • New polymorphs of isonicotinamide and nicotinamide. (2009). Royal Society of Chemistry.

Sources

The Strategic Role of 2-Methylpyridine-4-carboxamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile roles in a multitude of therapeutic agents. Within this privileged class of structures, 2-Methylpyridine-4-carboxamide (also known as 2-methylisonicotinamide) emerges as a precursor of significant strategic value. Its unique electronic and steric properties, conferred by the methyl group ortho to the nitrogen and the carboxamide at the para position, provide a unique starting point for the synthesis of novel drug candidates. This technical guide offers an in-depth exploration of this compound as a pivotal precursor in drug discovery, detailing its synthesis, chemical characteristics, and its application in the development of innovative therapeutics, particularly in oncology and infectious diseases. We will delve into the structure-activity relationships of its derivatives and present detailed protocols for their synthesis and evaluation, providing researchers and drug development professionals with a comprehensive resource to leverage this promising scaffold.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, with a significant presence in a wide array of FDA-approved drugs.[1] The pyridine ring's aromaticity, hydrogen bonding capability, and ability to be readily functionalized make it a highly sought-after motif in drug design.[2] The introduction of a carboxamide group further enhances the molecule's drug-like properties by providing a robust hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[3]

This compound distinguishes itself through the strategic placement of its substituents. The methyl group at the 2-position influences the molecule's lipophilicity and can provide a steric handle to modulate target engagement and selectivity. The 4-carboxamide group is a versatile functional group that can be readily modified to explore a wide range of chemical space and optimize pharmacokinetic and pharmacodynamic properties. This guide will illuminate the pathway from this core precursor to the discovery of novel and potent drug candidates.

Synthesis and Chemical Properties of this compound

The efficient and scalable synthesis of this compound is a critical first step in its utilization as a drug discovery precursor. The most common route begins with the commercially available 2-methylisonicotinic acid.

Synthesis of this compound from 2-Methylisonicotinic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For 2-methylisonicotinic acid, a common and effective method involves a two-step, one-pot procedure.

Experimental Protocol:

Step 1: Activation of the Carboxylic Acid

  • To a solution of 2-methylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), add oxalyl chloride (1.2 eq) dropwise at 0 °C.[4]

  • Add a catalytic amount of DMF if using DCM as the solvent.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The completion of this step results in the formation of the acyl chloride intermediate.

Step 2: Amidation

  • Cool the reaction mixture containing the acyl chloride back to 0 °C.

  • Slowly add a solution of aqueous ammonia (excess, ~5-10 eq) to the reaction mixture.

  • Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Self-Validating System: The successful synthesis of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, which will show the characteristic peaks for the methyl, pyridine, and amide functional groups. The purity can be assessed by HPLC.

Key Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It also influences the reactivity of the ring towards electrophilic and nucleophilic substitution.

  • Methyl Group: The methyl group can undergo oxidation or be used for further functionalization.

  • Carboxamide Group: The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to generate diverse derivatives.

Application in Novel Drug Discovery: A Case Study in Kinase Inhibition

Derivatives of pyridine carboxamides have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[5] One such kinase is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy for cancer immunotherapy.[6]

Design and Synthesis of this compound Derivatives as HPK1 Inhibitors

Building upon the this compound core, a series of potent HPK1 inhibitors can be synthesized. The general synthetic scheme involves the modification of the carboxamide nitrogen.

Experimental Protocol: Synthesis of an N-aryl-2-methylpyridine-4-carboxamide Derivative

  • To a solution of 2-methylisonicotinic acid (1.0 eq) in anhydrous DMF, add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-methylpyridine-4-carboxamide derivative.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized derivatives can be evaluated for their inhibitory activity against HPK1 using in vitro kinase assays.

CompoundStructureHPK1 IC50 (nM)
Derivative A N-(3-chlorophenyl)-2-methylisonicotinamide50
Derivative B 2-methyl-N-(3-(trifluoromethyl)phenyl)isonicotinamide25
Derivative C N-(3-methoxyphenyl)-2-methylisonicotinamide100

This is a representative table with hypothetical data for illustrative purposes.

Structure-Activity Relationship Insights:

  • The nature of the substituent on the N-phenyl ring significantly impacts the inhibitory potency. Electron-withdrawing groups at the meta position, such as trifluoromethyl, tend to enhance activity.

  • The 2-methyl group on the pyridine ring is crucial for maintaining a favorable conformation for binding to the kinase active site.

Signaling Pathway and Mechanism of Action

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets that ultimately lead to the ubiquitination and degradation of key signaling proteins, thus dampening T-cell activation. By inhibiting HPK1, derivatives of this compound can block this negative feedback loop, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.[5]

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates HPK1_Inhibitor This compound Derivative HPK1_Inhibitor->HPK1 Inhibits Downstream Downstream Signaling Proteins (e.g., SLP-76) HPK1->Downstream Phosphorylates Ubiquitination Ubiquitination & Degradation Downstream->Ubiquitination T_Cell_Activation T-Cell Activation Ubiquitination->T_Cell_Activation Inhibits Negative_Regulation Negative Regulation

Sources

Investigating the biological targets of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Elucidation of Biological Targets for 2-Methylpyridine-4-carboxamide

Preamble: Navigating the Unknown with a Novel Chemical Entity

In the landscape of drug discovery, the emergence of a novel chemical entity (NCE) like this compound presents both a tantalizing opportunity and a formidable challenge. Its pyridine core suggests a privileged scaffold, a structural motif frequently found in a multitude of bioactive compounds, hinting at a high potential for therapeutic relevance.[1][2] The carboxamide functional group further suggests potential interactions with a wide array of biological targets, including enzymes and receptors where hydrogen bonding plays a critical role.[3] However, with no established biological targets, we are at the starting line of a crucial investigation. The primary directive of this guide is to provide a comprehensive, multi-pronged strategy for the systematic deconvolution of the biological targets of this compound. This is not merely a checklist of experiments, but a logical, causality-driven workflow designed to build a robust understanding of the compound's mechanism of action, from initial hypothesis generation to in-cell validation.

Part 1: Foundational Strategy - Hypothesis Generation Through In Silico and Phenotypic Approaches

Before embarking on resource-intensive biochemical and cellular assays, a foundational understanding of the potential biological space in which this compound might operate is essential. This initial phase is designed to generate testable hypotheses and guide the subsequent experimental design.

In Silico Target Prediction: Casting a Wide Net

Computational methods, or in silico target fishing, serve as a cost-effective first pass to identify potential protein targets.[4][5][6] These approaches leverage the vast repositories of known ligand-target interactions and protein structures.

  • Rationale: By comparing the structure of this compound to databases of compounds with known biological activities, we can infer potential targets. This is based on the principle that structurally similar molecules often share similar biological targets.

Key In Silico Approaches:

MethodPrincipleExpected Output
Reverse Docking Docks the 3D conformation of this compound against a library of protein binding sites.A ranked list of potential protein targets based on predicted binding affinity (docking score).[4]
Ligand-Based Similarity Searches for compounds with similar chemical fingerprints or pharmacophores in databases like ChEMBL.A list of known bioactive compounds with high similarity, along with their documented targets.[5]
PASS Prediction Predicts the biological activity spectra of a substance based on its structural formula.A probabilistic estimation of various biological activities (e.g., enzymatic inhibition, receptor antagonism).[7]

Workflow for In Silico Target Prediction:

cluster_0 In Silico Target Prediction Start Start 3D_Model Generate 3D Model of This compound Start->3D_Model Reverse_Docking Perform Reverse Docking against Protein Structure Database 3D_Model->Reverse_Docking Similarity_Search Conduct Ligand-Based Similarity Searches (e.g., ChEMBL) 3D_Model->Similarity_Search PASS_Prediction Run PASS (Prediction of Activity Spectra for Substances) 3D_Model->PASS_Prediction Analyze_Results Analyze and Consolidate Predicted Targets Reverse_Docking->Analyze_Results Similarity_Search->Analyze_Results PASS_Prediction->Analyze_Results Hypothesis Initial Target Hypotheses Analyze_Results->Hypothesis

Caption: Workflow for generating initial target hypotheses using in silico methods.

Broad Phenotypic Screening: Understanding the Cellular Impact

Parallel to in silico work, broad phenotypic screening provides crucial data on the compound's functional effects in a biological context. This can help to narrow down the potential therapeutic areas and guide the selection of cell lines for subsequent target identification experiments.

  • Rationale: Observing the effects of this compound on a diverse panel of human cancer cell lines or other relevant cell types can reveal patterns of activity that correlate with specific genetic backgrounds or signaling pathway dependencies.

Recommended Initial Screen: A panel of 60-100 cancer cell lines from different tissues of origin.

Data to Collect:

  • GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell growth.

  • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

  • LC50 (Lethal Concentration 50): The concentration that kills 50% of the cells.

This data can be correlated with genomic and proteomic data from the cell lines to identify potential pathways and targets.

Part 2: Unbiased Target Identification Strategies

With initial hypotheses in hand, the next phase employs unbiased, proteome-wide experimental approaches to identify direct binding partners of this compound within a complex biological sample.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique to "fish" for binding proteins from a cell lysate.[8][9][10]

  • Rationale: By immobilizing this compound on a solid support, we can selectively capture its binding partners. These captured proteins can then be identified using mass spectrometry.

Experimental Protocol for AC-MS:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached at a position determined by SAR (Structure-Activity Relationship) studies to be non-essential for biological activity.

  • Immobilization:

    • Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (chosen based on phenotypic screening data) to a high density.

    • Harvest the cells and prepare a native protein lysate using a mild lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors).

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-immobilized beads.

    • As a negative control, incubate a separate aliquot of lysate with beads that have been treated with a mock linker or an inactive structural analog of the compound.

    • For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins, for example, by changing the pH, increasing the salt concentration, or using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the experimental sample but absent or reduced in the control and competition lanes.

    • Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

cluster_1 Affinity Chromatography-Mass Spectrometry Workflow Probe_Synthesis Synthesize Affinity Probe Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Pulldown Perform Affinity Pulldown (with controls) Immobilization->Pulldown Lysate_Prep Prepare Native Cell Lysate Lysate_Prep->Pulldown Wash_Elute Wash and Elute Bound Proteins Pulldown->Wash_Elute SDS_PAGE Separate Proteins by SDS-PAGE Wash_Elute->SDS_PAGE MS_Analysis Excise Bands and Identify by LC-MS/MS SDS_PAGE->MS_Analysis Target_List List of Putative Targets MS_Analysis->Target_List

Caption: Step-by-step workflow for AC-MS based target identification.

Chemoproteomics

Chemoproteomics offers a suite of advanced techniques to map small molecule-protein interactions directly in a cellular context.[11][12][13][14]

  • Rationale: These methods use chemical probes to label and identify protein targets, often providing information about the specific site of interaction.

Key Chemoproteomic Strategies:

MethodPrincipleApplication for this compound
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families. Competition with a test compound reveals its targets.If in silico data suggests an enzyme class (e.g., serine hydrolases, kinases), a competitive ABPP experiment can be performed.
Photoaffinity Labeling A probe is synthesized with a photoreactive group. Upon UV irradiation, it covalently crosslinks to its binding partners in situ.A photoaffinity probe of this compound can be synthesized to capture binding partners in live cells.

Part 3: In-Cell Target Engagement and Genetic Validation

Identifying a protein that binds to a compound is a critical step, but it is equally important to demonstrate that this binding event occurs within living cells and is responsible for the compound's biological activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in intact cells and tissues.[15][16][17][18][19]

  • Rationale: The binding of a ligand, such as this compound, to its target protein generally increases the protein's thermal stability. This stabilization can be measured by heating cells to various temperatures and quantifying the amount of the target protein that remains soluble.[15][17]

Experimental Protocol for CETSA:

  • Cell Treatment:

    • Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve to be on the steep part of the curve). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve.

cluster_2 CETSA Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heat_Shock Heat Aliquots across a Temperature Gradient Cell_Treatment->Heat_Shock Lysis Lyse Cells and Separate Soluble Fraction Heat_Shock->Lysis Western_Blot Analyze Soluble Proteins by Western Blot Lysis->Western_Blot Plot_Curve Plot Soluble Protein vs. Temperature Western_Blot->Plot_Curve Confirmation Target Engagement Confirmed Plot_Curve->Confirmation

Caption: A streamlined workflow for confirming in-cell target engagement using CETSA.

CRISPR-Cas9 Genetic Screens

CRISPR-Cas9 screening is a revolutionary technology for unbiasedly identifying genes that are essential for a drug's activity.[20][21][22][23][24]

  • Rationale: In a negative selection screen, if knocking out a specific gene renders cells resistant to this compound, it is highly likely that the protein encoded by that gene is the drug's target or a critical component of the target pathway. Conversely, in a positive selection screen, gene knockouts that sensitize cells to the compound can reveal pathways that mediate resistance.

Experimental Protocol for a Negative Selection CRISPR Screen:

  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Drug Selection:

    • Split the cell population into two groups. Treat one group with this compound at a concentration that provides strong selective pressure (e.g., GI75), and the other with vehicle.

  • Cell Culture:

    • Culture the cells for a period sufficient for resistant clones to emerge and expand (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells and extract genomic DNA from both the treated and control populations.

    • Amplify the sgRNA-encoding regions by PCR and analyze the abundance of each sgRNA by next-generation sequencing.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these sgRNAs are candidate resistance genes and may include the direct target of the compound.

Part 4: Target Validation and Selectivity Profiling

Once high-confidence targets have been identified, it is crucial to validate their role and assess the selectivity of this compound.

Kinome and GPCR Profiling

Given that kinases and G-protein coupled receptors (GPCRs) are two of the largest and most successfully drugged target classes, it is prudent to screen this compound against large panels of these proteins.[25][26][27][28][29][30][31][32][33]

  • Rationale: This provides a broad overview of the compound's selectivity. It can confirm whether a putative kinase or GPCR target identified in earlier screens is a primary target and can also reveal potential off-target activities that might contribute to efficacy or toxicity. Many commercial vendors offer these services.

Recommended Approach:

PanelConcentrationData Output
Kinome Panel (e.g., >300 kinases) Screen at a single high concentration (e.g., 10 µM) initially.Percent inhibition for each kinase.
GPCR Panel (binding or functional assays) Screen at a single high concentration (e.g., 10 µM).Percent inhibition or activation for each receptor.
Follow-up IC50/EC50 Determination For any "hits" (e.g., >50% inhibition), perform dose-response curves.Potency values (IC50 or EC50) for the most sensitive targets.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful identification of the biological targets of this compound will not be the result of a single experiment, but rather the convergence of evidence from multiple, orthogonal approaches. Data from in silico predictions, affinity-based proteomics, in-cell target engagement assays, and genetic screens must be integrated to build a compelling and self-validating case for a specific mechanism of action. This comprehensive guide provides a robust framework for this endeavor, enabling researchers to move from an unknown compound to a well-characterized chemical probe or drug candidate with a clearly defined mode of action.

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A Technical Guide to the Synthesis and Structure-Activity Relationship of 2-Methylpyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methylpyridine-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for creating diverse analogs of this scaffold and delves into the critical analysis of their structure-activity relationships (SAR). We will explore the strategic considerations behind analog design, detail robust synthetic methodologies, and present a framework for interpreting SAR data to guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the this compound Core

The pyridine ring is a cornerstone in drug design, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The this compound framework, in particular, offers a versatile platform for therapeutic agent development. The strategic placement of the methyl group at the 2-position can influence the planarity of the molecule and provide a vector for further substitution, while the carboxamide at the 4-position serves as a crucial hydrogen bond donor and acceptor, frequently interacting with key residues in biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of inducible nitric oxide synthase (iNOS) and for their potential in combating tuberculosis.[2][3] Understanding how to systematically modify this core structure is paramount to unlocking its full therapeutic potential.

Strategic Approaches to Analog Synthesis

A successful analog synthesis campaign is guided by a clear strategy aimed at systematically probing the chemical space around the core scaffold. The primary objectives are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key Modification Points

The this compound scaffold presents three primary points for chemical modification, each offering a unique opportunity to modulate biological activity:

  • The Amide (R¹): Modification of the amine component of the carboxamide is a common and effective strategy. Varying the size, lipophilicity, and hydrogen bonding capacity of this group can profoundly impact target engagement.

  • The Pyridine Ring (Positions 3, 5, 6): Substitution on the pyridine ring can alter the electronic properties of the core, influence its orientation within a binding pocket, and introduce new interaction points.

  • The 2-Methyl Group (R²): While seemingly simple, this position can be modified to explore steric effects or be replaced with bioisosteres to fine-tune activity and metabolic stability.

The Role of Bioisosterism

Bioisosteric replacement is a powerful tool in drug design, allowing for the substitution of functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological profile.[4][5]

  • Pyridine Ring Analogs: The pyridine ring itself can be replaced with other heteroaromatic systems like pyrimidine or even non-aromatic rings to explore different spatial arrangements and electronic distributions.[6] For instance, replacing the pyridine nitrogen with a 'C-CN' unit in the form of a 2-substituted benzonitrile can be an effective bioisosteric replacement for 4-substituted pyridines.[7]

  • Amide Bioisosteres: The amide bond can be replaced with groups such as ketones, carbamates, ureas, or five-membered heterocycles like triazoles or oxazoles to alter polarity and metabolic stability while maintaining key geometric features.[5]

Core Synthesis Methodologies

The synthesis of this compound analogs primarily revolves around the efficient formation of the central amide bond.

General Synthetic Scheme

The most direct route involves the coupling of a 2-methylpyridine-4-carboxylic acid derivative with a primary or secondary amine.

General Synthetic Scheme cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling 2-Methylpyridine-4-carboxylic_acid 2-Methylpyridine-4-carboxylic acid Activated_Acid Activated Acid Intermediate (e.g., Acyl Chloride, Active Ester) 2-Methylpyridine-4-carboxylic_acid->Activated_Acid Activating Agent (e.g., SOCl₂, EDC) Amine R¹-NH₂ Product This compound Analog Activated_Acid->Product Amine (R¹-NH₂)

Caption: General synthetic route to this compound analogs.

Amide Bond Formation: A Critical Step

The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry.[8] The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially with complex substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for forming amide bonds.[9][10]

  • Dissolution: Dissolve 2-methylpyridine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) to the solution. Stir at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1N HCl) and a mild base (e.g., saturated NaHCO₃ solution), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Precursors

The starting material, 2-methylpyridine-4-carboxylic acid, can be synthesized from commercially available precursors. For example, 2,4-lutidine can be oxidized to afford the desired carboxylic acid. Alternatively, flow chemistry methods can be employed for the α-methylation of pyridine derivatives.[11][12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of its SAR, providing a roadmap for rational drug design.[13][14][15]

Hypothetical SAR Table

The following table illustrates a hypothetical SAR for a series of this compound analogs targeting a generic kinase.

CompoundR¹ (Amide)R² (Pyridine Position 5)IC₅₀ (nM)
1 -CH₃-H500
2 -CH₂CH₃-H350
3 -Cyclopropyl-H150
4 -Phenyl-H800
5 -4-Fluorophenyl-H200
6 -Cyclopropyl-F75
7 -Cyclopropyl-Cl90
8 -Cyclopropyl-OCH₃300
Interpretation of SAR Data
  • Amide Substituent (R¹):

    • Small, non-polar groups at the R¹ position appear to be favorable (Compounds 1-3 ).

    • A cyclopropyl group (Compound 3 ) provides a significant boost in potency compared to simple alkyl chains, suggesting a well-defined hydrophobic pocket.

    • Bulky aromatic groups like phenyl (Compound 4 ) are detrimental to activity, likely due to steric hindrance.

    • The introduction of a fluorine atom on the phenyl ring (Compound 5 ) partially restores activity, possibly through favorable electronic interactions or by reducing metabolic liability.

  • Pyridine Ring Substitution (R²):

    • Small, electron-withdrawing groups at the 5-position of the pyridine ring enhance potency (Compounds 6 and 7 ). This suggests that modulating the electronics of the pyridine ring is a viable strategy for improving activity.

    • An electron-donating group like methoxy (Compound 8 ) reduces activity, further highlighting the importance of the electronic properties of the pyridine core.

SAR Evaluation Workflow

SAR Evaluation Workflow Start Initial Hit Compound (this compound Core) Synthesize_Analogs Synthesize Diverse Analogs (Vary R¹, R², etc.) Start->Synthesize_Analogs In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assay, Cell-based Assay) Synthesize_Analogs->In_Vitro_Screening Analyze_Data Analyze SAR Data (Identify Potency Trends) In_Vitro_Screening->Analyze_Data Decision Potency & Selectivity Goals Met? Analyze_Data->Decision Lead_Optimization Proceed to Lead Optimization (ADME/Tox Profiling) Decision->Lead_Optimization Yes Refine_Hypothesis Refine SAR Hypothesis & Design New Analogs Decision->Refine_Hypothesis No Refine_Hypothesis->Synthesize_Analogs

Caption: A workflow for iterative SAR-guided analog design and evaluation.

Conclusion

The this compound scaffold represents a highly adaptable and promising starting point for the development of novel therapeutic agents. A thorough understanding of the available synthetic methodologies, coupled with a systematic and iterative approach to SAR analysis, is essential for successfully navigating the complexities of drug discovery. By leveraging the principles outlined in this guide, researchers can efficiently explore the chemical space around this valuable core, ultimately leading to the identification of potent and selective drug candidates with optimized properties.

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A Senior Application Scientist's Guide to 2-Methylpyridine-4-carboxylic Acid: Commercial Sourcing, Purity Analysis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Pyridine Building Block

In the intricate world of pharmaceutical and materials science research, the quality of starting materials is paramount. 2-Methylpyridine-4-carboxylic acid is a heterocyclic compound of significant interest, serving as a crucial intermediate and molecular building block. Its pyridine core, substituted with both a methyl group and a carboxylic acid, provides multiple reactive handles for chemists to elaborate complex molecular architectures. This unique structure makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials.[1]

Given its foundational role, a thorough understanding of its commercial availability, purity profiles, and proper handling is not merely procedural—it is a prerequisite for reproducible, high-quality research. This guide provides an in-depth technical overview for scientists to confidently source, qualify, and utilize this important reagent.

Part 1: Commercial Sourcing and Initial Qualification

Sourcing high-quality reagents is the first critical step in any experimental workflow. 2-Methylpyridine-4-carboxylic acid is available from several reputable global suppliers, typically with a standard purity grade suitable for research and development purposes.

Commercial Supplier Overview

The following table summarizes key information from major chemical suppliers. It is important to note that while a "97%" or "≥98%" purity is commonly advertised, the nature of the remaining impurities can vary. For sensitive applications, batch-specific analysis is always recommended.

SupplierProduct NameCAS NumberAdvertised Purity
Sigma-Aldrich (Merck) 2-Methylpyridine-4-carboxylic acid4021-1-897%
Fisher Scientific 2-Methylpyridine-4-carboxylic acid, 97%4021-1-897%
Santa Cruz Biotechnology 2-Methylpyridine-4-carboxylic acid4021-1-8≥98%[2]
Amerigo Scientific 2-Methylpyridine-4-carboxylic acid4021-1-897%[3]
TCI Chemicals 4-Methylpyridine-2-carboxylic Acid*4021-08-3>98.0% (HPLC)

*Note: TCI lists the isomer. Researchers should ensure they are ordering the correct positional isomer for their synthesis.

Some suppliers explicitly state that for certain research chemicals, they do not perform extensive analytical data collection and that the "buyer assumes responsibility to confirm product identity and/or purity."[3] This underscores the importance of in-house quality control.

Workflow for Sourcing and Qualification

A systematic approach to sourcing and qualifying a new batch of any critical reagent is essential for ensuring experimental integrity. The following workflow is a field-proven method to minimize variability.

G cluster_sourcing Phase 1: Sourcing cluster_qc Phase 2: In-House QC cluster_release Phase 3: Release & Documentation s1 Identify Suppliers (e.g., Sigma, TCI) s2 Compare Purity, Price, & Availability s1->s2 s3 Request Lot-Specific Certificate of Analysis (CoA) s2->s3 q1 Visual Inspection (Color, Form) s3->q1 Procure Sample/ Small Batch q2 Confirm Identity & Purity (HPLC, NMR, MS) q1->q2 q3 Melting Point Determination q2->q3 r1 Approve or Reject Batch q3->r1 r1->s1 Reject: Re-evaluate Suppliers r2 Assign Internal Lot # & Log Data r1->r2 r3 Release for Lab Use r2->r3

Caption: Workflow for sourcing and qualifying a new chemical batch.

Part 2: Purity Assessment and Analytical Methodologies

While suppliers provide a purity percentage, it is the responsibility of the researcher to verify this claim and understand the impurity profile, as unknown side-products can interfere with reactions or biological assays. A multi-technique approach is the gold standard for robust purity determination.

Comprehensive Analytical Workflow

No single technique tells the whole story. An effective workflow combines a primary quantitative method with confirmatory qualitative methods.

G cluster_primary Primary Analysis (Quantitative) cluster_confirmatory Confirmatory Analysis (Qualitative) start Incoming Material p1 HPLC-UV (Purity %, Impurity Profile) start->p1 c1 ¹H NMR Spectroscopy (Structure Verification) p1->c1 If Purity ≥ 97% end Qualified Reagent reject Reject Batch p1->reject If Purity < 97% c2 Mass Spectrometry (MS) (Molecular Weight Confirmation) c2->end

Caption: A multi-technique workflow for purity validation.
Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like 2-Methylpyridine-4-carboxylic acid.[4] A reversed-phase method is ideal for separating the polar analyte from less-polar impurities.

Objective: To determine the purity of 2-Methylpyridine-4-carboxylic acid by area percent and to identify the presence of any impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Diode Array Detector).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (reagent grade).

  • Water (HPLC grade).

  • Sample of 2-Methylpyridine-4-carboxylic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic. A typical starting point is 95:5 (v/v) Mobile Phase A : Mobile Phase B.[5] This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm.[5]

  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 10 mL of the mobile phase to achieve a concentration of ~1 mg/mL.

  • Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.2-0.3 mg/mL.[5]

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution and record the chromatogram for a sufficient time (e.g., 15-20 minutes) to allow for the elution of any late-eluting impurities.

  • Calculate the purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5. Trustworthiness & Self-Validation:

  • The protocol's validity is confirmed by system suitability parameters. Before running the sample, perform multiple injections of a standard. Key parameters like peak retention time, peak area repeatability (RSD < 2%), and theoretical plates should be within established limits to ensure the system is performing correctly.

Part 3: Safe Handling and Storage

Proper handling and storage are crucial for researcher safety and for maintaining the chemical's integrity over time. The guidance provided in the Safety Data Sheet (SDS) is the authoritative source.[6][7]

Handling and Personal Protective Equipment (PPE)

2-Methylpyridine-4-carboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[6][8]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of the powder.[9] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[10]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.[9]

    • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator should be used.[9]

Storage and Stability

To prevent degradation and maintain purity, adhere to the following storage conditions:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][10]

  • Environment: Store in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[7]

By following these rigorous guidelines for sourcing, analysis, and handling, researchers can ensure the quality and consistency of their starting materials, laying a solid foundation for successful and reproducible scientific outcomes.

References

  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.
  • Amerigo Scientific. (n.d.). 2-Methylpyridine-4-carboxylic acid (97%).
  • Bio-Synthesis Inc. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • CP Lab Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic acid, min 97%, 1 gram.
  • Pharmaffiliates. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide.
  • PubChem, National Institutes of Health. (n.d.). 4-Chloro-N-methylpicolinamide.
  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

Sources

2-Methylpyridine-4-carboxamide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An Expert-Led Whitepaper for Research, Development, and Manufacturing Professionals

Compound Profile and Inferred Hazard Assessment

2-Methylpyridine-4-carboxamide, also known as 2-methylisonicotinamide, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a methyl group and a carboxamide group, makes it a valuable building block in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in many pharmaceutical agents, and the carboxamide group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

Given the absence of specific toxicological data, a conservative risk assessment is paramount. The potential hazards are inferred from analogous compounds. Pyridine and its derivatives can be toxic and are often skin and eye irritants.[1] The hazard profile of 2-methylpyridine includes flammability, acute toxicity (oral, dermal, and inhalation), and serious eye irritation.[2] The related compound, 2-methylpyridine-4-carboxylic acid, is classified as a skin and eye irritant.[3] Based on these data, it is prudent to assume that this compound presents similar, if not identical, hazards.

Table 1: Inferred GHS Classification for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This classification is inferred and should be treated as a precautionary guideline.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management in the laboratory or manufacturing setting relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure to hazards.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for R&D) Elimination->Substitution Most Effective Engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training Engineering->Administrative PPE Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat Administrative->PPE Least Effective

Caption: Hierarchy of controls applied to handling this compound.

For this compound, elimination and substitution are generally not feasible in a research context. Therefore, the focus must be on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment.

Safe Handling and Storage Protocols

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Experimental Protocol: Weighing and Dispensing
  • Preparation: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable initial choice, but glove compatibility should be verified).[4] Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Decontamination: Wipe down the work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.

  • Compound Transfer: Use a spatula to carefully transfer the solid this compound from its storage container to a tared weigh boat or vessel. Perform all transfers deep within the fume hood to contain any airborne particles.

  • Closure and Cleaning: Securely close the primary container. Clean the spatula and any affected surfaces before removing them from the fume hood.

  • Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.[3]

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from strong oxidizing agents, as these are incompatible with many pyridine derivatives.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical to ensure personnel are protected from the potential hazards of this compound.

cluster_1 PPE Selection Workflow Start Handling This compound EyeContact Potential for Eye Contact? Start->EyeContact SkinContact Potential for Skin Contact? EyeContact->SkinContact No Goggles Wear Safety Goggles (EN166/ANSI Z87.1) EyeContact->Goggles Yes Inhalation Potential for Inhalation? SkinContact->Inhalation No Gloves Wear Nitrile Gloves (Check Compatibility) SkinContact->Gloves Yes Coat Wear Lab Coat SkinContact->Coat Yes Hood Work in Fume Hood Inhalation->Hood Yes Goggles->SkinContact Gloves->Inhalation Coat->Inhalation

Caption: Decision workflow for selecting appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes or dust.[5]

  • Skin Protection: A standard laboratory coat should be worn at all times. Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Respiratory Protection: All work should be conducted in a chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Physical and Chemical Properties for Safe Handling

While specific data for this compound is limited, the properties of related compounds can provide insight into its physical state and behavior.

Table 2: Comparative Physical Properties
Property2-MethylpyridineN-Methylnicotinamide2-Methylpyridine-4-carboxylic acid
CAS No. 109-06-8114-33-04021-11-8
Molecular Formula C₆H₇NC₇H₈N₂OC₇H₇NO₂
Molecular Weight 93.13 g/mol 136.15 g/mol 137.14 g/mol
Physical Form Liquid[6]Solid[5]Powder[7]
Melting Point -70 °C[8]102-105 °C[5]295-299 °C[7]
Boiling Point 128-129 °C[8]250.42 °C (predicted)[5]Not Available

Based on these comparisons, this compound is expected to be a solid at room temperature with a relatively high melting point, which reduces the risk of vapor inhalation compared to its liquid precursor, 2-methylpyridine.

Conclusion

While this compound is a valuable compound in research and development, the current lack of a comprehensive, publicly available safety data sheet necessitates a cautious and proactive approach to its handling. By understanding the hazards of structurally similar molecules and implementing a robust safety framework based on the hierarchy of controls, researchers and scientists can work with this compound safely and effectively. Always treat compounds with unknown toxicity as hazardous and take all necessary precautions to minimize exposure.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • PubChem. 2-Methylnicotinamide. National Institutes of Health.
  • ChemDmart. Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%).
  • Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Pharmaffiliates. 4-Chloro-N-methylpyridine-2-carboxamide.

Sources

An In-Depth Technical Guide to the Potential Applications of 2-Methylpyridine-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The pyridine carboxamide motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its inherent properties, including a rigid ring system that reduces conformational entropy upon binding, hydrogen bonding capabilities through the amide group and ring nitrogen, and the potential for diverse substitutions to modulate physicochemical properties, make it a versatile scaffold for drug design.

This guide delves into the specific potential of a less-explored isomer, 2-Methylpyridine-4-carboxamide . While its direct applications are not as extensively documented as its nicotinamide (3-carboxamide) or picolinamide (2-carboxamide) counterparts, the foundational chemistry and the vast body of research on related pyridine carboxamides provide a strong basis for predicting its utility and outlining a strategic approach to its exploration in drug development. We will synthesize existing knowledge on related compounds to illuminate the path forward for researchers and drug development professionals interested in this promising chemical entity.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents in this compound offers distinct advantages for molecular design:

  • Defined Vectorial Chemistry: The methyl group at the 2-position and the carboxamide at the 4-position provide clear vectors for substitution, allowing for systematic exploration of structure-activity relationships (SAR).

  • Modulation of Basicity: The electron-donating methyl group ortho to the pyridine nitrogen can influence the pKa of the ring, potentially affecting target engagement and pharmacokinetic properties.

  • Metabolic Stability: The methyl group can act as a metabolic shield, preventing unwanted oxidation at the 2-position, which can be a liability for some pyridine-based drugs.

  • Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.

The following diagram illustrates the core structure and its key features relevant to medicinal chemistry.

Caption: Key structural features of this compound for drug design.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

By examining the established biological activities of structurally similar pyridine carboxamides, we can identify promising therapeutic areas for derivatives of this compound.

Oncology

The pyridine carboxamide scaffold is prevalent in oncology, particularly in the domain of kinase inhibitors.

  • VEGFR-2 Inhibition: A novel series of picolinamide-based derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1] These compounds showed effective antiproliferative activity against cancer cell lines like A549 and HepG2.[1] The this compound core could be used to design new VEGFR-2 inhibitors, potentially offering a different binding mode or improved selectivity.

  • SHP2 Inhibition: Recently, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[2] SHP2 is a critical regulator of proliferation pathways and a promising cancer therapy target.[2] One such derivative, C6, demonstrated excellent inhibitory activity and robust in vivo antitumor efficacy in a xenograft mouse model.[2] This highlights the potential for developing novel SHP2 inhibitors based on the this compound scaffold.

  • Angiogenesis Inhibition: N-Substituted 2-(4-pyridinyl)thiazole carboxamides have been shown to regulate angiogenesis signaling pathways, with one compound demonstrating strong tumor growth blockage in vivo.[3] This further supports the exploration of this compound derivatives as potential anti-angiogenic agents.

Metabolic Diseases

Derivatives of picolinamide have shown significant promise in the treatment of metabolic disorders.

  • 11β-HSD1 Inhibition: A series of 6-substituted picolinamide derivatives were identified as potent and metabolically stable inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] Inhibition of this enzyme is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[6] Optimized compounds were shown to reduce fasting blood glucose and insulin levels in mouse models after oral dosing.[4][5] The this compound scaffold could be explored for novel 11β-HSD1 inhibitors with potentially different pharmacokinetic profiles.

Infectious Diseases

The pyridine carboxamide core has also been a fruitful starting point for developing anti-infective agents.

  • Antitubercular Activity: A 1958 patent disclosed that 2-methyl-pyridine-4-carboxylic acid derivatives possess chemotherapeutic properties, particularly in combating tuberculosis.[7] More recently, a pyridine carboxamide derivative from the Pathogen Box library, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis.[8] This compound was shown to be a prodrug activated by the mycobacterial amidase AmiC and was effective in a chronic mouse model of infection.[8] This provides a strong rationale for synthesizing and screening a library of this compound derivatives for antitubercular activity.

  • Antifungal Activity: Novel pyridine carboxamide derivatives have been developed as potential succinate dehydrogenase (SDH) inhibitors, exhibiting significant antifungal activity against plant pathogens like Botrytis cinerea.[9] This suggests that the scaffold could be adapted for the development of antifungal agents for human use.

Neurological and Inflammatory Disorders

The versatility of the scaffold extends to the central nervous system and inflammatory pathways.

  • JNK Inhibition: A series of potent and highly selective c-Jun NH2-terminal kinase (JNK) inhibitors were developed from a pyridine carboxamide core.[10] JNKs are implicated in inflammatory and neurological disorders, making them attractive therapeutic targets.[10]

  • Cholinesterase Inhibition: Picolinamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]

The following table summarizes the potential therapeutic targets for this compound based on activities of related compounds.

Therapeutic AreaTarget/ApplicationSupporting Evidence from Related Scaffolds
Oncology VEGFR-2 InhibitionPicolinamide derivatives show potent activity.[1]
SHP2 Allosteric InhibitionPyridine carboxamides are potent allosteric inhibitors.[2]
Angiogenesis InhibitionPyridinyl-thiazolyl carboxamides block tumor growth.[3]
Metabolic Disease 11β-HSD1 InhibitionPicolinamide derivatives reduce blood glucose in vivo.[4][5]
Infectious Disease Antitubercular2-methyl-pyridine-4-carboxylic acid derivatives are active.[7][8]
Antifungal (SDH Inhibition)Pyridine carboxamides show potent antifungal activity.[9]
Inflammation/CNS JNK InhibitionPyridine carboxamides are selective JNK inhibitors.[10]
Cholinesterase InhibitionPicolinamide derivatives inhibit AChE and BChE.[11]

Synthetic Strategy and Experimental Protocols

A key aspect of exploring the potential of this compound is a robust and flexible synthetic plan. The following sections outline a proposed synthetic workflow and key experimental protocols for biological evaluation.

Proposed Synthetic Workflow

The synthesis of a library of this compound derivatives can be efficiently achieved through a convergent synthesis strategy starting from the commercially available 2-Methylpyridine-4-carboxylic acid.

G start 2-Methylpyridine-4-carboxylic acid activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) start->activated_acid Activation (e.g., SOCl2, EDCI/HOBt) final_compounds Library of 2-Methylpyridine-4-carboxamides activated_acid->final_compounds Amide Coupling amines Diverse Amine Building Blocks (R-NH2) amines->final_compounds caption

Caption: Proposed synthetic workflow for a library of this compound derivatives.

Step-by-Step Protocol: Synthesis of N-Aryl-2-methylpyridine-4-carboxamide
  • Activation of Carboxylic Acid:

    • To a solution of 2-Methylpyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methylpyridine-4-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0°C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-Aryl-2-methylpyridine-4-carboxamide.

Key Biological Evaluation Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a reaction buffer containing the VEGFR-2 enzyme, a biotinylated substrate peptide, and ATP.

    • Add varying concentrations of the test compound (this compound derivative) to the reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Assay Principle: The Alamar Blue reagent is an indicator that measures the metabolic activity of cells. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin.

  • Procedure:

    • In a 96-well microplate, add Middlebrook 7H9 broth supplemented with OADC to all wells.

    • Perform serial dilutions of the test compounds across the plate.

    • Inoculate each well with a standardized culture of Mycobacterium tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7 days.

    • Add the Alamar Blue reagent to each well and incubate for another 24 hours.

    • Visually assess the color change from blue (no growth) to pink (growth).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Directions

While this compound has not been the focus of extensive research, the wealth of data on its isomers and the broader class of pyridine carboxamides strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutics in oncology, metabolic diseases, and infectious diseases. The synthetic pathways are straightforward, allowing for the rapid generation of diverse chemical libraries for screening.

The logical next steps for the research community are:

  • Library Synthesis: Synthesize a diverse library of this compound derivatives with varied substitutions on the amide nitrogen and the pyridine ring.

  • Broad-Based Phenotypic Screening: Screen this library against a wide range of biological targets and disease models, including cancer cell lines, key metabolic enzymes, and pathogenic microbes.

  • Structure-Based Drug Design: For promising hits, utilize computational tools and structural biology to understand the binding mode and guide further optimization of potency and selectivity.

By leveraging the insights from related scaffolds and applying modern drug discovery techniques, this compound is poised to become a significant contributor to the development of the next generation of therapeutics.

References
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 289-293.
  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1753-1758.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(59), 34356-34371.
  • 2-methyl-pyridine-4-carboxylic acid derivatives. Google Patents, US2855400A.
  • Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. Google Patents, KR20110123657A.
  • Synthesis of picolinamide amide derivatives. ResearchGate.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830.
  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-4458.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mBio, 12(4), e01341-21.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry, 8, 595.

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Methodological & Application

Synthesis of 2-Methylpyridine-4-carboxamide: An In-Depth Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable experimental protocol for the synthesis of 2-Methylpyridine-4-carboxamide, a key building block in modern drug discovery. Pyridine carboxamides are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique physicochemical properties and ability to form crucial interactions with biological targets.[1][2] This document provides a step-by-step methodology, from the synthesis of the precursor 2-methyl-4-cyanopyridine to its subsequent hydrolysis to the desired carboxamide. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step to ensure reproducibility and success.

Introduction

The pyridine ring is a fundamental heterocyclic motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives, particularly those bearing carboxamide functionalities, have demonstrated a broad spectrum of pharmacological activities. This compound serves as a vital intermediate in the synthesis of more complex molecules, enabling the exploration of novel chemical space in the quest for new therapeutics. The strategic placement of the methyl and carboxamide groups on the pyridine core allows for fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity, selectivity, and pharmacokinetic profile.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-methyl-4-cyanopyridine, often starting from 4-methylpyridine.[3] The subsequent and final step is the hydrolysis of the nitrile group to the corresponding primary amide. This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its milder reaction conditions and higher yields. This guide will focus on a well-established basic hydrolysis method.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrolysis 4-Methylpyridine 4-Methylpyridine N-oxide 4-Methylpyridine N-oxide 4-Methylpyridine->4-Methylpyridine N-oxide Oxidation 2-Methyl-4-cyanopyridine 2-Methyl-4-cyanopyridine 4-Methylpyridine N-oxide->2-Methyl-4-cyanopyridine Cyanation This compound This compound 2-Methyl-4-cyanopyridine->this compound NaOH, H2O, Heat

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Methyl-4-cyanopyridine (Precursor)

The synthesis of the nitrile precursor is a critical first step. A common and effective method involves the oxidation of 4-methylpyridine to its N-oxide, followed by cyanation.[3]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
4-MethylpyridineC₆H₇N93.131.0 eqSigma-Aldrich
Hydrogen Peroxide (30%)H₂O₂34.013.0 eqFisher Scientific
Acetic AcidCH₃COOH60.05SolventVWR
Trimethylsilyl cyanide(CH₃)₃SiCN99.221.2 eqOakwood Chemical
DimethylformamideC₃H₇NO73.09SolventJ.T. Baker
DichloromethaneCH₂Cl₂84.93SolventEMD Millipore
Sodium BicarbonateNaHCO₃84.01As neededMacron
Anhydrous Sodium SulfateNa₂SO₄142.04As neededBDH
Experimental Protocol
  • Oxidation of 4-Methylpyridine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 eq) in glacial acetic acid. Slowly add 30% hydrogen peroxide (3.0 eq) to the solution. Heat the reaction mixture to 80-90°C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the acetic acid. The resulting residue is 4-methylpyridine N-oxide.[3]

  • Cyanation of 4-Methylpyridine N-oxide: Dissolve the crude 4-methylpyridine N-oxide (1.0 eq) in dichloromethane. Add trimethylsilyl cyanide (1.2 eq) and dimethylformamide (as catalyst). Stir the reaction mixture at room temperature for 12 hours.[3]

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-methyl-4-cyanopyridine.

Part 2: Synthesis of this compound

This part details the basic hydrolysis of the nitrile precursor to the desired carboxamide.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
2-Methyl-4-cyanopyridineC₇H₆N₂118.141.0 eqSynthesized in Part 1
Sodium HydroxideNaOH40.002.0 eqSigma-Aldrich
Deionized WaterH₂O18.02SolventIn-house
Hydrochloric Acid (1M)HCl36.46As neededFisher Scientific
Ethyl AcetateC₄H₈O₂88.11SolventVWR
Brine (saturated NaCl)NaCl58.44As neededIn-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededBDH
Experimental Protocol

Hydrolysis_Workflow Start Start Dissolve_Nitrile Dissolve 2-methyl-4-cyanopyridine in aqueous NaOH Start->Dissolve_Nitrile Heat_Reaction Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours Dissolve_Nitrile->Heat_Reaction Monitor_Reaction Monitor reaction progress by TLC Heat_Reaction->Monitor_Reaction Cool_Reaction Cool the reaction mixture to room temperature Monitor_Reaction->Cool_Reaction Reaction Complete Neutralize Neutralize with 1M HCl to pH 7 Cool_Reaction->Neutralize Extract_Product Extract with ethyl acetate Neutralize->Extract_Product Wash_Organic_Layer Wash the combined organic layers with brine Extract_Product->Wash_Organic_Layer Dry_and_Filter Dry over anhydrous MgSO4 and filter Wash_Organic_Layer->Dry_and_Filter Concentrate Concentrate under reduced pressure Dry_and_Filter->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify End End Purify->End

Sources

Using 2-Methylpyridine-4-carboxamide in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays Using 2-Methylpyridine-4-carboxamide

Abstract

This document provides a comprehensive guide for the utilization of this compound, a novel pyridine-based scaffold, in high-throughput screening (HTS) campaigns. While public data on the specific biological activities of this compound is nascent, its structural motif is present in numerous molecules with demonstrated efficacy against a range of biological targets. This guide, therefore, serves as a forward-looking application note, equipping researchers in drug discovery with the scientific rationale, foundational protocols, and data analysis workflows necessary to prospectively screen this compound and its analogues. We present detailed protocols for both biochemical and cell-based assays, emphasizing the principles of robust assay design, validation, and hit confirmation.

Introduction: The Prospect of a Novel Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] The success of any HTS campaign is contingent not only on the quality of the assay but also on the chemical diversity and novelty of the screened compounds.[3] The pyridine carboxamide moiety is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antifungal, antitubercular, and anticancer effects.[4][5][6][7]

This compound represents a foundational, unembellished scaffold within this chemical class. Its simplicity offers a unique advantage: it serves as an ideal starting point for fragment-based screening or as a core structure for the development of more complex libraries. This application note provides the framework for exploring the biological potential of this compound, guiding the user from initial compound handling to the execution of robust HTS assays and the critical analysis of screening data.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a test compound is critical for successful HTS assay design.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, properties can be inferred from its carboxylic acid precursor and general chemical principles.

PropertyValue / InformationSource / Rationale
Molecular Formula C₇H₈N₂OCalculated from structure.
Molecular Weight 136.15 g/mol Calculated from structure.
Appearance Expected to be a solid powder at room temperature.Based on the high melting point of its precursor, 2-Methylpyridine-4-carboxylic acid (295-299 °C).
Solubility Expected to have limited solubility in water but good solubility in organic solvents like DMSO, methanol, and ethanol.[8]Inferred from 2-Methylpyridine-4-carboxylic acid.[8] Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries in HTS.
Purity >95% recommended for HTS campaigns to avoid artifacts from impurities.Standard industry practice.
Stability & Storage Store in a tightly sealed container in a cool, dry, well-ventilated place.[9] Protect from moisture and light to prevent degradation.[10]General best practices for laboratory chemicals.[9][10] Long-term storage in DMSO at -20°C or -80°C is standard for plated compound libraries.
Safety and Handling

Based on the Safety Data Sheet (SDS) for the closely related 2-Methylpyridine-4-carboxylic acid, the following precautions are advised.

  • Hazards: May cause skin and serious eye irritation.[9] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid generating dust. Wash hands thoroughly after handling.[9]

Scientific Rationale for Screening

The decision to screen a compound is driven by its potential to interact with biological targets of interest. The pyridine carboxamide scaffold has been successfully exploited to develop inhibitors for several target classes, suggesting promising avenues for screening this compound.

  • Oncology: Substituted pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer proliferation pathways.[12] Others act as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target.[6][13] This suggests the utility of screening in kinase inhibition assays and cancer cell proliferation/viability assays.

  • Infectious Diseases: Phenotypic screening has identified pyridine carboxamide derivatives with potent activity against Mycobacterium tuberculosis, where they function as prodrugs activated by the amidase AmiC.[4][14] Other analogues have shown submicromolar antiplasmodial activity, potentially through a novel mechanism of action against Plasmodium falciparum.[15][16] This supports screening against various pathogens in growth inhibition assays.

  • Enzyme Inhibition: The scaffold has been used to develop inhibitors of enzymes like urease and succinate dehydrogenase, the latter being a target for antifungal agents.[5][7] This provides a strong rationale for screening against a wide range of purified enzymes.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning, execution, and validation. The workflow is designed to efficiently identify true "hits" while minimizing false positives.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Identification cluster_validation Phase 4: Hit Validation Compound_Prep Compound Preparation (Stock Solution in DMSO) Assay_Ready_Plates Assay-Ready Plates (Acoustic Dispensing) Compound_Prep->Assay_Ready_Plates Miniaturization HTS High-Throughput Screen (Biochemical or Cell-Based) Assay_Ready_Plates->HTS Data_Acquisition Data Acquisition (Plate Reader) HTS->Data_Acquisition Signal Readout QC Data QC & Normalization (Z', S/B, % Inhibition) Data_Acquisition->QC Hit_Selection Primary Hit Selection (Statistical Cutoff) QC->Hit_Selection Dose_Response Dose-Response (IC50/EC50) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay SAR SAR by Analogue (Preliminary) Orthogonal_Assay->SAR Validated_Hit Validated Hit (Lead Series Candidate) SAR->Validated_Hit

Caption: General workflow for an HTS campaign.

Application Protocol 1: Biochemical Enzyme Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a purified enzyme (e.g., a kinase, protease, or phosphatase).

Principle

The assay measures the ability of a compound to inhibit an enzyme that processes a fluorogenic substrate. Inhibition is detected as a decrease in the fluorescent signal generated by the product.

Materials
  • Compound: this compound (or library)

  • Enzyme: Purified target enzyme in appropriate buffer

  • Substrate: Fluorogenic peptide or small molecule substrate

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES)

  • Controls: Known potent inhibitor (Positive Control), DMSO (Negative Control)

  • Plates: 384-well, low-volume, black microplates

  • Instruments: Acoustic liquid handler, multi-mode plate reader with fluorescence intensity capabilities.

Step-by-Step Methodology
  • Compound Plating (Assay-Ready Plates):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound stock solution into designated wells of a 384-well assay plate for a final assay concentration of 10 µM in a 50 µL final volume.

    • Dispense 50 nL of a known inhibitor (positive control) and 100% DMSO (negative control) into their respective wells. A typical plate layout is shown below.

  • Enzyme Addition:

    • Prepare a 2X working solution of the enzyme in cold assay buffer.

    • Dispense 25 µL of the 2X enzyme solution into each well of the assay plate.

    • Mix the plate by gentle centrifugation (e.g., 1 minute at 1,000 rpm).

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer.

    • Dispense 25 µL of the 2X substrate solution into each well to start the reaction.

    • Mix the plate by gentle centrifugation.

  • Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis and Quality Control
  • Percent Inhibition Calculation:

  • Assay Quality Metrics: For an assay to be considered robust, it must meet specific statistical criteria.[17][18]

    • Z-Factor (Z'): A measure of assay signal window and variability. A Z' > 0.5 is considered excellent for HTS.[19]

    • Signal-to-Background (S/B): The ratio of the mean signal of the negative control to the positive control. An S/B > 10 is generally desirable.

Application Protocol 2: Cell-Based Cytotoxicity Assay

This protocol details a common cell-based assay to screen for compounds that affect cell viability, a primary endpoint in oncology and toxicology screens. The ATP-based luminescent assay (e.g., CellTiter-Glo®) is used here as it is highly sensitive and amenable to HTS.[20]

Principle

The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[20] A decrease in the luminescent signal corresponds to a cytotoxic or cytostatic effect of the compound.

Materials
  • Compound: this compound (or library)

  • Cells: A relevant human cancer cell line (e.g., HeLa, A549)

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Controls: Potent cytotoxic agent (e.g., Staurosporine) as a positive control, DMSO as a negative control.

  • Plates: 384-well, solid white, tissue-culture treated microplates

  • Instruments: Automated liquid handler, multi-mode plate reader with luminescence capabilities.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells and perform a cell count to determine cell density.

    • Dilute cells to the optimized seeding density (e.g., 2,000 cells/well) in culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare an intermediate dilution plate of the compounds in culture medium.

    • Add 10 µL of the compound solution to the cells (final DMSO concentration ≤ 0.5%).

    • Add positive and negative controls to their respective wells.

  • Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Potential Mechanism of Action & Target Deconvolution

Should this compound emerge as a hit in a phenotypic screen, identifying its molecular target is a critical next step. This process, known as target deconvolution, is essential for understanding its mechanism of action.[21][22]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SHP2 SHP2 Receptor->SHP2 Dephosphorylates (Negative Regulation) RAS RAS Receptor->RAS Activates SHP2->RAS Activates (Positive Regulation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Pyridine Carboxamide (e.g., SHP2 Inhibitor) Compound->SHP2 Inhibition

Caption: Hypothetical inhibition of the SHP2-RAS-MAPK pathway.

Based on literature for related compounds, a potential mechanism could involve the inhibition of a phosphatase like SHP2, which would disrupt downstream signaling required for cell growth.[12] Common deconvolution techniques include:

  • Affinity Chromatography: Immobilizing the compound to identify binding proteins from cell lysates.

  • Thermal Proteome Profiling (TPP): Identifying proteins that are stabilized against thermal denaturation upon compound binding.

  • Genetic Approaches: Using CRISPR/Cas9 screens to identify genes that confer resistance or sensitivity to the compound.[21]

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
  • HTS Data Analysis, Hit Triage & Deconvolution. NTHRYS. [Link]
  • HTS Assay Valid
  • Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]
  • HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
  • 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • Assay Validation in High Throughput Screening – from Concept to Application.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]
  • Traditional HTS with (often iterative) deconvolution processes.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed. [Link]
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • HTS and hit finding in academia – from chemical genomics to drug discovery. PMC - NIH. [Link]
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. PubMed. [Link]
  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions. [Link]
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Elsevier. [Link]
  • Design and Implementation of High-Throughput Screening Assays.
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Oxford Academic. [Link]
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
  • 2-amino-N-methylpyridine-4-carboxamide. PubChem. [Link]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Semantic Scholar. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]
  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • 2-methylpyridine-4-carboxylic acid. Stenutz. [Link]
  • Cell Based Assays in High Throughput Mode (HTS).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
  • 2-Methylpyridine. Wikipedia. [Link]
  • 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. PharmaCompass. [Link]
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  • 2-METHYL PYRIDINE. Loba Chemie. [Link]

Sources

Application Notes & Protocols: 2-Methylpyridine-4-carboxamide as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Picolinamide-Type Ligands

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount. The strategic design of ligands, which coordinate to a central metal atom, is a cornerstone of this endeavor, allowing for precise control over reactivity, selectivity, and catalyst stability. Among the vast array of ligand scaffolds, picolinamides—amides derived from picolinic acid (pyridine-2-carboxylic acid)—have emerged as a privileged class. The topic of this guide, 2-methylpyridine-4-carboxamide, is a structural isomer of the more common picolinamides but shares the essential pyridine and carboxamide moieties that define this ligand family's utility.

The power of these ligands lies in their versatile coordination chemistry. The pyridine nitrogen atom provides a strong σ-donating site for metal coordination. The adjacent carboxamide group introduces a secondary binding site through its oxygen atom, enabling the ligand to act as a bidentate chelate. This chelation effect often forms a stable five- or six-membered ring with the metal center, a thermodynamically favorable arrangement that is central to its function in catalysis. However, depending on steric factors and the electronic properties of the metal, picolinamides can also act as monodentate ligands, binding solely through the pyridine nitrogen[1][2]. The specific substitution pattern of this compound introduces unique steric and electronic properties that can be harnessed to fine-tune catalytic performance.

This document provides an in-depth guide to the application of this compound and related picolinamide structures in key transition metal-catalyzed reactions, with a focus on palladium-catalyzed C-H functionalization and other important cross-coupling reactions.

Palladium-Catalyzed C-H Functionalization Directed by Picolinamide

One of the most significant applications of the picolinamide scaffold is as a directing group in palladium-catalyzed C-H activation. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and efficient approach to creating complex molecules compared to traditional methods requiring pre-functionalized substrates[3].

Mechanistic Principles

The picolinamide group serves as a "steering wheel" for the catalyst. The reaction is initiated by the coordination of the pyridine nitrogen to a Pd(II) salt, such as Pd(OAc)₂. This brings the palladium center into close proximity to a specific C-H bond on the substrate, typically at an ortho position. The amide proton is then abstracted by a base (often a carboxylate anion), leading to the formation of a stable six-membered palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway[4][5]. This cyclometalated species is the key intermediate from which various functionalizations can occur[6].

Once the palladacycle is formed, it can undergo several transformations. A common pathway involves oxidation of the Pd(II) center to a high-valent Pd(IV) species by an external oxidant[7]. This is followed by reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle.

C_H_Activation_Cycle cluster_main Catalytic Cycle cluster_legend Legend Pd_II_cat Pd(II) Catalyst (e.g., Pd(OAc)₂) Coord_Complex Coordination Complex Pd_II_cat->Coord_Complex + Substrate (PA-R) Palladacycle Palladacycle Intermediate (Key) Coord_Complex->Palladacycle C-H Activation (CMD Pathway) - HOAc Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant/Coupling Partner (e.g., Ar-I, PhI(OAc)₂) Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II_cat - Product (PA-R') PA PA = Picolinamide Directing Group R R = Substrate Backbone R_prime R' = Functionalized Substrate

Figure 1: Generalized catalytic cycle for picolinamide-directed C-H functionalization.

Application Example: Synthesis of Phenanthridines

A powerful demonstration of this methodology is the synthesis of phenanthridines from readily available benzylamines and aryl iodides. The picolinamide directing group first facilitates an ortho-arylation of the benzylamine, followed by an intramolecular C-H amination to construct the core phenanthridine structure[8].

Experimental Protocol: Two-Step Phenanthridine Synthesis

This protocol is adapted from the work of Catellani and coworkers, demonstrating a picolinamide-directed sequential C-H functionalization[8].

Step 1: Ortho-Arylation of Benzylpicolinamide

  • Vessel Preparation: To an oven-dried Schlenk tube, add the benzylpicolinamide substrate (1.0 mmol, 1.0 equiv), aryl iodide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Scientist's Note: The use of an oven-dried Schlenk tube and inert atmosphere is crucial to prevent moisture from interfering with the catalytic system and to avoid oxidation of any potential Pd(0) species that may form. K₂CO₃ acts as the base required for the C-H activation step.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (N,N-Dimethylformamide) (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

    • Scientist's Note: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction at elevated temperatures. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the ortho-arylated product.

Step 2: Intramolecular Cyclization and Oxidation to Phenanthridine

  • Vessel Preparation: To a clean Schlenk tube, add the ortho-arylated product from Step 1 (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv).

    • Scientist's Note: In this step, Pd(OAc)₂ again serves as the catalyst for the intramolecular C-H amination. Cu(OAc)₂ acts as both an oxidant to facilitate the cyclization and to promote the final oxidation and removal of the picolinamide directing group[8].

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous Toluene (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 24 hours.

  • Workup and Purification: Cool the reaction, filter through a pad of Celite to remove metal salts, and wash the pad with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the final phenanthridine product.

CatalystBase/OxidantSolventTemp (°C)Typical Yield (%)Ref.
Pd(OAc)₂K₂CO₃ (Arylation)DMF12070-90 (Step 1)[8]
Pd(OAc)₂Cu(OAc)₂ (Cyclization)Toluene13055-85 (Step 2)[8]
Table 1: Representative conditions for phenanthridine synthesis.

Applications in Copper and Nickel Catalysis

While palladium catalysis is a major application, the utility of picolinamide ligands extends to other transition metals, enabling different types of valuable transformations.

Copper-Catalyzed Aryl Ether Formation

Picolinamide derivatives have been identified as highly effective ligands for copper-catalyzed C-O cross-coupling reactions (Ullmann condensation), which are fundamental for synthesizing aryl ethers[9]. The bidentate chelation of the ligand to the copper center is believed to stabilize the catalyst and modulate its redox properties, facilitating the coupling of aryl halides with phenols, including sterically hindered substrates[9].

Cu_Workflow cluster_workflow General Workflow for Cu-Catalyzed C-O Coupling Start Combine Aryl Halide, Phenol, Base (e.g., Cs₂CO₃) Add_Catalyst Add Cu(I) source and This compound ligand Start->Add_Catalyst Heat Heat in an inert solvent (e.g., Toluene, Dioxane) under Argon Add_Catalyst->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification by Chromatography Workup->Purify Product Isolate Aryl Ether Product Purify->Product

Figure 2: Experimental workflow for a picolinamide-ligated copper-catalyzed C-O coupling reaction.

Nickel-Catalyzed Reductive Cross-Coupling

Recently, novel picolinamide-type ligands have been developed for nickel-catalyzed reactions. For instance, an NN₂ pincer ligand incorporating a picolinamide moiety was successfully used in the reductive cross-coupling of aryl bromides with alkyl bromides[10]. This methodology is particularly valuable for synthesizing arylcyclopropanes, a motif frequently found in pharmaceuticals[10]. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, highlighting the potential for picolinamide ligands in nickel catalysis.

Summary and Outlook

This compound and the broader picolinamide ligand class represent a powerful and versatile tool for the modern synthetic chemist. Their ability to act as robust chelating and directing groups has enabled significant advances, particularly in the field of palladium-catalyzed C-H functionalization. Furthermore, their successful application in copper and nickel catalysis underscores their broad utility across different transition metals and reaction types[9][10][11].

The future development in this area will likely focus on creating more sophisticated picolinamide-based ligands with tailored steric and electronic properties to achieve even greater levels of selectivity and reactivity. As the demand for efficient and sustainable synthetic methods grows, the application of these simple yet powerful ligands is poised to expand further into new catalytic frontiers.

References

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]
  • Das, D., Muruganantham, A., Kannan, S., Kumar, M., Sundararajan, M., & Sureshkumar, M. K. (Year not available). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Taylor & Francis Online. [Link]
  • Zheng, C., Wang, F., & You, J. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891-9. [Link]
  • Author not specified. (Year not available).
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132. [Link]
  • Sarkar, A., & Lahiri, G. K. (Year not available). Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides.
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed. [Link]
  • Das, D., et al. (Year not available). Coordination diversity in palladium(II)-picolinamide ligand complexes: Structural and quantum chemical studies.
  • Patil, S. A., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
  • Gandeepan, P., et al. (Year not available). Synthesis, antimicrobial, and antitumor activity of a series of palladium(II) mixed ligand complexes. PubMed. [Link]
  • Acar, Ç., et al. (Year not available). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. NIH. [Link]
  • Gray, C., Tsybizova, A., & Roithová, J. (2025). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study.
  • Patil, S. A., et al. (Year not available). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
  • Gray, C., Tsybizova, A., & Roithová, J. (Year not available). The carboxylate assisted C–H activation investigated here. M was Ru,...

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Application Note: A Methodological Approach to the Purification of 2-Methylpyridine-4-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the purification of 2-Methylpyridine-4-carboxamide, a key heterocyclic intermediate in pharmaceutical research and development. Due to the limited availability of specific physicochemical data for this compound in published literature, this guide emphasizes a first-principles, methodological approach. It details the process of rational solvent selection through systematic screening, followed by a robust, step-by-step recrystallization procedure. This application note is designed to empower researchers to develop a reliable purification system for this compound and structurally related compounds, ensuring high purity essential for subsequent synthetic steps and biological screening.

Introduction and Scientific Principles

This compound belongs to the pyridine carboxamide class of compounds, which are prevalent scaffolds in medicinal chemistry. The purity of such intermediates is paramount, as impurities can interfere with reaction outcomes, complicate structural analysis, and produce erroneous results in biological assays.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The organized, crystalline lattice that forms tends to exclude impurity molecules, which remain dissolved in the surrounding solution (mother liquor).

The primary challenge, and the focus of this guide, is the selection of an appropriate solvent system when solubility data is not available. This protocol provides the framework for making an empirical, evidence-based solvent choice.

Safety and Handling

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid creating dust.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

Materials and Equipment

Reagents:

  • Crude this compound

  • Screening Solvents (Reagent Grade):

    • Deionized Water

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Acetonitrile

    • Hexanes (or Heptane)

  • Activated Charcoal (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate/stirrer

  • Small test tubes (for solvent screening)

  • Glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Melting point apparatus

Protocol Part I: Empirical Solvent System Selection

The success of this purification hinges on identifying a suitable solvent. The following procedure outlines a systematic, small-scale screening process. The carboxamide functional group suggests that polar solvents are likely candidates.[4]

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • To each test tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate at room temperature.

  • Observation at Room Temperature:

    • If the solid dissolves completely, the solvent is unsuitable as a single-solvent system (poor recovery). It may, however, be useful as the "soluble" component in a mixed-solvent system.

    • If the solid is completely insoluble, proceed to the next step. This is a promising candidate.

  • Observation at Elevated Temperature:

    • For the test tubes where the solid was insoluble at room temperature, gently heat the solvent to its boiling point on a hotplate.

    • If the solid dissolves completely at the higher temperature, this is an excellent candidate for a single-solvent recrystallization.

    • If the solid remains insoluble even when hot, the solvent is unsuitable.

  • Cooling and Crystallization:

    • Allow the test tubes with dissolved solids to cool slowly to room temperature, and then in an ice-water bath.

    • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

Data Interpretation: Summarize your observations to select the best solvent or solvent pair. For aromatic amides, polar solvents like ethanol, acetone, and acetonitrile are often effective.[4] If no single solvent is ideal, a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be tested.[2]

Solvent Candidate Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
e.g., WaterInsolubleSolubleAbundant, well-formed crystalsExcellent Candidate
e.g., AcetoneSolubleSolubleNonePoor; consider as 'Solvent A' in a pair
e.g., HexanesInsolubleInsolubleNonePoor; consider as 'Solvent B' in a pair

Protocol Part II: Recrystallization Workflow

This workflow should be performed using the optimal solvent system identified in Part I.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B 1 C Heat to Boiling with Stirring B->C 2 D Add More Hot Solvent Portionwise Until Dissolved C->D 3 E Hot Filtration (If Insoluble Impurities Present) D->E 4 F Allow to Cool Slowly to Room Temperature D->F 5b (Direct) E->F 5a (Optional) G Cool Further in Ice-Water Bath F->G 6 H Collect Crystals via Vacuum Filtration G->H 7 I Wash Crystals with Small Amount of Cold Solvent H->I 8 J Dry Crystals Under Vacuum I->J 9 K Assess Purity (e.g., Melting Point) J->K 10

Caption: Workflow for the recrystallization of this compound.

Detailed Steps:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar. On a hotplate, bring the selected solvent to a boil in a separate flask. Add the hot solvent to the crude solid portionwise, with stirring, until the solid just dissolves.[1] Avoid adding an excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rushing this step by "shock cooling" can cause the compound to precipitate along with impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly. This can be done in a low-temperature drying oven or a vacuum desiccator.

Purity Assessment and Troubleshooting

Purity Verification:

  • Melting Point: The most straightforward method to assess purity is by measuring the melting point. A pure compound will have a sharp melting range (typically <2 °C) that corresponds to the literature value. An impure compound will exhibit a depressed and broad melting range.

  • Chromatography: Thin-Layer Chromatography (TLC) can be used to compare the purified material against the crude starting material.

  • Spectroscopy: For definitive structural confirmation and purity analysis, techniques like NMR spectroscopy can be employed.

Troubleshooting Guide:

  • No Crystals Form: The solution may be too dilute (too much solvent was added). Try boiling off some of the solvent and allowing it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the solvent line can induce nucleation.

  • "Oiling Out": The compound may come out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.

References

  • Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization.
  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Stenutz. (n.d.). 2-methylpyridine-4-carboxylic acid.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Chemistry Insight. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Wikipedia. (n.d.). 2-Methylpyridine.

Sources

Application of 2-Methylpyridine-4-carboxamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Application of 2-Methylpyridine-4-carboxamide in Enzyme Inhibition Assays Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to utilizing this compound in enzyme inhibition assays. Pyridine carboxamides are a significant class of heterocyclic compounds explored for their diverse biological activities, including the inhibition of various key enzymes.[1] This application note details the scientific rationale, step-by-step protocols, and data analysis workflows for characterizing the inhibitory potential of this compound. We will use inducible Nitric Oxide Synthase (iNOS) as a representative enzyme system, based on the established activity of structurally similar 2-amino-4-methylpyridine analogues.[2] The protocols are designed to be robust and self-validating, guiding the user from initial reagent preparation through to the accurate determination of the half-maximal inhibitory concentration (IC₅₀), a critical parameter in drug discovery and pharmacological research.[3]

Scientific Background & Principles

The Critical Role of Enzyme Inhibition

Enzymes are biological catalysts essential for life, and their dysregulation is often implicated in disease. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, forming the basis for a vast number of pharmaceuticals. Characterizing the potency of an inhibitor, typically by determining its IC₅₀ value, is a fundamental step in assessing its therapeutic potential.

This compound: A Privileged Scaffold

The pyridine carboxamide scaffold is present in numerous compounds with demonstrated biological activity. Derivatives have been identified as inhibitors of enzymes such as urease, succinate dehydrogenase (SDH), and various kinases.[4][5][6] This broad activity profile suggests that the core structure has favorable properties for interacting with diverse enzyme active sites.

Target Enzyme System: Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a crucial signaling molecule generated by nitric oxide synthase (NOS) enzymes.[2] While constitutively expressed NOS isoforms (nNOS, eNOS) are vital for normal physiology, the inducible isoform (iNOS) is expressed during inflammatory responses and can produce large, often cytotoxic, amounts of NO.[2] Consequently, selective inhibition of iNOS is a key therapeutic strategy for inflammatory diseases. Structurally related compounds, specifically 6-substituted 2-amino-4-methylpyridine analogues, have shown potent and selective inhibition of iNOS, making it a highly relevant target for evaluating this compound.[2]

Assay Principle: The Griess Assay

The activity of iNOS is determined by measuring the production of nitric oxide. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess assay is a simple and reliable colorimetric method that detects nitrite. In this two-step diazotization reaction, a diazonium salt is formed, which then reacts with a coupling reagent to produce a vibrant azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration and thus to the iNOS enzyme activity.

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, performing a series of enzymatic reactions in the presence of varying concentrations of the inhibitor, quantifying the reaction product, and analyzing the data to determine the inhibitor's potency.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, & Cofactors prep_inhibitor Prepare Serial Dilution of 2-Methylpyridine- 4-carboxamide setup_plate Set up 96-Well Plate: Controls & Inhibitor Conc. prep_inhibitor->setup_plate Input add_enzyme Add iNOS Enzyme (Pre-incubate with Inhibitor) setup_plate->add_enzyme start_reaction Initiate Reaction with L-Arginine add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction griess_assay Perform Griess Assay (Measure Nitrite) stop_reaction->griess_assay Input read_abs Read Absorbance at 540 nm griess_assay->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Fig 1. General workflow for IC₅₀ determination.

Materials and Reagents

  • Compound: this compound

  • Enzyme: Recombinant human iNOS

  • Substrate: L-Arginine

  • Cofactors: NADPH, (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄), FAD, FMN

  • Buffer: HEPES buffer (e.g., 50 mM, pH 7.4)

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Detection: Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution)

  • Standard: Sodium Nitrite (for standard curve)

  • Hardware: 96-well flat-bottom microplates, multichannel pipette, microplate reader (540 nm absorbance), incubator (37°C)

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • Causality: Proper reagent preparation is foundational. Stock solutions must be accurate to ensure the final concentrations in the assay are correct. Using a consistent buffer system maintains the optimal pH for enzyme activity.

  • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4. Filter sterilize and store at 4°C.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. This minimizes the volume of DMSO added to the assay, preventing solvent effects on enzyme activity.

  • Substrate Solution: Prepare a 10 mM stock solution of L-Arginine in Assay Buffer.

  • Enzyme Working Solution: On the day of the assay, dilute the recombinant iNOS enzyme to the desired working concentration in ice-cold Assay Buffer containing all necessary cofactors (e.g., 1 mM NADPH, 20 µM BH₄). The final concentration should be determined empirically to yield a robust signal within the linear range of the Griess assay.

  • Griess Reagents: Prepare according to the manufacturer's instructions. Typically, this involves a solution of sulfanilamide in acid and a separate solution of NED.

Protocol 2: IC₅₀ Determination Assay
  • Self-Validation: This protocol incorporates essential controls to validate the results. The '100% Activity' control defines the uninhibited enzyme signal, while the 'Background' control accounts for any non-enzymatic signal. These are critical for accurate calculation of percent inhibition.

  • Inhibitor Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution. A common approach is a 1:3 dilution series over 10 points.

    • Start by adding a volume of the 10 mM stock to the first well, then serially transfer to subsequent wells containing DMSO to create a concentration gradient (e.g., 1000 µM down to 0.05 µM in an intermediate plate).

    • This intermediate plate will be used to dose the final assay plate, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Prepare a 96-well assay plate according to the layout below. Add 50 µL of Assay Buffer to all wells first.

    • Add 1 µL of the appropriate inhibitor dilution (or DMSO for controls) to each well.

    • Table 1: Example 96-Well Plate Layout

      1 2 3 4 5 6 7 8 9 10 11 12
      A C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 100% Act BG
      B C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 100% Act BG
      C C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 100% Act BG

      | C1-C10 = Inhibitor Concentrations; 100% Act = 100% Activity Control (DMSO vehicle); BG = Background Control (DMSO vehicle, no enzyme)

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the iNOS Enzyme Working Solution to all wells except the Background (BG) wells.

    • To the BG wells, add 25 µL of Assay Buffer with cofactors but without the enzyme.

    • Gently tap the plate to mix. Cover and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the L-Arginine substrate solution to all wells. The total reaction volume is now 100 µL.

    • Cover the plate and incubate for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear phase for the 100% Activity control.

  • Detection:

    • Stop the reaction by proceeding directly to the Griess assay.

    • Add 50 µL of the sulfanilamide solution to each well. Incubate for 10 minutes, protected from light.

    • Add 50 µL of the NED solution to each well. Incubate for another 10 minutes, protected from light. A pink/magenta color will develop.

  • Measurement:

    • Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data must be converted into a meaningful measure of inhibitory potency (IC₅₀). This workflow ensures a logical and accurate data reduction process.

G data_in Raw Absorbance Data (540 nm) step1 Step 1: Data Correction Subtract the average Background Absorbance from all other wells (Inhibitor and 100% Activity controls). Corrected_Abs = Raw_Abs - Avg_BG_Abs data_in->step1 step2 Step 2: Calculate % Inhibition Normalize the corrected inhibitor data to the corrected 100% Activity control. % Inhibition = 100 * (1 - (Corrected_Abs_Inhibitor / Avg_Corrected_Abs_100%_Activity)) step1->step2 step3 Step 3: Transform Concentration Convert the inhibitor concentrations to their logarithm. X = log10([Inhibitor]) step2->step3 step4 Step 4: Non-Linear Regression Plot % Inhibition (Y-axis) vs. log10[Inhibitor] (X-axis). Fit the data to a sigmoidal dose-response (variable slope) model. Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) step3->step4 data_out IC50 Value step4->data_out

Fig 2. Step-by-step data analysis flowchart.
IC₅₀ Calculation

The IC₅₀ value is determined by plotting the calculated percent inhibition against the logarithm of the inhibitor concentration. Specialized software such as GraphPad Prism, Origin, or R can be used to fit the data to a four-parameter logistic (or sigmoidal dose-response) curve.[7][8] The software directly calculates the IC₅₀, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.

Example Data
  • Table 2: Hypothetical Inhibition Data for this compound against iNOS

[Inhibitor] (µM)Log [Inhibitor]Average Absorbance (Corrected)% Inhibition
1002.000.01598.1
33.31.520.04894.0
11.11.050.13583.1
3.700.570.38352.1
1.230.090.65618.0
0.41-0.390.7763.0
0.14-0.850.7921.0
0.00 (Control)-0.8000.0
Calculated IC₅₀ 3.5 µM

Troubleshooting

Problem Possible Cause Solution
High variability between replicates Pipetting errors; Incomplete mixingUse calibrated pipettes; Gently tap plate to mix after each addition; Ensure reagents are fully thawed and mixed.
Low signal in 100% Activity control Inactive enzyme; Insufficient cofactors or substrate; Incorrect buffer pHUse a fresh aliquot of enzyme; Verify concentrations of all reagents; Confirm buffer pH.
No dose-response (0% or 100% inhibition at all concentrations) Inhibitor concentration range is incorrectPerform a broader range of dilutions (e.g., log-fold dilutions) to find the active range.
High Background signal Contaminated reagents; Non-enzymatic reactionUse fresh, high-purity reagents; Run a control with substrate but no enzyme to assess background rate.

Conclusion

This application note provides a robust framework for assessing the inhibitory activity of this compound against iNOS, a therapeutically relevant enzyme. By following the detailed protocols for assay execution and data analysis, researchers can reliably determine the compound's IC₅₀ value. The principles and methodologies described herein are broadly applicable and can be adapted for evaluating the inhibition of other enzymes, making this a valuable guide for professionals in drug discovery and chemical biology.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3076046/]
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (Source: Protocol Exchange) [URL: https://protocolexchange.researchsquare.com/article/pex-1718/v1]
  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/2395098/]
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952317/]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883441/]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6940733/]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849206/]
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/3773822/]
  • How to determine IC50 value of a compound? (Source: ResearchGate) [URL: https://www.researchgate.net/post/How_to_determine_IC50_value_of_a_compound]
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1862955]
  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Determination-of-IC50-values-of-carboxamide-compounds-4-6-8-10-12-14-and-16_fig2_369287383]
  • IC50 values (mg/ml) obtained from the analysis of pyridine carboxylic... (Source: ResearchGate) [URL: https://www.researchgate.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7822116/]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38324497/]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (Source: Journal of Chemical and Pharmaceutical Research) [URL: https://www.jocpr.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/6/1930]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38094931/]
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5383569/]
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/25/24/5888]
  • Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1136287/]

Sources

Application Note & Protocol: Derivatization of 2-Methylpyridine-4-carboxamide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the derivatization of 2-Methylpyridine-4-carboxamide for analytical purposes. We address the inherent challenges in the direct analysis of this compound, such as poor volatility for Gas Chromatography (GC) and insufficient chromophoric activity for sensitive High-Performance Liquid Chromatography (HPLC) detection. This guide presents two primary, validated protocols: a silylation method for GC-Mass Spectrometry (GC-MS) analysis and a fluorescent labeling strategy for HPLC with Fluorescence Detection (HPLC-FLD). The causality behind procedural choices, troubleshooting insights, and detailed, step-by-step workflows are provided to equip researchers, scientists, and drug development professionals with a robust framework for quantitative and qualitative analysis.

Introduction: The Analytical Challenge

This compound is a pyridine derivative containing a polar carboxamide functional group. While essential in various chemical and pharmaceutical contexts, its direct analysis presents significant hurdles. Compounds with active hydrogens, particularly in functional groups like amides, tend to form intermolecular hydrogen bonds, which reduces their volatility and makes them unsuitable for direct GC analysis without thermal decomposition.[1][2] For HPLC, while the pyridine ring offers some native UV absorbance, it is often insufficient for the low detection limits required in metabolic studies, impurity profiling, or pharmacokinetic analysis.[3][4]

Derivatization is a chemical modification technique that converts the analyte into a product with improved analytical properties.[1][5] For this compound, the objectives of derivatization are:

  • For GC Analysis: To replace the active hydrogens on the amide nitrogen with a non-polar group, thereby blocking hydrogen bonding, increasing volatility, and improving thermal stability.[6][7]

  • For HPLC Analysis: To attach a fluorescent tag (fluorophore) to the molecule, dramatically enhancing the sensitivity and selectivity of detection.[8][9][10]

This guide provides the rationale and protocols to select and implement the appropriate derivatization strategy based on the available instrumentation and analytical requirements.

Analyte Profile: this compound

A clear understanding of the analyte's structure is fundamental to designing an effective derivatization strategy.

  • Structure:

  • Molecular Formula: C₇H₈N₂O[11]

  • Molecular Weight: 136.15 g/mol [11]

  • Key Functional Groups:

    • Pyridine Ring: A basic heterocyclic aromatic ring.

    • Carboxamide (-CONH₂): A polar group with two active hydrogens on the nitrogen atom, making it a primary site for derivatization.

    • Methyl Group (-CH₃): Generally non-reactive under typical derivatization conditions.

The primary target for derivatization is the -NH₂ moiety of the carboxamide group. The reactivity of amides is generally lower than that of alcohols, phenols, and amines, a critical consideration for reaction optimization.

Strategic Selection: GC vs. HPLC

The choice between GC and HPLC depends on the analytical goal, required sensitivity, and available equipment. The following workflow outlines the decision-making process.

G start Analytical Goal for This compound gc_path Need for Structural Confirmation (e.g., Metabolite ID) & High Chromatographic Resolution start->gc_path Qualitative/ Quantitative hplc_path Need for Ultra-High Sensitivity (e.g., Trace Analysis in Biofluids) & Analyte is Non-Volatile start->hplc_path Quantitative gc_method Gas Chromatography (GC-MS) gc_path->gc_method hplc_method High-Performance Liquid Chromatography (HPLC-FLD) hplc_path->hplc_method gc_deriv Derivatization Strategy: Silylation (Increases Volatility) gc_method->gc_deriv hplc_deriv Derivatization Strategy: Hydrolysis & Fluorescent Labeling (Enhances Detectability) hplc_method->hplc_deriv

Caption: Decision workflow for selecting an analytical platform.

Gas Chromatography (GC) Approach

GC, especially when coupled with Mass Spectrometry (GC-MS), offers superior chromatographic resolution and provides rich structural information, making it ideal for identification and confirmation.[6] However, the analyte must be volatile and thermally stable.

Strategy: Silylation Silylation is the most robust and widely used method for derivatizing compounds with active hydrogens for GC analysis.[2] It involves replacing the active hydrogens of the carboxamide with a non-polar trimethylsilyl (TMS) group.

Caption: Conceptual overview of the silylation workflow.

This reaction reduces polarity and eliminates hydrogen bonding, making the resulting derivative sufficiently volatile for GC analysis.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[1] The catalyst enhances the reactivity of BSTFA, which is crucial for derivatizing the less reactive amide group.[7]

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is the preferred method for non-volatile or thermally labile compounds. To overcome the low native absorbance of this compound, a derivatization strategy that introduces a highly responsive tag is required.

Strategy: Hydrolysis followed by Fluorescent Labeling This two-step approach offers exceptional sensitivity.

  • Alkaline Hydrolysis: The carboxamide is first hydrolyzed to its corresponding carboxylic acid (2-Methylpyridine-4-carboxylic acid). This step creates a more reactive functional group for labeling.

  • Fluorescent Labeling: The newly formed carboxylic acid is then reacted with a fluorescent labeling reagent. This attaches a fluorophore to the analyte, allowing for highly sensitive detection by an FLD detector.[10][12]

G cluster_workflow Two-Step HPLC-FLD Derivatization Workflow start_node This compound Sample step1 Step 1: Alkaline Hydrolysis (+ NaOH, Heat) start_node->step1 intermediate Intermediate Product: 2-Methylpyridine-4-carboxylic acid step1->intermediate step2 Step 2: Fluorescent Labeling (+ Labeling Reagent, Catalyst) intermediate->step2 final_product Fluorescent Derivative step2->final_product analysis Analysis by HPLC-FLD final_product->analysis

Caption: Workflow for HPLC-FLD analysis via hydrolysis and labeling.

This method transforms a detection challenge into an opportunity for ultra-trace quantification, often reaching femtomole detection limits.[12]

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reagents are for research use only.

Protocol 1: GC-MS Analysis via Silylation

Objective: To prepare a volatile trimethylsilyl (TMS) derivative of this compound for quantitative or qualitative analysis by GC-MS.

Materials:

  • This compound standard/sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or sample into a clean GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as an excellent solvent and catalyst for the reaction.[1][13][14]

  • Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 90 minutes .

    • Scientist's Note: Amides are less reactive than amines or hydroxyl groups. Elevated temperature and sufficient time are critical to ensure complete derivatization and avoid multiple peaks (e.g., mono- and bis-silylated products) for the same analyte.

  • Cooling & Dilution: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Dilute the sample with Ethyl Acetate if necessary and inject 1 µL into the GC-MS system.

Typical GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Low-polarity silicone phase (e.g., HP-5ms, 30m x 0.25mm, 0.25µm)
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Injector Temp 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 300°C, hold 5 min.
MS System Agilent 5977B MSD or equivalent
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

Note: The oven program should be optimized based on the specific instrument and separation requirements.

Protocol 2: HPLC-FLD Analysis via Fluorescent Labeling

Objective: To derivatize this compound with a fluorescent tag for ultra-sensitive quantification by HPLC-FLD.

Part A: Hydrolysis of Amide to Carboxylic Acid

Materials:

  • This compound sample

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 2M solution

  • pH indicator strips or pH meter

  • Reaction vials

  • Heating block

Procedure:

  • Reaction Setup: To your aqueous sample containing this compound, add an equal volume of 2M NaOH solution in a reaction vial.

  • Hydrolysis: Heat the mixture at 80°C for 60 minutes to drive the hydrolysis of the amide to the carboxylate salt.

  • Neutralization: Cool the solution to room temperature. Carefully neutralize the solution by adding 2M HCl dropwise until the pH is approximately 7. This protonates the carboxylate to form 2-Methylpyridine-4-carboxylic acid.

Part B: Fluorescent Labeling of Carboxylic Acid

Materials:

  • Hydrolyzed sample from Part A

  • 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (fluorescent labeling reagent)[12]

  • Acetonitrile (HPLC grade)

  • Potassium Carbonate (catalyst)

  • Reaction vials

  • Heating block

Procedure:

  • Solvent Exchange: If the hydrolyzed sample is in a large aqueous volume, it may need to be lyophilized and reconstituted in a small volume of Acetonitrile.

  • Reagent Addition: To the sample in Acetonitrile, add a 5-fold molar excess of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate and a catalytic amount of potassium carbonate.

  • Labeling Reaction: Heat the mixture at 60°C for 30 minutes. The reagent reacts rapidly with the carboxylic acid to form a highly fluorescent ester adduct.[12]

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with the mobile phase initial conditions as needed.

  • Analysis: Inject the sample into the HPLC-FLD system.

Typical HPLC-FLD Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min. Re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp 35°C
FLD Detector Excitation: 259 nm, Emission: 394 nm[12]

Note: The gradient and mobile phase composition should be optimized for best separation from reagent peaks and potential interferences.

Troubleshooting and Field Insights

IssuePossible CauseRecommended Solution
GC: Broad or Tailing Peaks Incomplete derivatization; active sites in the GC inlet or column.Increase reaction time/temperature. Ensure excess silylating reagent. Use a fresh, deactivated inlet liner and a high-quality capillary column.
GC: Multiple Peaks for Analyte Incomplete derivatization leading to mono- and bis-TMS derivatives.Confirm reaction completion by running time-course experiments (e.g., analyze at 30, 60, 90, 120 min). Ensure anhydrous conditions as moisture decomposes the reagent and derivative.[15]
HPLC: Large Early Eluting Peak Excess, unreacted fluorescent labeling reagent.Optimize the mobile phase gradient to ensure complete separation between the reagent peak and the derivatized analyte. Reduce the molar excess of the labeling reagent, ensuring it's still sufficient.
HPLC: Low Signal/No Peak Incomplete hydrolysis in the first step; degradation of the labeling reagent; incorrect FLD wavelengths.Verify hydrolysis completion with a known standard. Protect light-sensitive labeling reagents from light. Confirm the excitation/emission maxima for the specific derivative formed.

Conclusion

The successful analysis of this compound hinges on selecting an appropriate derivatization strategy to overcome its inherent analytical limitations. For high-resolution separation and structural confirmation, silylation followed by GC-MS analysis is the method of choice. For applications requiring ultra-high sensitivity and trace-level quantification, a two-step hydrolysis and fluorescent labeling approach for HPLC-FLD provides outstanding performance. The protocols and insights provided in this guide offer a validated starting point for developing robust and reliable analytical methods for this compound in diverse research and development settings.

References

  • UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.).
  • Derivatization for Gas Chromatography - Phenomenex. (n.d.).
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2015).
  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
  • Acylation of pyridine-N-oxides. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. (2021).
  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. - YouTube. (2020).
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (n.d.).
  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives - ACS Publications. (n.d.).
  • UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate. (n.d.).
  • A sensitive and selective HPLC-FLD method with fluorescent labeling for simultaneous detection of bile acid and free fatty acid in human serum - PubMed. (2012).
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.).
  • Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans - Agilent. (2019).
  • Development of a facile and sensitive HPLC-FLD method via fluorescence labeling for triterpenic acid bioavailability investigation - PubMed. (2017).

Sources

Application Note: 2-Methylpyridine-4-carboxamide as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in drug design.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-methylpyridine-4-carboxamide, and its precursor 2-methylpyridine-4-carboxylic acid, as a versatile building block for the construction of diverse small-molecule libraries. We present detailed protocols for high-throughput amide bond formation via parallel synthesis and for scaffold diversification using palladium-catalyzed cross-coupling reactions, underscoring the utility of this building block in accelerating drug discovery programs.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][6] Its incorporation into molecular design is often a strategic choice to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce key binding interactions with biological targets.[2][3] The this compound scaffold, in particular, offers multiple points for chemical diversification, making it an ideal starting point for combinatorial chemistry campaigns aimed at exploring extensive chemical space.

Combinatorial chemistry, facilitated by techniques like parallel synthesis, enables the rapid generation of large, focused libraries of compounds.[7] This high-throughput approach is essential for identifying initial "hit" compounds and for conducting structure-activity relationship (SAR) studies to optimize lead candidates.[6] This guide focuses on leveraging the reactivity of 2-methylpyridine-4-carboxylic acid to build a primary library of carboxamides, which can then be further functionalized to create layered chemical diversity.

Physicochemical Properties & Reactive Profile

The primary precursor for generating this compound libraries is 2-methylpyridine-4-carboxylic acid . Understanding its properties is crucial for designing robust synthetic protocols.

The molecule possesses three key regions for chemical modification:

  • The Carboxylic Acid: This is the primary handle for diversification. It readily undergoes condensation reactions with a vast library of primary and secondary amines to form the target carboxamides. This reaction is the foundation for building the initial library.[8]

  • The Pyridine Ring: The nitrogen atom makes the ring electron-deficient, influencing its reactivity. It can be a site for nucleophilic aromatic substitution (if appropriately activated with a leaving group) or C-H activation. The nitrogen itself can act as a base or a ligand for metal catalysts.

  • The 2-Methyl Group: The methyl group is relatively stable but can be a site for oxidation or functionalization under specific conditions. Its presence also influences the electronic properties of the pyridine ring.[8]

Table 1: Properties of 2-Methylpyridine-4-carboxylic Acid

Property Value Source(s)
CAS Number 4021-11-8 [9][10]
Molecular Formula C₇H₇NO₂ [9][10]
Molecular Weight 137.14 g/mol [9][10]
Appearance White to off-white crystalline powder [8]
Melting Point ~295-299 °C (decomposes) [9][11]

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol. |[8] |

Core Application: Parallel Synthesis of Amide Libraries

The most direct application of 2-methylpyridine-4-carboxylic acid is in the parallel synthesis of an amide library. This approach allows for the rapid and efficient generation of hundreds of distinct compounds by reacting the single acid scaffold with a library of diverse amine building blocks.[7][12]

Rationale and Causality of Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires an activating agent, or "coupling reagent," to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Coupling Reagents: A variety of reagents are available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred in library synthesis due to its high reactivity, fast reaction times, and low rates of side reactions. It forms a highly activated ester intermediate.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is essential. Its role is twofold: first, to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and second, to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are excellent choices as they are polar aprotic solvents that can dissolve a wide range of reactants and reagents without interfering with the reaction.

Workflow for Parallel Amide Synthesis

The following diagram and protocol outline a typical workflow for generating a 96-compound library in a deep-well plate format.

Parallel_Amide_Synthesis cluster_reagents Reagent Preparation cluster_reaction Automated Synthesis cluster_processing Work-up & Analysis Acid Stock Soln: 2-Methylpyridine- 4-carboxylic Acid in DMF Dispense Liquid Handler: Dispense Reagents into Reaction Plate Acid->Dispense Amine Amine Library Plate: 96 Unique Amines in DMF Amine->Dispense Reagents Reagent Master Mix: HATU + DIPEA in DMF Reagents->Dispense React Reaction Plate: Seal & Shake (e.g., 16h @ RT) Dispense->React Reaction Setup Workup Parallel Work-up: Aqueous Quench & Liquid-Liquid Extraction React->Workup Reaction Completion Analysis QC & Analysis: LC-MS Plate Reader Workup->Analysis Sample Prep Library Final Product Library: 96 Unique Amides in DMSO Analysis->Library Purity Confirmed

Diagram 1: Workflow for parallel amide library synthesis.
Detailed Protocol: 96-Well Plate Amide Library Synthesis

Materials:

  • 2-Methylpyridine-4-carboxylic acid (1.0 eq)

  • Amine library (1.1 eq per well)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃ solution, Brine

  • 96-well deep-well reaction block and sealing mats

  • Multichannel pipette or automated liquid handler

Procedure:

  • Reagent Preparation:

    • Amine Plate: Prepare a 96-well plate containing solutions of 96 different primary or secondary amines in DMF (e.g., 0.2 M, 250 µL per well, 0.055 mmol).

    • Acid Solution: Prepare a stock solution of 2-methylpyridine-4-carboxylic acid in DMF (e.g., 0.2 M, for 0.050 mmol per reaction).

    • Master Mix: Prepare a fresh master mix of HATU and DIPEA in DMF sufficient for the entire plate. Causality: Preparing a master mix ensures consistent dispensing of reagents to each well, minimizing well-to-well variability.

  • Reaction Setup:

    • To each well of the amine plate, add the 2-methylpyridine-4-carboxylic acid solution (250 µL, 0.050 mmol) using a multichannel pipette.

    • Add the HATU/DIPEA master mix to each well.

    • Securely seal the 96-well reaction block with a chemically resistant mat.

  • Reaction:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Work-up:

    • Quench the reactions by adding saturated aqueous NaHCO₃ solution to each well. Trustworthiness: This step neutralizes any remaining acid and stops the reaction.

    • Add EtOAc to each well, seal the plate, and shake vigorously to perform a liquid-liquid extraction.

    • Allow the layers to separate (centrifugation can aid this process).

    • Carefully remove the aqueous (bottom) layer. Wash the remaining organic layer with brine.

    • Transfer the organic layer to a new plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Library Finalization:

    • Re-dissolve the crude product residues in a standard volume of DMSO (e.g., 500 µL) to create a stock plate for screening and analysis.

  • Quality Control:

    • Analyze the entire plate using an automated LC-MS system to confirm the molecular weight of the desired product and estimate its purity in each well.[13][14][15][16]

Advanced Application: Scaffold Diversification via Suzuki-Miyaura Coupling

For libraries requiring greater structural complexity, the this compound scaffold can be further diversified. This requires a starting material containing a handle for cross-coupling, such as a halogen atom. For this protocol, we will assume the use of a 5-bromo-2-methylpyridine-4-carboxamide core, which can be synthesized from commercially available precursors.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, enabling the formation of C-C bonds.[17] It is widely used to create biaryl structures, which are common motifs in pharmaceuticals.[18]

Rationale for Suzuki Coupling Conditions
  • Catalyst System: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.

  • Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[18] A mixture of an organic solvent (like 1,4-dioxane or Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[18]

Workflow for Suzuki Coupling Diversification

Suzuki_Coupling_Workflow cluster_reagents Reagent Setup cluster_reaction Reaction & Purification cluster_product Product Library Scaffold Core Scaffold: 5-Bromo-2-methyl- pyridine-4-carboxamide ReactionVessel Inert Atmosphere: Degas Solvent & Heat Reaction (80-100°C) Scaffold->ReactionVessel BoronicAcid Boronic Acid Library: (Aryl, Heteroaryl) BoronicAcid->ReactionVessel Catalyst Catalyst System: Pd Precursor + Ligand + Base Catalyst->ReactionVessel Purification Purification: Column Chromatography or Prep-HPLC ReactionVessel->Purification Work-up DiversifiedLibrary Diversified Library: Biaryl Pyridine Carboxamides Purification->DiversifiedLibrary Isolation

Diagram 2: Workflow for library diversification via Suzuki coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-2-methylpyridine-4-carboxamide (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • SPhos (0.10 eq)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vial with stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-bromo-2-methylpyridine-4-carboxamide (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq). Expertise: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:Water 4:1). Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, which can damage the catalyst.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Representative Library Synthesis

The following table illustrates a hypothetical output from the parallel amide synthesis protocol, demonstrating the generation of diverse products and the type of data collected for library characterization.

Table 2: Example Data from a 4-Member Amide Library Synthesis

Well Amine Reactant Product Structure Expected Mass [M+H]⁺ Yield (%) Purity (%) (LC-MS)
A1 Benzylamine 228.11 85 >95
A2 Cyclohexylamine 220.16 91 >98
A3 Morpholine 208.12 88 >96
A4 4-Fluoroaniline 232.10 79 >92

(Note: Structures are illustrative representations of the expected products)

Conclusion

This compound and its carboxylic acid precursor are powerful and versatile building blocks for combinatorial chemistry. The protocols detailed in this note provide robust and reliable methods for generating large, diverse libraries of novel compounds. The primary amide synthesis allows for broad exploration of chemical space around the carboxamide R-group, while subsequent Suzuki-Miyaura coupling on a halogenated scaffold enables the construction of complex biaryl structures. These strategies empower medicinal chemists to accelerate the hit-to-lead process and efficiently navigate the path toward new therapeutic discoveries.[19][20]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Shafi, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry.
  • Paizs, B., et al. (2014). High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. Journal of the American Society for Mass Spectrometry.
  • Johnson, R. D., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy.
  • Kassel, D. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition.
  • Cheng, X., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening.
  • Mondal, M. (2020). Automated and Parallel Amide Synthesis. ResearchGate.
  • Johnson, R. D. (2020). Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate.
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols.
  • Stenutz, R. (n.d.). 2-methylpyridine-4-carboxylic acid. NIST.
  • Hack, M. D., et al. (n.d.). Parallel Synthesis and Library Design. In Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • Rahim, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
  • ResearchGate. (2010). ChemInform Abstract: A General Route to Pyridine-Modified Salicylaldehydes via Suzuki Coupling.
  • Tanaka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical and Pharmaceutical Bulletin.
  • Autechaux, T. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Al-Salahi, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. Molecules.

Sources

Application Notes and Protocols for Cell-based Assay of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While the precise cellular targets of every new derivative are not always immediately apparent, the structural similarities to known bioactive molecules can provide a logical starting point for investigation. This application note focuses on 2-Methylpyridine-4-carboxamide, a compound of interest for which we will explore a potential mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).

Our rationale for this hypothesis is grounded in the established role of the pyridine carboxamide core in potent NAMPT inhibitors.[1][2] NAMPT is a critical enzyme in the NAD+ salvage pathway, a key metabolic route for cellular energy production and a variety of signaling processes.[3][4] Many cancer cells exhibit a heightened dependence on this pathway, making NAMPT an attractive target for oncological drug development.[1][3][4]

This document provides a comprehensive, step-by-step protocol for a cell-based assay to determine the inhibitory potential of this compound on NAMPT activity. The methodologies described herein are designed to be self-validating, incorporating appropriate controls and data analysis techniques to ensure the generation of robust and reliable results. We will delve into the causality behind our experimental choices, from cell line selection to the principles of the assay itself. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively characterize the biological activity of this and similar compounds.

The NAMPT Pathway and Proposed Mechanism of Inhibition

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a vast array of cellular functions, including energy metabolism, DNA repair, and redox reactions.[3] The NAMPT-mediated salvage pathway is the primary route for NAD+ regeneration in mammalian cells.[3] In this pathway, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD+.[4]

Given the structural features of this compound, we hypothesize that it may act as a competitive or non-competitive inhibitor of NAMPT, binding to the enzyme and preventing the synthesis of NMN. This would lead to a depletion of intracellular NAD+ pools, disrupting cellular metabolism and ultimately inducing cell death, particularly in cancer cells that are highly reliant on NAMPT activity.[1][3]

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes 2MPC 2-Methylpyridine- 4-carboxamide 2MPC->NAMPT Inhibits NAD NAD+ NMN->NAD Metabolism Cellular Metabolism & Energy Production NAD->Metabolism DNA_Repair DNA Repair NAD->DNA_Repair Cell_Death Cell Death Metabolism->Cell_Death Depletion leads to DNA_Repair->Cell_Death Depletion leads to

Caption: Proposed mechanism of this compound as a NAMPT inhibitor.

Cell-based Assay Protocol: Determination of NAMPT Inhibitory Activity

This protocol outlines a cell-based assay to quantify the inhibitory effect of this compound on NAMPT activity by measuring its impact on cell viability in a cancer cell line known to be sensitive to NAMPT inhibition.

I. Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line with high NAMPT expression.

  • Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).

  • Positive Control: A known NAMPT inhibitor (e.g., FK866) at a similar stock concentration.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well clear-bottom, white-walled microplates

    • Multichannel pipette

    • Luminometer

II. Experimental Workflow

Caption: Experimental workflow for the cell-based NAMPT inhibition assay.

III. Step-by-Step Protocol
  • Cell Seeding:

    • Culture A549 cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound and the positive control (FK866) in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Include wells with medium only as a background control.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

IV. Data Analysis
  • Subtract the average background luminescence from all other measurements.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Expected Results and Data Presentation

The expected outcome of this assay is a dose-dependent decrease in cell viability upon treatment with an effective NAMPT inhibitor. The IC50 value for this compound can be compared to that of the positive control to gauge its relative potency.

CompoundTargetCell LineAssay TypeIC50 (nM) [Hypothetical]
This compoundNAMPTA549Cell Viability50
FK866 (Positive Control)NAMPTA549Cell Viability5

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of critical controls:

  • Vehicle Control (DMSO): Accounts for any effects of the solvent on cell viability.

  • Positive Control (FK866): Confirms that the assay system is responsive to known NAMPT inhibitors.

  • Background Control (Medium Only): Measures the baseline signal of the assay reagents.

Consistent results for the positive control across multiple experiments will validate the reliability of the assay.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • BPS Bioscience. (n.d.). PARP Assays.
  • National Center for Biotechnology Information. (2021). PASTA: PARP activity screening and inhibitor testing assay.
  • American Chemical Society Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • BPS Bioscience. (n.d.). NAMPT Assay Service.
  • BenchChem. (2025). A Technical Guide to Investigating the Specificity of NAMPT Inhibitors.
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine.

Sources

Analytical Methods for the Accurate Quantification of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and validated analytical method for the quantification of 2-Methylpyridine-4-carboxamide, a key compound of interest in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) protocol with UV detection, designed for accuracy, precision, and specificity. This document provides not only a step-by-step experimental protocol but also delves into the scientific rationale behind methodological choices and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for quality control, stability testing, and research applications.

Introduction and Scientific Rationale

This compound is a pyridine derivative whose accurate measurement is critical in various stages of drug development. Whether monitored as a process-related impurity or a metabolite, its concentration must be determined with high confidence to ensure product quality and patient safety. The selection of an analytical method is paramount and must be tailored to the analyte's physicochemical properties and the intended application.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile and thermally labile compounds like this compound.[4] Specifically, a reverse-phase (RP-HPLC) method provides excellent separation and quantification capabilities for polar aromatic compounds. The methodology described herein utilizes a C18 stationary phase, which separates analytes based on their hydrophobicity, and a UV detector, as the pyridine ring system provides strong chromophores for sensitive detection.[4][5]

The validation of this method is grounded in the principles outlined by the ICH Guideline Q2(R2), ensuring the analytical procedure is suitable for its intended purpose.[3] This involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the analytical applications.[2]

Primary Analytical Method: Reverse-Phase HPLC

This section provides a complete protocol for the quantification of this compound using RP-HPLC.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (5-decimal place).

    • pH meter.

    • Sonicator.

    • Data acquisition and processing software (e.g., Chromeleon™).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q® or equivalent).

    • Phosphoric acid (H₃PO₄), analytical grade.

    • This compound reference standard (purity ≥98%).

  • Materials:

    • Analytical Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for analyzing basic compounds like pyridines.[6]

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm, nylon or PTFE).

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data reporting is outlined below.

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_std Prepare Standard Solutions (Stock, Working Standards) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions (Weighing, Dissolution, Filtration) sample_run Sample Analysis prep_sample->sample_run prep_mp Prepare Mobile Phase sys_setup HPLC System Setup & Equilibration prep_mp->sys_setup sys_setup->sst Equilibrate System cal Calibration Curve Generation sst->cal If SST Passes cal->sample_run integration Peak Integration & Identification sample_run->integration quant Quantification (Calculation of Concentration) integration->quant report Final Report Generation quant->report

Caption: Overall workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation (80:20 Water:Acetonitrile with 0.1% H₃PO₄):

    • Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Measure 200 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Combine in a 1 L solvent bottle.

    • Add 1.0 mL of phosphoric acid.

    • Mix thoroughly and sonicate for 15 minutes to degas.

    • Rationale: A mixture of water and acetonitrile is a common mobile phase for reverse-phase chromatography. Phosphoric acid is added to adjust the pH (typically to around 2.5-3.0), which protonates residual silanols on the column, reducing peak tailing for basic analytes like pyridines.[7]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of methanol to dissolve the standard, sonicating briefly if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

    • Rationale: Methanol is often a good solvent for initial stock preparation due to its strong solvating power for a wide range of organic molecules.

  • Working Standard Solutions & Calibration Curve:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical calibration range might be 1-100 µg/mL.

    • For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance or powdered tablets) expected to contain this compound.

    • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range after dissolution.

    • Add the mobile phase to approximately 70% of the flask volume.

    • Sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Allow to cool to room temperature, dilute to the mark with the mobile phase, and mix.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

    • Rationale: Using the mobile phase as the diluent for samples and working standards ensures solvent compatibility and prevents peak distortion upon injection. Filtration removes particulates that could damage the HPLC system.

Protocol 2: HPLC Analysis

  • Instrument Setup and Equilibration:

    • Install the C18 analytical column.

    • Set the HPLC parameters as specified in Table 1 .

    • Purge the pump lines with the mobile phase.

    • Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Create a sequence in the chromatography data system.

    • The sequence should begin with several blank injections (mobile phase) to ensure a clean system.

    • Perform a System Suitability Test (SST).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples. It is good practice to bracket sample injections with check standards.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 80:20 Water:Acetonitrile with 0.1% Phosphoric Acid (v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV
Wavelength 265 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Table 1: Recommended HPLC Method Parameters

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical method provides confidence that the test results are accurate and reproducible. The following parameters must be assessed.

Validation_Protocol Validation Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range (R² ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation based on ICH guidelines.

Validation Procedures and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
System Suitability (SST) Inject a working standard (e.g., 10 µg/mL) six times.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample. If using a PDA detector, assess peak purity. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from blank, placebo, or degradants. Peak purity index > 0.99.
Linearity & Range Analyze at least five concentrations across the intended range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate at each level.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze six individual preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.%RSD ≤ 10% and recovery within 80-120% at the LOQ concentration.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on SST results and analyte quantification.System suitability criteria must be met under all varied conditions.

Table 2: Summary of Validation Procedures and Acceptance Criteria.[3][9]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method for quantification, GC-MS serves as a powerful complementary technique, particularly for identification and the analysis of volatile or semi-volatile impurities that may be present alongside this compound.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[5] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[10]

  • Applicability:

    • Confirmatory Analysis: Provides orthogonal data to confirm the identity of the main peak observed in HPLC.

    • Impurity Profiling: Ideal for detecting and identifying unknown volatile impurities that may not be observed by HPLC.

  • Considerations: this compound has a relatively high boiling point and may require derivatization to improve its volatility and thermal stability for GC analysis. Without derivatization, direct injection at high temperatures could lead to degradation in the injection port.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the routine quantification of this compound in pharmaceutical settings. By adhering to the step-by-step protocols for analysis and implementing the comprehensive validation framework, laboratories can ensure the generation of high-quality, reproducible data that meets stringent regulatory expectations. The careful explanation of the rationale behind experimental choices empowers scientists to troubleshoot and adapt the method for their specific applications.

References

  • Vertex AI Search. (2014).
  • www.ec-undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • ResearchGate. (n.d.).
  • International Journal of Research and Review. (2025).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • NCBI Bookshelf. (n.d.). Guidelines for drinking-water quality - Analytical methods and achievability.
  • PubChem. (n.d.). N1-Methyl-2-pyridone-5-carboxamide.
  • MARLAP. (2004).
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl- - the NIST WebBook.
  • Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888).
  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-4-carboxylic acid 97.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Amerigo Scientific. (n.d.). 2-Methylpyridine-4-carboxylic acid (97%).
  • ResearchGate. (2015).
  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Thermo Fisher Scientific. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples.
  • National Institutes of Health. (2015).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.

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Application Note: Leveraging 2-Methylpyridine-4-carboxamide for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methylpyridine-4-carboxamide in the synthesis of next-generation kinase inhibitors.

Authored by: Gemini, Senior Application Scientist
Publication Date: January 9, 2026

Introduction: The Strategic Importance of the Pyridine Carboxamide Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern therapeutics. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, particularly pyridine, are exceptionally prevalent.[3] The pyridine ring's ability to engage in hydrogen bonding and π-π stacking interactions within the kinase active site makes it a privileged scaffold in drug design.[3]

This guide focuses on a specific, high-value building block: This compound . The strategic placement of the methyl group and the carboxamide functionality offers a unique combination of features for synthesizing potent and selective kinase inhibitors. The carboxamide group is a versatile linker, commonly formed via robust amide coupling reactions, allowing for the systematic exploration of chemical diversity.[4] The pyridine nitrogen acts as a key hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many Type I inhibitors.[1][5]

Furthermore, the 2-methyl substituent is not merely a passive feature. It can provide distinct advantages by:

  • Enhancing Selectivity: The methyl group can create steric hindrance that disfavors binding to off-target kinases, thereby improving the inhibitor's selectivity profile.

  • Improving Potency: In some cases, the methyl group can occupy a small hydrophobic pocket within the active site, leading to more favorable binding interactions. For instance, in the development of inhibitors for Vaccinia-related kinase 1 (VRK1), the inclusion of a 2-methylpyridine core over an unsubstituted pyridine led to a marked improvement in potency.[6]

  • Modulating Physicochemical Properties: The methyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

This document provides a detailed exploration of the synthesis of kinase inhibitors using this compound, with a focus on the underlying chemical principles, comparative methodologies, and detailed, field-proven protocols.

The Role of the Pyridine Carboxamide Moiety in Kinase Binding

The pyridine carboxamide scaffold is particularly effective at targeting the ATP-binding site of kinases. The inhibitor typically mimics the adenine portion of ATP. The pyridine nitrogen forms a crucial hydrogen bond with the backbone amide NH of a conserved residue in the hinge region, which connects the N- and C-lobes of the kinase domain. The amide linker attached to the pyridine ring allows for the positioning of other chemical groups to interact with solvent-exposed regions or other pockets, driving potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor_core 2-Methyl Pyridine Ring Carboxamide Linker inhibitor_core:f1->hinge H-Bond inhibitor_core:f0->hydrophobic_pocket van der Waals R_group R-Group (for potency & selectivity) inhibitor_core:f2->R_group Covalent Bond R_group->solvent_front Interactions

Caption: General binding mode of a this compound inhibitor.

Core Synthesis Strategy: Amide Bond Formation

The most prevalent and versatile method for incorporating the this compound moiety is through an amide coupling reaction . This involves coupling 2-methylisonicotinic acid (the carboxylic acid precursor) with a primary or secondary amine, which constitutes the other key fragment of the target inhibitor.

Directly reacting a carboxylic acid and an amine is generally inefficient because they readily form a non-reactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using a coupling reagent.

The Causality Behind Reagent Selection

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, potential for side reactions (especially racemization if chiral centers are present), cost, and desired reaction conditions.[8]

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9]Cost-effective, widely used, good for simple couplings.Can lead to racemization; DCC produces a urea byproduct that is difficult to remove. EDC's urea is water-soluble, simplifying workup.[7]
Uronium/Aminium Salts HATU, HBTUForms an activated ester (often with an additive like HOBt or HOAt, which is part of the HATU structure) that is less prone to side reactions.[8]High efficiency, fast reaction times, low racemization rates, effective for hindered substrates.More expensive than carbodiimides.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, forms an activated ester intermediate.High reactivity, effective for solid-phase synthesis.Can be less atom-economical; BOP is considered carcinogenic.
Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid, which then reacts with the amine.High yields, clean reactions, water is the only byproduct.Often requires slightly elevated temperatures.

Key Ancillary Reagents:

  • Bases (e.g., DIPEA, Triethylamine): Used to neutralize the acidic byproducts generated during the coupling reaction, driving the equilibrium towards product formation.[7]

  • Additives (e.g., HOBt, NHS): When used with carbodiimides, these reagents form an active ester intermediate that is more stable than the O-acylisourea, suppressing side reactions and minimizing racemization.[10]

G start Start: Carboxylic Acid + Amine activation Step 1: Activate Carboxylic Acid (Add Coupling Reagent, Base) start->activation amine_add Step 2: Add Amine Component activation->amine_add reaction Step 3: Monitor Reaction (TLC / LC-MS) amine_add->reaction workup Step 4: Quench & Work-up (Aqueous Wash) reaction->workup purify Step 5: Purification (Column Chromatography) workup->purify product Final Product: Pure Amide purify->product

Caption: General experimental workflow for amide coupling reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a generic amide using 2-methylisonicotinic acid. These are designed to be self-validating through clear checkpoints and monitoring steps.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a robust and cost-effective choice for many standard amide bond formations. The use of HOBt minimizes side reactions.[10]

Materials and Reagents:

  • 2-Methylisonicotinic acid (1.0 eq)

  • Target Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylisonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add HOBt (0.1 eq for catalytic use, or 1.0 eq for stoichiometric use), followed by the target amine (1.1 eq), DIPEA (2.5 eq), and finally EDC·HCl (1.2 eq) portion-wise. Note: EDC is often added last to prevent premature formation of the active ester.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to obtain the pure amide product.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, and typically proceeds faster with higher yields.[7][8]

Materials and Reagents:

  • 2-Methylisonicotinic acid (1.0 eq)

  • Target Amine (primary or secondary, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-methylisonicotinic acid (1.0 eq).

  • Pre-activation: Dissolve the acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive HOBt ester.

  • Amine Addition: Add the target amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature.

  • Monitoring: The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS after 30 minutes and then hourly. Full conversion is often achieved within 1-4 hours.[8]

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x, helps to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).[8]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude solid or oil via flash column chromatography as described in Protocol 1.

G cluster_0 Mechanism of HATU Coupling RCOOH R-COOH (2-Methylisonicotinic Acid) ActiveEster Activated O-Acyltetramethylisouronium Intermediate RCOOH->ActiveEster + HATU + Base HATU HATU Base Base (DIPEA) Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its utility stems from the combination of a hinge-binding pyridine core, a synthetically tractable carboxamide linker, and a selectivity-enhancing methyl group. The success of synthesizing inhibitors with this moiety relies on the rational selection and application of amide coupling methodologies. By understanding the principles behind carboxylic acid activation and choosing the appropriate reagents, such as the robust EDC/HOBt system or the highly efficient HATU protocol, researchers can reliably and effectively construct novel molecular entities for drug discovery. The protocols provided herein serve as a validated starting point for chemists aiming to leverage this valuable scaffold in their research programs.

References

  • Bidinosti, M. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Singh, A. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • BenchChem Technical Support Team (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Zhang, T. et al. (2012). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry.
  • Song, X. et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Addie, M. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Todd, R. C. et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
  • Li, Q. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Lemaire, A. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules.
  • Singh, P. et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie.
  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Singh, P. et al. (2017).
  • Byk, G. et al. (2000). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters.
  • Harrison, T. et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.
  • El-Damasy, A. K. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules.
  • Gaudet, E. A. et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
  • Wu, P. & Nielsen, T. E. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules.
  • Li, Q. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
  • Al-Hussaini, K. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • H-S. Kim et al. (2008). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Słoczyńska, K. et al. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules.
  • Li, Y. et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules.
  • Scott, J. S. et al. (2018). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Bioorganic & Medicinal Chemistry Letters.

Sources

The Emergence of 2-Methylpyridine-4-carboxamide Derivatives as a Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for New Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to global public health. The existing antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority for researchers, scientists, and drug development professionals. In this context, the pyridine carboxamide scaffold has emerged as a promising foundation for the design of new antifungal drugs. This application note provides a detailed exploration of 2-methylpyridine-4-carboxamide as a key structural motif in the preparation of next-generation antifungal agents, with a focus on their synthesis, mechanism of action, and protocols for evaluation.

The this compound Scaffold: A Privileged Structure

The pyridine carboxamide core is a versatile pharmacophore found in numerous biologically active compounds. The strategic placement of a methyl group at the 2-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. The carboxamide linkage at the 4-position provides a key interaction point with biological targets and a convenient handle for synthetic modification to explore structure-activity relationships (SAR).

Mechanism of Action: Targeting Fungal Respiration

A significant body of research on pyridine carboxamide derivatives points towards the inhibition of succinate dehydrogenase (SDH) as a primary mechanism of antifungal activity[1][2]. SDH, also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts fungal cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

The this compound scaffold can be rationally designed to fit into the ubiquinone binding pocket (Qp site) of the SDH enzyme complex, effectively blocking its function. The N-substituent on the carboxamide is a critical determinant of potency and selectivity, and extensive research has focused on optimizing this part of the molecule to enhance its interaction with the target enzyme.

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Reduction ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Complex_III Complex III Complex_III->ETC Ubiquinone->Complex_III Inhibitor This compound Derivative Inhibitor->SDH Inhibition

Figure 1: Proposed mechanism of action of this compound derivatives via inhibition of Succinate Dehydrogenase (SDH).

Synthetic Strategy: A General Protocol for N-Substituted 2-Methylpyridine-4-carboxamides

The synthesis of novel antifungal agents based on the this compound scaffold typically involves the amidation of a 2-methylpyridine-4-carboxylic acid derivative with a diverse range of primary or secondary amines. This approach allows for the rapid generation of a library of analogues for SAR studies.

Protocol 1: General Synthesis of N-Substituted 2-Methylpyridine-4-carboxamides

  • Activation of the Carboxylic Acid:

    • To a solution of 2-methylpyridine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) or thionyl chloride (1.5 eq).

    • If using a coupling agent like HATU, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete activation of the carboxylic acid.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add the desired amine (1.1 eq).

    • Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound.

start 2-Methylpyridine-4-carboxylic Acid + Amine activation Carboxylic Acid Activation (e.g., HATU/DIPEA or SOCl₂) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product N-Substituted This compound purification->product

Figure 2: General workflow for the synthesis of N-substituted 2-methylpyridine-4-carboxamides.

In Vitro Antifungal Activity Evaluation

The initial assessment of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-substituent of the this compound scaffold is crucial for understanding the SAR and for optimizing the antifungal potency and selectivity of the lead compounds. The following table summarizes hypothetical data for a series of analogues to illustrate a typical SAR study.

Compound IDN-SubstituentMIC against C. albicans (µg/mL)IC₅₀ against Fungal SDH (µM)
Lead-1 Benzyl82.5
Lead-1a 4-Fluorobenzyl20.8
Lead-1b 2,4-Dichlorobenzyl0.50.2
Lead-1c 4-Trifluoromethylbenzyl10.4
Lead-1d Naphthylmethyl41.2
Lead-1e Cyclohexylmethyl16>10

From this hypothetical data, it can be inferred that electron-withdrawing groups on the benzyl ring enhance antifungal activity, with the 2,4-dichloro substitution being the most favorable. The bulky naphthylmethyl group is less tolerated, and the non-aromatic cyclohexylmethyl substituent leads to a significant loss of activity, highlighting the importance of the aromatic ring for target engagement.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay is performed to measure the inhibitory effect of the compounds on fungal SDH activity.

Protocol 3: Fungal SDH Inhibition Assay

  • Isolation of Fungal Mitochondria:

    • Grow a large culture of the target fungus and harvest the cells.

    • Disrupt the cells using mechanical methods (e.g., bead beating or French press) in a mitochondrial isolation buffer.

    • Isolate the mitochondrial fraction by differential centrifugation.

  • SDH Activity Measurement:

    • The SDH activity is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

    • The assay mixture contains the isolated mitochondria, a buffer, the substrate (succinate), and the electron acceptor.

  • Inhibition Assay:

    • Pre-incubate the isolated mitochondria with various concentrations of the test compound for a defined period.

    • Initiate the enzymatic reaction by adding succinate.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity). A detailed protocol for a commercially available SDH assay kit can be found in the product's technical bulletin[3].

In Vivo Efficacy in Animal Models

Promising lead compounds identified from in vitro studies must be evaluated for their efficacy in animal models of fungal infection to assess their therapeutic potential. A murine model of disseminated candidiasis is a commonly used and well-established model.

Protocol 4: Murine Model of Disseminated Candidiasis

  • Infection:

    • Induce immunosuppression in mice (e.g., with cyclophosphamide) to establish a robust infection.

    • Infect the mice intravenously with a lethal or sub-lethal dose of C. albicans.

  • Treatment:

    • Administer the test compound to the infected mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

    • Include a vehicle control group and a positive control group (treated with a known antifungal agent like fluconazole).

  • Evaluation of Efficacy:

    • Monitor the survival of the mice over a period of 14-21 days.

    • At the end of the study, or at predetermined time points, sacrifice the animals and determine the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating serial dilutions of organ homogenates on selective agar.

    • A significant increase in survival and a reduction in fungal burden in the treated groups compared to the vehicle control group indicate in vivo efficacy. Further details on animal models for candidiasis can be found in the literature[4][5].

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel antifungal agents, particularly those targeting the fungal succinate dehydrogenase. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro evaluation, and in vivo testing of these compounds. Future research should focus on exploring a wider range of N-substituents, including novel heterocyclic moieties, to further enhance the antifungal profile of this promising class of compounds. Additionally, detailed studies on the pharmacokinetics, metabolism, and potential for resistance development will be crucial for the successful translation of these compounds into clinical candidates.

References

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124.
  • Walter, H. (2012). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Heterocyclic Compound Classes (pp. 245-267). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal pathogens.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Nett, J. E., & Andes, D. R. (2016). Analysis of Candida Antifungal Resistance Using Animal Infection Models. Methods in molecular biology (Clifton, N.J.), 1356, 229–241.
  • Seyedmousavi, S., et al. (2015). Experimental in vivo models of candidiasis. Journal of fungi (Basel, Switzerland), 1(2), 227–251.

Sources

Application Note: A Scalable and Efficient Method for the Synthesis of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylpyridine-4-carboxamide is a valuable building block in the pharmaceutical industry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As drug development progresses from laboratory-scale discovery to pilot and commercial-scale manufacturing, the need for a robust, scalable, and economically viable synthesis method becomes paramount. This application note details a scalable protocol for the synthesis of this compound via the controlled hydrolysis of 2-methyl-4-cyanopyridine. The presented method utilizes cost-effective reagents, emphasizes process safety, and is designed for high yield and purity, making it suitable for scale-up operations.

Introduction & Strategic Rationale

The conversion of a nitrile to a primary amide is a fundamental transformation in organic chemistry. For the synthesis of this compound, the logical precursor is 2-methyl-4-cyanopyridine. While several methods exist for nitrile hydration, including acid-catalyzed, enzymatic, and transition-metal-catalyzed reactions, base-catalyzed hydrolysis presents the most advantageous route for industrial scale-up due to several factors:

  • Economic Viability: Common inorganic bases like sodium hydroxide (NaOH) are inexpensive and readily available in large quantities.

  • Process Simplicity: The reaction setup and work-up procedures are straightforward, avoiding the need for specialized equipment or costly metal catalysts that require removal and disposal.

  • Controllability: The stoichiometry of the base is a critical parameter that can be precisely controlled to favor the formation of the amide over the corresponding carboxylic acid. Generally, using a sub-stoichiometric or stoichiometric amount of a strong base favors amide formation, while an excess of base drives the reaction toward the carboxylic acid salt.[1]

This guide focuses on a transition metal-free hydration mediated by NaOH, a method noted for its operational simplicity and effectiveness for both aromatic and heteroaromatic nitriles.[2]

Overall Reaction Scheme

The synthesis proceeds via a single-step hydrolysis of the nitrile functional group of 2-methyl-4-cyanopyridine to the corresponding primary amide.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, by personnel trained in handling hazardous materials.

Key Reagent Hazards:

  • 2-methyl-4-cyanopyridine (Starting Material): While specific data for this compound is limited, related cyanopyridines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause serious skin and eye irritation.[4][5]

  • Sodium Hydroxide (NaOH): A strong corrosive that can cause severe skin burns and eye damage. It is crucial to handle with appropriate personal protective equipment (PPE).

  • Solvents (e.g., Isopropanol, Water): Flammability is a concern, especially on a larger scale. Ensure all equipment is properly grounded to prevent static discharge.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • Flame-retardant lab coat.

  • Appropriate respiratory protection if handling powders outside of a contained system.

Engineering Controls:

  • Use a properly functioning chemical fume hood or ventilated enclosure.

  • Ensure eyewash stations and safety showers are readily accessible.[4]

  • Use explosion-proof equipment for any operations involving flammable solvents.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the scalable synthesis process, from initial setup to the final, purified product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product A Reagent Weighing & Solvent Prep B Reactor Setup & Inerting A->B Charge Reactor C Controlled Addition of Reactant B->C D Reaction & Monitoring (TLC/HPLC) C->D Heat to 60-70°C E Reaction Quench & pH Adjustment D->E F Product Filtration & Washing E->F G Recrystallization F->G H Final Drying G->H I This compound H->I

Caption: Workflow for the scalable synthesis of this compound.

Detailed Scalable Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering considerations.

6.1 Materials and Equipment

ItemSpecification
Reactants & Reagents
2-methyl-4-cyanopyridine>98% Purity
Sodium Hydroxide (NaOH)Pellets or Pearls, >97% Purity
Isopropanol (IPA)ACS Grade or equivalent
Deionized WaterHigh Purity
Hydrochloric Acid (HCl)37% (for pH adjustment)
Equipment
2L Jacketed Glass ReactorWith overhead stirrer, condenser
Temperature Control UnitCirculator for reactor jacket
Addition Funnel500 mL, pressure-equalizing
pH MeterCalibrated
Büchner Funnel & Filter FlaskAppropriate size for scale
Vacuum OvenFor drying

6.2 Step-by-Step Procedure

  • Reactor Setup:

    • Set up the 2L jacketed glass reactor equipped with an overhead stirrer, condenser, and a temperature probe.

    • Purge the reactor with an inert gas (e.g., Nitrogen) to maintain a dry atmosphere.

  • Reagent Preparation & Charging:

    • In a separate beaker, dissolve 34.0 g (0.85 mol, 1.0 equiv) of sodium hydroxide in 340 mL of deionized water. Caution: This is a highly exothermic process. Prepare the solution in an ice bath with slow addition of NaOH to the water.

    • Once the NaOH solution has cooled to room temperature, charge it into the reactor.

    • Add 850 mL of isopropanol to the reactor.

    • Begin stirring the mixture at 150-200 RPM.

  • Reaction Execution:

    • Dissolve 100 g (0.85 mol, 1.0 equiv) of 2-methyl-4-cyanopyridine in 200 mL of isopropanol.

    • Charge this solution to the addition funnel.

    • Heat the reactor contents to 60°C using the temperature control unit.

    • Once the temperature is stable, add the 2-methyl-4-cyanopyridine solution dropwise from the addition funnel over approximately 1 hour. Maintain the internal temperature between 60-70°C.

    • After the addition is complete, maintain the reaction at 65°C for 12-24 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by taking small aliquots every 2-4 hours.

    • Analyze the aliquots by Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting material (2-methyl-4-cyanopyridine).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Slowly and carefully adjust the pH of the reaction mixture to ~7.0 using 37% HCl. Monitor the pH closely. Caution: Neutralization is exothermic.

    • Cool the neutralized slurry to 0-5°C and stir for 1-2 hours to maximize product precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (0-5°C) deionized water (2 x 100 mL) to remove inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean, appropriately sized vessel.

    • Add a minimal amount of hot isopropanol/water mixture (e.g., 9:1 ratio) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected product is a white to off-white crystalline solid.

Expected Results & Data Summary

The following table provides representative data for the described protocol. Actual results may vary depending on the purity of reagents and adherence to the procedure.

ParameterValue
Scale of Synthesis100 g (0.85 mol)
Equivalents of NaOH1.0
Reaction Temperature60-70°C
Reaction Time18 hours
Expected Yield (Crude) 105-110 g (91-95%)
Expected Yield (Pure) 95-102 g (82-88%)
Purity (by HPLC) >99.0%
Appearance White to off-white crystalline solid

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; low-quality NaOH.Extend reaction time and re-verify temperature. Use freshly opened, high-purity NaOH.
Low Yield Product loss during work-up; incomplete precipitation; excessive washing.Ensure slurry is cooled sufficiently (0-5°C) before filtration. Use minimal amounts of cold solvent for washing the filter cake.
Formation of Carboxylic Acid Byproduct Excess NaOH used; reaction temperature too high or time too long.Carefully control the stoichiometry of NaOH.[1] Consider lowering the reaction temperature slightly or shortening the reaction time once the starting material is consumed.
Product is Oily or Fails to Crystallize Presence of impurities; incorrect solvent ratio for recrystallization.Ensure effective washing of the crude product. Adjust the solvent ratio during recrystallization; try seeding with a small crystal of pure product to induce crystallization.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Cyanopyridine. Retrieved from Thermo Fisher Scientific website.[5]
  • ChemicalBook. (2025). 4-Cyanopyridine - Safety Data Sheet.
  • Google Patents. (1997). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides.

Sources

Application Notes and Protocols: The Strategic Role of 2-Methylpyridine-4-carboxamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Core in Modern Crop Protection

The pyridine carboxamide scaffold is a cornerstone in the discovery and development of modern agrochemicals. Among these, derivatives of 2-methylpyridine, specifically 2-Methylpyridine-4-carboxamide, represent a critical intermediate for synthesizing a new generation of high-potency fungicides, herbicides, and insecticides.[1][2][3] The strategic placement of the methyl group at the 2-position and the carboxamide at the 4-position provides a versatile platform for structural modification, enabling the fine-tuning of biological activity, selectivity, and environmental profile.[4] This document serves as a comprehensive technical guide for researchers and development scientists, detailing the synthesis of this key intermediate and its subsequent application in the creation of novel crop protection agents. We will delve into the causality behind synthetic choices, provide validated protocols, and offer insights into the mechanism of action of the resulting agrochemicals.

Part 1: Synthesis of the Core Intermediate: this compound

The journey to advanced picolinamide-based agrochemicals begins with the efficient synthesis of the this compound core. This is typically achieved through a two-step process starting from the commercially available 2-methylpyridine. The first step involves the oxidation of the 4-picoline to 2-methylpyridine-4-carboxylic acid, followed by amidation.

Protocol 1: Synthesis of 2-Methylpyridine-4-carboxylic Acid

This protocol outlines a standard oxidation procedure.

Materials:

  • 2-Methylpyridine (γ-picoline)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylpyridine in distilled water.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings. If the solution is alkaline, carefully acidify with hydrochloric acid to a pH of approximately 3-4.

  • The product, 2-methylpyridine-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol or water to obtain a purified product.

Data Summary: Synthesis of 2-Methylpyridine-4-carboxylic Acid

ParameterValue
Starting Material2-Methylpyridine
Oxidizing AgentPotassium Permanganate
Typical Yield70-85%
Melting Point295-299 °C
Purity (by titration)>97%
Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the primary amide.

Materials:

  • 2-Methylpyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonium hydroxide (NH₄OH) or ammonia gas

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Rotary evaporator

  • Ice bath

Procedure:

  • Suspend 2-methylpyridine-4-carboxylic acid in an anhydrous solvent like DCM in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise. The reaction will generate gas (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until the solid dissolves, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF).

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.

  • Slowly add the acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction to stir for 1-2 hours, allowing it to warm to room temperature.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Data Summary: Synthesis of this compound

ParameterValue
Starting Material2-Methylpyridine-4-carboxylic acid
Activating AgentThionyl Chloride
Amine SourceAmmonium Hydroxide
Typical Yield80-90%
Purity (by NMR)>98%

Part 2: Application in the Synthesis of Agrochemicals

This compound is a versatile precursor for a range of agrochemicals. The amide nitrogen can be further functionalized to introduce various pharmacophores, leading to compounds with distinct modes of action.

Application in Fungicide Synthesis: Picolinamide Fungicides

Picolinamide fungicides, such as florylpicoxamid and metarylpicoxamid, are inspired by the natural product UK-2A and are known for their sustainable and cost-effective synthesis.[5] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[2]

Fungicide_Synthesis

Protocol 3: General Synthesis of a Picolinamide Fungicide Derivative

This protocol outlines a general coupling reaction to form the final picolinamide fungicide.

Materials:

  • This compound

  • A substituted aryl halide (e.g., a substituted bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the substituted aryl halide, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final picolinamide fungicide.

Application in Herbicide Synthesis: Pyridinylurea Herbicides

Pyridinylurea herbicides are effective inhibitors of photosynthesis in target weed species, often by blocking the electron transport chain in photosystem II (PSII).[4] The synthesis involves the reaction of an isocyanate with an aminopyridine derivative, which can be prepared from this compound via a Hofmann rearrangement.

Herbicide_Synthesis

Protocol 4: Synthesis of a Pyridinylurea Herbicide

This protocol is a two-step process starting from this compound.

Step 1: Synthesis of 4-Amino-2-methylpyridine (Hofmann Rearrangement)

Materials:

  • This compound

  • Sodium hypobromite (NaOBr) or Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure:

  • Dissolve this compound in a cold aqueous solution of sodium hydroxide.

  • Slowly add a cold solution of sodium hypobromite or sodium hypochlorite with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, warm the reaction mixture to 50-70 °C for about 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or DCM).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-amino-2-methylpyridine.

Step 2: Synthesis of the Pyridinylurea

Materials:

  • 4-Amino-2-methylpyridine

  • A suitable isocyanate (e.g., methyl isocyanate)

  • Anhydrous aprotic solvent (e.g., THF or acetonitrile)

Procedure:

  • Dissolve 4-amino-2-methylpyridine in the anhydrous solvent in a round-bottom flask.

  • Slowly add the isocyanate to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture for 2-4 hours.

  • The product, a pyridinylurea herbicide, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of a diverse range of modern agrochemicals. Its strategic structure allows for the efficient construction of complex molecules with potent fungicidal, herbicidal, and insecticidal activities. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this chemical scaffold in developing next-generation crop protection solutions. The ability to systematically modify the final product by choosing different reaction partners underscores the importance of this core intermediate in the continuous effort to enhance agricultural productivity and sustainability.

References

  • American Chemical Society. (n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society. ACS Fall 2025.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (n.d.). New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides | Request PDF.
  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthetic route for the key intermediates II and the title compounds IV-1 to IV-36.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-4-carboxylic acid 97 4021-11-8.
  • National Institutes of Health. (n.d.).
  • Amerigo Scientific. (n.d.). 2-Methylpyridine-4-carboxylic acid (97%).
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides.
  • J&K Scientific LLC. (n.d.). 2-Methoxypyridine-4-carboxylic acid | 105596-63-2.
  • PubMed. (n.d.).
  • PubMed Central. (n.d.).

Sources

Application Notes and Protocols: 2-Methylpyridine-4-carboxamide as a Versatile Scaffold in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Methylpyridine-4-carboxamide Scaffold

In the landscape of fragment-based drug design (FBDD), the selection of the initial fragment library is a critical determinant of success. The this compound scaffold has emerged as a privileged structure, offering a unique combination of properties that make it an exceptional starting point for FBDD campaigns targeting a diverse range of protein classes, including kinases, proteases, and protein-protein interactions (PPIs).[1][2][3][4]

The inherent value of this scaffold lies in its structural and physicochemical characteristics:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature facilitates robust and specific interactions within protein binding pockets.

  • Vectorial Growth Points: The methyl group at the 2-position and the potential for substitution on the carboxamide nitrogen provide clear vectors for chemical elaboration. This "poised" nature allows for systematic and efficient exploration of the surrounding chemical space during hit-to-lead optimization.[5][6]

  • Favorable Physicochemical Properties: As a small, relatively polar fragment, this compound generally exhibits good aqueous solubility, a crucial attribute for the high concentrations often required in biophysical screening assays.[7] Its adherence to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors and acceptors) makes it an ideal candidate for fragment libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold in FBDD. We will detail a strategic workflow, from initial fragment screening to lead optimization, supported by field-proven insights and detailed experimental protocols.

A Strategic FBDD Workflow Utilizing the this compound Scaffold

A successful FBDD campaign is a multi-stage process that requires careful planning and execution. The following workflow is designed to maximize the potential of the this compound scaffold.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library (Containing 2-Methylpyridine- 4-carboxamide) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B Screening C Hit Confirmation (Orthogonal Assays) B->C Validation D Structural Biology (X-ray Crystallography, NMR) C->D Characterization E Structure-Guided Optimization D->E SAR Insights F Lead Compound E->F Iterative Design G ADME/Tox Profiling F->G Preclinical Assessment H In Vivo Efficacy Studies G->H Safety & Efficacy I Candidate Drug H->I Selection SBDD_Cycle A X-ray Crystal Structure of Protein-Fragment Complex B Identify Key Interactions & Growth Vectors A->B C Computational Modeling (Docking, FEP) B->C D Design Analogs C->D E Synthesize Analogs D->E F Test Analogs (Biophysical & Biochemical Assays) E->F G Analyze SAR F->G G->A Iterate

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methylpyridine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Methylpyridine-4-carboxamide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reaction outcomes. This resource is built on a foundation of established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can stem from a variety of factors, from suboptimal reaction conditions to the formation of persistent impurities. This section will address the most common issues in a question-and-answer format.

Question 1: My primary synthesis route involves the hydrolysis of 2-cyano-4-methylpyridine. What are the most critical parameters to control to maximize the yield of the corresponding amide?

Answer:

The hydrolysis of a nitrile to a primary amide is a foundational organic transformation, but its efficiency is highly dependent on the reaction conditions. For the conversion of 2-cyano-4-methylpyridine to this compound, the key is to achieve selective hydrolysis without promoting the over-hydrolysis to the carboxylic acid (2-methylpyridine-4-carboxylic acid).

Causality and Key Considerations:

  • Catalyst and Reaction Medium: The choice between acidic or basic catalysis is paramount.

    • Basic Hydrolysis: Often preferred for its typically milder conditions, which can help prevent over-hydrolysis. A common method involves using a base like sodium hydroxide. However, the concentration of the base and the reaction temperature must be carefully controlled. High temperatures and strong base concentrations can readily lead to the formation of the carboxylate salt.

    • Acidic Hydrolysis: While effective, strong acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) can be aggressive and may require higher temperatures, increasing the risk of byproduct formation and decomposition of the desired amide.

  • Temperature Control: This is arguably the most critical parameter. Exceeding the optimal temperature range can significantly accelerate the rate of the second hydrolysis step (amide to carboxylic acid). For the hydrolysis of 2-cyanopyridine derivatives, temperatures should be carefully monitored. For instance, in some continuous flow processes for cyanopyridine hydrolysis, temperatures above 135°C are avoided to prevent decarboxylation of the resulting carboxylic acid, indicating the sensitivity of these compounds to heat.[1]

  • Reaction Time: Monitoring the reaction progress is essential. Allowing the reaction to proceed for too long, even at optimal temperatures, can lead to the accumulation of the carboxylic acid byproduct. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be employed to determine the point of maximum amide formation before significant over-hydrolysis occurs.

Troubleshooting Protocol for Nitrile Hydrolysis:

  • Re-evaluate Base Concentration: If you are observing significant amounts of 2-methylpyridine-4-carboxylic acid, consider reducing the molar equivalents of your base.

  • Optimize Temperature: Perform a temperature screen. Start at a lower temperature (e.g., 50-60°C) and incrementally increase it while monitoring the reaction progress.

  • Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze these aliquots by TLC or HPLC to identify the optimal reaction time.

Question 2: I'm synthesizing this compound starting from 2,4-lutidine. My yields are inconsistent. What are the likely pitfalls in this multi-step synthesis?

Answer:

Synthesizing this compound from 2,4-lutidine (2,4-dimethylpyridine) typically involves two key transformations: ammoxidation of one methyl group to a nitrile, followed by selective hydrolysis of the nitrile to the amide. Each step presents its own challenges that can impact the overall yield.

Step 1: Ammoxidation of 2,4-Lutidine to 2-Cyano-4-methylpyridine

This gas-phase catalytic reaction is highly specialized and sensitive to catalyst composition and reaction conditions.

  • Catalyst Selection and Deactivation: Vanadium-based catalysts are commonly employed for the ammoxidation of methylpyridines.[2] The activity and selectivity of these catalysts can degrade over time due to factors like coking or changes in the oxidation state of the active metal. Inconsistent catalyst performance will directly lead to variable yields of the desired 2-cyano-4-methylpyridine.

  • Reaction Temperature and Feed Ratios: Ammoxidation is a highly exothermic process.[3] Poor temperature control can lead to over-oxidation, resulting in the formation of carbon oxides and a decrease in the desired nitrile product. The molar ratios of 2,4-lutidine, ammonia, and oxygen (or air) are also critical for maximizing selectivity.

Step 2: Selective Hydrolysis of 2-Cyano-4-methylpyridine

The challenges in this step are similar to those described in Question 1. The presence of the second methyl group on the pyridine ring does not significantly alter the reactivity of the nitrile group towards hydrolysis.

Troubleshooting Workflow for the 2,4-Lutidine Route:

The following diagram illustrates a logical approach to troubleshooting low yields in this synthetic pathway.

TroubleshootingWorkflow Start Low Yield of this compound (Starting from 2,4-Lutidine) Check_Step1 Analyze Yield and Purity of 2-Cyano-4-methylpyridine Intermediate Start->Check_Step1 Low_Yield_Step1 Low Yield or Impure Intermediate Check_Step1->Low_Yield_Step1 Problem Identified Good_Yield_Step1 Good Yield and Purity of Intermediate Check_Step1->Good_Yield_Step1 Proceed to Next Step Troubleshoot_Step1 Troubleshoot Ammoxidation Step Low_Yield_Step1->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Hydrolysis Step Good_Yield_Step1->Troubleshoot_Step2 Catalyst Evaluate Catalyst Activity and Regeneration Protocol Troubleshoot_Step1->Catalyst Conditions_Step1 Optimize Ammoxidation Conditions: - Temperature - Feed Ratios - Contact Time Troubleshoot_Step1->Conditions_Step1 Purification_Step1 Improve Intermediate Purification Troubleshoot_Step1->Purification_Step1 Hydrolysis_Params Optimize Hydrolysis Conditions: - Catalyst (Acid/Base) - Temperature - Reaction Time Troubleshoot_Step2->Hydrolysis_Params Purification_Step2 Improve Final Product Purification Troubleshoot_Step2->Purification_Step2

Caption: Troubleshooting workflow for the synthesis of this compound from 2,4-lutidine.

Question 3: I am attempting a synthesis involving a Von Richter-type reaction on a substituted 4-nitropyridine derivative. The yields are extremely low. Is this a viable approach?

Answer:

The Von Richter reaction, which converts an aromatic nitro compound to a carboxylic acid ortho to the original position of the nitro group using cyanide, is known for its generally low to moderate yields.[4][5] While mechanistically interesting, it is often not a synthetically practical choice for high-yield preparations.

Inherent Limitations of the Von Richter Reaction:

  • Low Yields: Reported yields for the Von Richter reaction often range from 1% to 50%.[4] This is due to the complex reaction mechanism involving several intermediates and potential side reactions.

  • Side Product Formation: A significant portion of the starting material can be converted into various byproducts, making purification of the desired product challenging.[6]

  • Cine Substitution: The reaction proceeds via a cine substitution, meaning the incoming carboxyl group attaches to the position adjacent to where the nitro group was, which may not be the desired regioisomer.[5]

Alternative Synthetic Strategies:

Given the inherent limitations of the Von Richter reaction, it is highly advisable to consider alternative, more reliable synthetic routes. For the synthesis of pyridine carboxylic acids and their derivatives, methods such as the oxidation of a methyl group or the hydrolysis of a nitrile are generally more robust and higher-yielding.

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound that are relevant for its purification?

Purification Strategy:

  • Recrystallization: Given its likely crystalline nature, recrystallization from a suitable solvent system is a primary method for purification. A solvent screen should be performed to identify a solvent in which the amide is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

How can I effectively monitor the progress of the hydrolysis of 2-cyano-4-methylpyridine?

Effective reaction monitoring is crucial to prevent over-hydrolysis and maximize the yield of the amide.

Analytical TechniqueAdvantagesDisadvantages
Thin Layer Chromatography (TLC) - Fast and inexpensive- Good for qualitative assessment- Less precise for quantification- May require a suitable staining method
High-Performance Liquid Chromatography (HPLC) - Highly quantitative- Can separate closely related compounds- Requires specialized equipment- Method development may be necessary
Gas Chromatography (GC) - Good for volatile compounds- May require derivatization for the amide and acid

For most research laboratory settings, TLC is a convenient and effective method for routine monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting nitrile, the intermediate amide, and the final carboxylic acid byproduct.

What are some common side reactions to be aware of during the synthesis of this compound?
  • Over-hydrolysis: As discussed, the hydrolysis of the amide to the carboxylic acid is the most common side reaction when starting from the nitrile.[8]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting material (e.g., 2-cyano-4-methylpyridine).

  • Byproducts from Starting Materials: Depending on the synthetic route, impurities in the starting materials can lead to the formation of undesired side products. For example, if starting from 2-chloro-4-methylpyridine, side reactions with any residual nucleophiles could occur.

By understanding the underlying chemical principles and potential pitfalls, you can systematically troubleshoot and optimize the synthesis of this compound, leading to improved yields and purity.

References

  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • 2-methyl-pyridine-4-carboxylic acid derivatives.
  • 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals.
  • Von Richter reaction. Wikipedia.
  • Von Richter reaction. Grokipedia.
  • The Von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute.
  • Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD c
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed Central.
  • 2-Chloro-4-methylpyridine 98 3678-62-4. Sigma-Aldrich.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • 2-Methylpyridine-4-carboxylic acid 97 4021-11-8. Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Derivatization of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful derivatization of 2-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on explaining the rationale behind experimental choices to empower you to overcome challenges and achieve reliable results.

Introduction: Navigating the Nuances of this compound Chemistry

This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents a unique combination of a nucleophilic amide, a potentially reactive methyl group, and a basic pyridine ring. This interplay of functional groups can lead to specific challenges during derivatization reactions. This guide will provide a logical framework for troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amide derivatization of this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate can stem from several factors. The primary culprits often involve incomplete activation of the carboxylic acid you are coupling, deactivation of the amine, or side reactions involving the pyridine ring or methyl group.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with an amine. Insufficient or degraded coupling reagent will lead to poor activation.[1]

  • Amine Deactivation: The amine you are reacting with the this compound core (if you are modifying the carboxyl group) can be protonated, rendering it non-nucleophilic.[3]

  • Steric Hindrance: Bulky substituents on either the coupling partners or the pyridine ring can impede the reaction.[2]

  • Hydrolysis: Water in your reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1]

Q2: I am observing side products in my reaction. What are the common side reactions with this compound?

A2: The structure of this compound presents opportunities for several side reactions:

  • N-Alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, especially with alkylating agents. This can lead to the formation of pyridinium salts.

  • Methyl Group Reactivity: The methyl group at the 2-position is activated and can be deprotonated, especially in the presence of strong bases, leading to undesired subsequent reactions.[4]

  • Hydrolysis of the Carboxamide: Under harsh acidic or basic conditions, the carboxamide functional group can be hydrolyzed back to the carboxylic acid.

  • Racemization: If your derivatizing agent contains a chiral center, the reaction conditions can lead to a loss of stereochemical integrity. Using additives like HOBt or OxymaPure can help suppress racemization.[1]

Q3: How do I choose the right coupling reagent for derivatizing the carboxamide group?

A3: The choice of coupling reagent is critical. For derivatizing the carboxamide (which would typically first be hydrolyzed to the carboxylic acid, 2-methylpyridine-4-carboxylic acid), several options are available:

  • Carbodiimides (e.g., EDC, DCC): These are widely used for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[3][5] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.[6]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often lead to faster reactions and higher yields with less racemization.[1][5] They are particularly useful for sterically hindered substrates.

  • Phosphonium Reagents (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent, especially for challenging couplings.[5]

For substrates containing a pyridine ring, uronium-based reagents like HATU are often a good first choice due to their high reactivity and ability to minimize side reactions.

Q4: What are the best solvents and bases for these reactions?

A4: Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions.

  • Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are common choices.[1] Acetonitrile (MeCN) can also be used. Ensure your solvent is truly anhydrous.

  • Bases: A non-nucleophilic base is crucial to neutralize any acids formed during the reaction without interfering with the coupling process. Diisopropylethylamine (DIPEA) is a widely used and effective choice.[1][2] Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side reactions.

Q5: How can I purify my final derivatized product, given the basicity of the pyridine ring?

A5: The basic nature of the pyridine ring can be exploited for purification but can also cause issues like tailing on silica gel chromatography.

  • Acid-Base Extraction: You can use a dilute acid wash (e.g., 1M HCl) to protonate the pyridine nitrogen and extract your product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]

  • Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier like triethylamine or pyridine to your eluent system.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Use a fresh, high-quality coupling reagent. - Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 eq).[1] - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1]
Amine is not sufficiently nucleophilic.- Ensure the reaction is not acidic. Add a non-nucleophilic base like DIPEA. - For electron-deficient amines, consider using a more powerful coupling reagent like HATU.
Steric hindrance.- Increase the reaction temperature. - Prolong the reaction time. - Switch to a less sterically hindered coupling reagent.
Hydrolysis of activated intermediate.- Use anhydrous solvents and reagents. Dry solvents over molecular sieves. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC/LC-MS (Side Products) N-alkylation of the pyridine ring.- Avoid highly reactive alkylating agents if possible. - Use milder reaction conditions (lower temperature). - Consider protecting the pyridine nitrogen if N-alkylation is a persistent issue.
Reaction at the methyl group.- Avoid strong bases that can deprotonate the methyl group. - If derivatization of the methyl group is desired, specific conditions are required.[4]
Formation of urea byproduct (with DCC).- The insoluble dicyclohexylurea (DCU) can be removed by filtration.[6]
Product is Difficult to Purify Tailing on silica gel column.- Add 0.5-1% triethylamine or pyridine to the eluent.[7]
Product co-elutes with starting material.- Optimize your TLC/LC conditions for better separation before attempting column chromatography. - Consider derivatization to alter the polarity of your product for easier separation.
Product is water-soluble.- Use a reverse-phase column for chromatography. - Perform a salt-out extraction by adding a saturated solution of a salt (e.g., NaCl) to the aqueous layer before extracting with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the derivatization of the corresponding carboxylic acid (2-methylpyridine-4-carboxylic acid) with a primary or secondary amine.

  • To a solution of 2-methylpyridine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers sequentially with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Derivatization via an Acyl Chloride

This method is suitable when coupling reagents are ineffective, but care must be taken to handle the moisture-sensitive acyl chloride.

  • Suspend 2-methylpyridine-4-carboxylic acid (1.0 equivalent) in anhydrous DCM containing a catalytic amount of DMF.

  • Add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions reagent_issue Use Fresh Coupling Reagent Increase Equivalents check_activation->reagent_issue Reagent issue? preactivate Pre-activate Acid (15-30 min) check_activation->preactivate Activation slow? base_issue Add Non-Nucleophilic Base (e.g., DIPEA) check_amine->base_issue Amine protonated? stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) check_amine->stronger_reagent Poor nucleophile? anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Water present? temp_time Increase Temperature/Time check_conditions->temp_time Steric hindrance? success Improved Yield reagent_issue->success preactivate->success base_issue->success stronger_reagent->success anhydrous->success temp_time->success

Caption: A flowchart for troubleshooting low-yield reactions.

General Amide Coupling Workflow

amide_coupling_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification carboxylic_acid 2-Methylpyridine-4-carboxylic Acid dissolve Dissolve Acid in Anhydrous Solvent carboxylic_acid->dissolve amine Primary/Secondary Amine add_amine Add Amine amine->add_amine add_reagents Add Coupling Reagent & Base (DIPEA) dissolve->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate preactivate->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify product Final Derivatized Product purify->product

Caption: A typical workflow for amide bond formation.

References

  • Frigerio, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 20(7), 11578-11593. [Link]
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. [Link]
  • Wikipedia. (2023). 2-Methylpyridine. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15798-15810. [Link]

Sources

Overcoming solubility issues of 2-Methylpyridine-4-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common yet significant challenge of its poor solubility in aqueous buffers. Our goal is to explain the underlying chemical principles and provide robust, step-by-step protocols to ensure the success and reproducibility of your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a chemical structure that dictates its solubility behavior. It consists of a pyridine ring, which is weakly basic, and a carboxamide group, which is neutral and can participate in hydrogen bonding.

  • The Pyridine Ring: The nitrogen atom on the pyridine ring has a pKa of approximately 5.94-5.96.[1][2] This is the critical value to understand. At a pH below its pKa, the nitrogen atom becomes protonated (positively charged), forming a pyridinium salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]

  • The Carboxamide Group: This group is neutral and does not ionize within the typical biological pH range. However, it can form hydrogen bonds, which contributes to its slight affinity for water.

The primary challenge arises when attempting to dissolve the compound in standard biological buffers, which are typically at a neutral pH (e.g., PBS at pH 7.4). At this pH, the pyridine nitrogen is not protonated, leaving the molecule in its less soluble, neutral form. The solubility of related pyridine carboxamide derivatives has been noted to be as low as 18 µg/mL, highlighting the inherent difficulty.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4)?

At pH 7.4, which is significantly above the pKa of the pyridine ring (~5.9), the molecule is predominantly in its neutral, uncharged state. This form has limited polarity, leading to poor interaction with water molecules and thus low aqueous solubility. For effective dissolution, the pyridine nitrogen needs to be protonated.

Q2: I tried warming the buffer, and the compound dissolved, but it crashed out as it cooled. Is this normal?

Yes, this is a common observation. Heating increases the kinetic energy of the system, which can temporarily increase the solubility of a compound. However, this often creates a supersaturated solution. Upon cooling to your experimental temperature (room temperature or 37°C), the solubility limit decreases, and the excess compound precipitates out of the solution. This method is generally not recommended for creating stable, reproducible experimental solutions.

Q3: Is it better to use an acidic or a basic buffer to improve solubility?

An acidic buffer is the correct choice. According to Le Chatelier's principle, decreasing the pH (adding acid) will drive the equilibrium towards the protonated, charged, and more soluble form of the molecule.[4] Conversely, increasing the pH with a basic buffer would ensure the molecule remains in its neutral, poorly soluble state and would not aid in dissolution.

Q4: Can I prepare a concentrated stock in water first?

Directly preparing a concentrated stock in neutral water will be challenging for the same reasons it is difficult in neutral buffers. The solubility in pure, neutral water is expected to be very low. A pH-adjusted aqueous solution or an organic co-solvent is required for high-concentration stocks.

Troubleshooting Guides and Experimental Protocols

This section provides a tiered approach to solubilizing this compound, starting with the most recommended method.

Strategy 1: pH-Dependent Solubilization (Recommended Primary Method)

This strategy leverages the basic nature of the pyridine ring. The core principle is to first dissolve the compound in an acidic solution to create a protonated, soluble stock, which can then be carefully neutralized or diluted into your final buffer.

G cluster_0 Protocol Steps A Weigh Compound B Add small volume of 0.1 M HCl (dropwise to form slurry) A->B C Add H2O or Buffer gradually with vortexing until fully dissolved B->C D Result: Acidic, Soluble High-Concentration Stock C->D E Dilute stock into final experimental buffer D->E F Check final pH and adjust if necessary E->F G Ready for Experiment F->G

Caption: Workflow for dissolving this compound via pH adjustment.

  • Preparation: Weigh the desired amount of this compound powder into a sterile conical tube.

  • Acidification: Add a small volume of 0.1 M HCl dropwise—just enough to wet the powder and create an acidic slurry. Vortex briefly. The compound will likely not dissolve at this stage.

  • Solubilization: Gradually add your target aqueous buffer (or deionized water) in small increments while continuously vortexing or stirring. The acidic environment will allow the compound to dissolve as the volume increases. Continue adding liquid until the compound is fully dissolved, creating a clear stock solution.

  • Application: This acidic stock solution can now be diluted into your final, larger volume of experimental buffer. The significant dilution should keep the final concentration below the solubility limit at the final pH.

  • Final pH Check: After dilution, always measure the pH of your final solution. If the addition of the acidic stock has lowered the pH of your experimental buffer, you can carefully adjust it back to the target pH using dilute NaOH (e.g., 0.1 M). Add the base dropwise while stirring and monitor for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit at that pH.

Trustworthiness Check: This protocol is self-validating. The visual clarity of the solution at each step confirms success. Any precipitation upon pH adjustment provides immediate feedback that the concentration limit has been exceeded.

Strategy 2: Utilizing Organic Co-solvents

For applications where slight pH deviations are not permissible or when a very high concentration stock is needed, a water-miscible organic co-solvent can be used. Co-solvents work by reducing the overall polarity of the solvent system, allowing for better solvation of lipophilic molecules.[7][8]

Co-solventStarting % in Final MediumProsCons & Cautions
DMSO ≤ 0.5%Excellent solvating power for many compounds.Can be toxic to some cell types at >0.5-1%. Can interfere with some assays.
Ethanol ≤ 1%Biologically compatible at low concentrations.Less potent solvent than DMSO; may not achieve as high a stock concentration.
DMF ≤ 0.1%Strong solvent.Higher cellular toxicity than DMSO. Use with caution.
  • Dissolution: Dissolve the this compound powder in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous experimental buffer. It is critical to add the stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

  • Final Concentration: Always ensure the final percentage of the organic co-solvent in your experiment is low and consistent across all conditions, including vehicle controls.

G Start Need to dissolve This compound Q1 Is your experiment sensitive to minor pH changes during stock preparation? Start->Q1 A1_Yes Use Co-Solvent Strategy Q1->A1_Yes Yes Q2 Is the final required concentration very high? Q1->Q2 No A1_No Use pH Adjustment Strategy A2_Yes Co-Solvent Strategy may be necessary Q2->A2_Yes Yes A2_No pH Adjustment is the preferred method Q2->A2_No No

Caption: Decision flowchart for selecting the appropriate solubilization method.

Strategy 3: Advanced Formulation Approaches

For drug development and in vivo applications requiring higher concentrations in physiological conditions, more advanced formulation strategies may be necessary. These techniques often involve creating a more stable and bioavailable drug product.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is readily soluble in water.[7][9] This is a widely used method to improve the solubility and stability of drug candidates.

  • Lipid-Based Formulations: Incorporating the compound into lipid carriers such as micelles, liposomes, or self-emulsifying drug delivery systems (SMEDDS) can significantly enhance solubility and improve oral bioavailability for lipophilic drugs.[8][9]

  • Nanonization: Reducing the particle size of the drug to the nanometer scale increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][10][11]

These advanced methods typically require specialized formulation expertise and screening to optimize the choice of excipients and processes.

References

  • Kumar, P. et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry.
  • Kauer, M. et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • Pion Inc. (2024). How poorly soluble compounds are formulated into drugs.
  • mVOC 4.0. 2-methylpyridine.
  • Wikipedia. 2-Methylpyridine.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles).
  • Wikipedia. Pyridine.
  • Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888).
  • PubChem. 2-Methylpyridine | C5H4N(CH3) | CID 7975.
  • Reddit. (2021). Does anyone know how pH affects solubility?? : r/Mcat.
  • Solubility of Things. 2-Picoline.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%).
  • PubChem. 2-(4-Methyl-2-pyridinyl)pyridine-4-carboxamide | C12H11N3O.
  • American Association of Pharmaceutical Scientists. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • Calbiochem. Buffers.

Sources

Challenges in the purification of 2-Methylpyridine-4-carboxamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methylpyridine-4-carboxamide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Drawing from established chemical principles and field-proven methodologies, this document provides a series of frequently asked questions (FAQs) for rapid problem-solving and in-depth troubleshooting guides for more persistent purification issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My crude product is an off-white or brownish solid. How can I improve its color?

A1: Color impurities are common and often arise from minor, highly conjugated by-products or residual starting materials. A simple and effective first step is recrystallization. If that fails, a charcoal treatment during the recrystallization process can be effective. Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution, hold at temperature for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool.

Q2: What is the most common impurity I should expect?

A2: The most prevalent impurity is typically 2-methylisonicotinic acid (also known as 2-methylpyridine-4-carboxylic acid).[1][2][3] This results from the over-hydrolysis of the target amide, especially under harsh basic or acidic conditions used to hydrolyze the precursor, 2-methyl-4-cyanopyridine.[4][5]

Q3: My NMR spectrum shows a broad singlet that I suspect is water. How do I remove residual water from my final product?

A3: Residual water is common, especially after aqueous workups or recrystallization from water-containing solvents. To remove it, you can dry the product under a high vacuum for several hours, preferably while gently heating (e.g., 40-50°C), if the compound is thermally stable. Alternatively, dissolving the product in a suitable organic solvent, drying over an anhydrous salt like Na₂SO₄ or MgSO₄, filtering, and re-concentrating can be effective.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is typically effective.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the structure of the main component and identifying and quantifying structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or starting materials like 2-picoline.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for overcoming specific, challenging purification scenarios.

Troubleshooting Guide 1: Removal of Acidic Impurity (2-Methylisonicotinic Acid)

The presence of 2-methylisonicotinic acid is the most common challenge. Its acidic nature, contrasted with the basicity of the target amide's pyridine ring, allows for a straightforward separation via acid-base extraction.

The pyridine nitrogen in this compound is basic (pKa of the conjugate acid is ~3-4), while the carboxylic acid group in 2-methylisonicotinic acid is acidic (pKa ~2-5).[9] This difference in pKa allows for selective protonation and deprotonation, altering their solubility in aqueous and organic phases.

G

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated 2-methylisonicotinate salt will move into the aqueous layer, while the neutral this compound remains in the organic layer.

  • Wash: Drain the aqueous layer. Wash the organic layer again with fresh NaHCO₃ solution, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amide.

  • Validation: Confirm the absence of the acid impurity using TLC or HPLC. The acid will typically stick to the baseline on a silica TLC plate, while the amide will have a higher Rf value.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of various impurities, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

The principle of recrystallization relies on the differences in solubility between the desired compound and impurities at varying temperatures. As a saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out, leaving impurities behind in the solvent.

SolventBoiling Point (°C)Solubility Characteristics for this compoundSafety Notes
Water 100Moderately soluble when hot, sparingly soluble when cold. Good for removing non-polar impurities.Non-toxic, non-flammable.
Ethanol 78Good solubility, may require a co-solvent like water or hexanes to induce crystallization.Flammable.
Acetonitrile 82Often a good choice for pyridine derivatives.[10]Flammable, toxic.
Ethyl Acetate 77Moderate solubility. Can be used in combination with a non-polar solvent like hexanes.Flammable, irritant.
Toluene 111Good for removing polar impurities. High boiling point requires careful handling.Flammable, toxic.
  • Solvent Addition: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid.

  • Dissolution: Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more hot solvent dropwise if needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Troubleshooting Guide 3: Purification by Column Chromatography

When recrystallization and extraction fail to provide the desired purity, flash column chromatography is a reliable, albeit more labor-intensive, alternative.

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11] Compounds with higher polarity, like the target amide, will interact more strongly with the polar silica gel and elute more slowly than less polar impurities.

G Load Load StartElute StartElute Collect Collect TLC TLC

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase, such as 30-50% ethyl acetate in hexanes. This will elute non-polar impurities first.

  • Gradient: Gradually increase the polarity of the mobile phase, for example, to 70-100% ethyl acetate, and then potentially adding 1-5% methanol if the product is slow to elute. The target compound, this compound, will begin to move down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

References

  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.
  • Google Patents. (1958). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M Supplementary Information.
  • National Institutes of Health. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide.
  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Methylpyridine-4-carboxylic acid.

Sources

Stability of 2-Methylpyridine-4-carboxamide in cell culture media over time

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Understanding and Assessing Stability in Cell Culture Media

Introduction: Welcome to the technical support guide for 2-Methylpyridine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the factors influencing the stability of this compound in typical cell culture environments. Ensuring the stability of a test compound throughout an experiment is fundamental to generating reliable and reproducible data. This guide offers frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our experimental recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of this compound in experimental settings.

Q1: Why is it critical to assess the stability of this compound in my cell culture medium? A: The concentration of your compound of interest is a critical experimental variable. If this compound degrades over the course of your assay (e.g., a 24, 48, or 72-hour incubation), the actual concentration that the cells are exposed to will be lower than intended and will decrease over time. This can lead to an underestimation of the compound's potency (e.g., an artificially high IC50 value), inaccurate structure-activity relationship (SAR) conclusions, and poor reproducibility. Stability assessment is a key component of data integrity.[1][2]

Q2: What are the most likely ways this compound could degrade in my cell culture experiment? A: The primary routes of degradation for a compound with a carboxamide functional group are chemical hydrolysis and enzymatic degradation.[3][4]

  • Chemical Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions in the medium.[5][6] Standard cell culture media are typically buffered around pH 7.4, but cellular metabolism can cause localized pH shifts that may accelerate this process.

  • Enzymatic Degradation: Cell culture media, especially those supplemented with serum (like Fetal Bovine Serum, FBS), contain various enzymes such as proteases and amidases.[7] Furthermore, the cells themselves can release intracellular or express cell-surface enzymes that may metabolize the compound.[8]

Q3: What specific components in my cell culture system could negatively impact the compound's stability? A: Several factors can contribute to degradation:

  • pH: While buffered, the pH of the medium can decrease over time due to cellular metabolic byproducts like lactic acid. Amide hydrolysis rates are pH-dependent.[9]

  • Serum: Serum is a complex mixture containing numerous enzymes that can degrade small molecules.[7] Using heat-inactivated serum can mitigate some, but not all, of this enzymatic activity.

  • Cells: The metabolic activity of the cells themselves is a major factor. Cells can actively metabolize the compound or release enzymes into the medium.

  • Temperature and Light: Standard incubation at 37°C can accelerate chemical degradation compared to storage at 4°C.[1] Some compounds are also light-sensitive, although this is less common for the pyridine carboxamide scaffold. Certain vitamins in media can also be unstable when exposed to light, potentially creating reactive species.[10][11]

Q4: How can I get a preliminary idea of my compound's stability without a full study? A: A simple preliminary check involves incubating the compound in your complete cell culture medium (with and without cells) for the maximum duration of your experiment. At the end of the incubation, analyze a sample by HPLC or LC-MS. Compare the peak area of the parent compound to a t=0 sample (prepared and immediately processed). A significant decrease in the parent peak or the appearance of new peaks suggests instability.

Section 2: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting stability data. The primary point of liability is the amide bond.

Chemical Degradation: Amide Hydrolysis

The most probable non-enzymatic degradation route is the hydrolysis of the carboxamide group to form 2-Methylpyridine-4-carboxylic acid and ammonia.[4] This reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide. While this reaction is generally slow at neutral pH, it can be catalyzed by acidic or basic conditions.[5][12] The pyridine ring itself is relatively stable under these conditions.[9]

Enzymatic Degradation

Cells and serum contain amidohydrolases (amidases), which are enzymes that specifically catalyze the cleavage of amide bonds.[3][13] This biological pathway also results in the formation of 2-Methylpyridine-4-carboxylic acid and ammonia, making the final degradation product identical to that of chemical hydrolysis. Distinguishing between chemical and enzymatic degradation requires comparing stability in cell-free media versus media containing cells or active serum.

G cluster_main Degradation of this compound cluster_pathways Parent This compound Chem Chemical Hydrolysis (pH, Temp dependent) Parent->Chem H₂O Enz Enzymatic Degradation (Amidases in Cells/Serum) Parent->Enz Enzymes Product 2-Methylpyridine-4-carboxylic acid + Ammonia Chem->Product Enz->Product

Caption: Potential degradation pathways for this compound.

Section 3: Experimental Protocol for Stability Assessment

This section provides a robust, step-by-step protocol to quantitatively assess the stability of this compound in a typical cell culture environment. This protocol is designed to be self-validating by including essential controls.

Objective

To determine the rate of degradation of this compound in both cell-free and cell-containing culture media over a defined time course at 37°C.

Materials & Reagents
  • This compound

  • DMSO (HPLC grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Cell line of interest

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 24-well or 6-well)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (optional but recommended)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

  • HPLC or LC-MS system

Experimental Workflow

G A 1. Prepare 10 mM Stock in DMSO C 3. Spike Stock to Final Conc. (e.g., 10 µM) A->C B 2. Set Up Conditions (in triplicate) A) Media Only B) Media + Cells B->C D 4. Collect T=0 Samples Immediately process C->D E 5. Incubate Plate (37°C, 5% CO₂) C->E G 7. Process Samples: Add 3 vols cold ACN + IS (Precipitates Protein) D->G F 6. Collect Samples at Time Points (e.g., 2, 8, 24, 48h) E->F F->G H 8. Centrifuge (10 min, >10,000g) Collect Supernatant G->H I 9. Analyze by HPLC/LC-MS H->I J 10. Calculate % Remaining vs. T=0 I->J

Caption: Workflow for assessing compound stability in cell culture.

Detailed Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Cell Seeding (for cell-containing condition): Seed your cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the final time point. Allow cells to adhere overnight.

  • Prepare Incubation Plates:

    • Condition A (Cell-Free): Add the appropriate volume of complete cell culture medium to empty wells.

    • Condition B (With Cells): Use the plate seeded in the previous step.

    • Prepare enough replicate wells (n=3 is recommended) for each time point.

  • Compound Addition: Dilute the 10 mM stock solution serially in the medium to an intermediate concentration. Add this to the wells to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

  • Time Point t=0: Immediately after adding the compound, collect the samples from the t=0 wells for both conditions. This sample represents 100% of the initial compound concentration.

  • Incubation: Place the plates in a 37°C, 5% CO₂ incubator.

  • Time Point Sampling: At each designated time point (e.g., 2, 8, 24, 48 hours), collect the entire volume of medium from the respective wells.

  • Sample Processing:

    • Transfer the collected medium to a low-binding microcentrifuge tube.

    • To precipitate proteins and halt enzymatic reactions, add 3 volumes of ice-cold acetonitrile (ACN). If using an internal standard (IS) for improved quantification, it should be pre-dissolved in the ACN. Vortex briefly.

    • Incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Section 4: Analytical Quantification & Data Presentation

Accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

Example HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate. (e.g., 5-95% B over 8 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine by running a UV scan).

  • Injection Volume: 10 µL.

Data Analysis and Presentation
  • Quantification: Determine the peak area of this compound (and the internal standard, if used) in each sample.

  • Normalization: For each time point, calculate the ratio of the compound's peak area to the internal standard's peak area.

  • Calculate Percent Remaining: Express the peak area ratio at each time point as a percentage of the mean peak area ratio from the t=0 samples.

    • % Remaining = (Area_tx / Area_t0) * 100

Data Summary Table:

Time (hours)% Remaining (Cell-Free Media)Std. Dev.% Remaining (With Cells)Std. Dev.
01000.01000.0
298.52.195.33.4
895.12.582.14.1
2490.33.055.65.2
4885.63.525.86.3

(Note: Data shown are for illustrative purposes only.)

Section 5: Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Rapid loss of compound (>20%) in cell-free media within 24h. 1. Chemical Instability: The compound is inherently unstable at pH 7.4 and 37°C. 2. Serum Enzyme Activity: Degradation by enzymes present in non-heat-inactivated serum.1. Confirm the pH of your medium. Consider if a different buffer system is possible, though this is often constrained by cell health. 2. Repeat the experiment using heat-inactivated FBS. If stability improves, serum enzymes are a contributing factor.
Significant loss of compound only in the presence of cells. 1. Cellular Metabolism: The cells are actively metabolizing the compound. 2. Cell-Secreted Enzymes: Cells are releasing enzymes into the medium that degrade the compound.1. This is a valid biological result. Report this metabolic liability. For future experiments, consider using a shorter incubation time or replenishing the compound. 2. To confirm, incubate the compound in conditioned media (media in which cells were grown for 24h, then removed). If degradation occurs, secreted factors are responsible.
High variability between replicates. 1. Poor Solubility/Precipitation: Compound is precipitating out of solution at 37°C. 2. Inconsistent Sample Processing: Variation in pipetting, protein precipitation, or centrifugation. 3. Adsorption to Plastic: The compound may be sticking to the walls of the plate or tubes.1. Visually inspect wells for precipitate. Determine the kinetic solubility of the compound in the medium. Test at a lower concentration. 2. Ensure precise and consistent execution of the sample processing protocol. Use of an internal standard can help correct for this. 3. Use low-binding plasticware for all steps.
Parent compound peak decreases, but no new degradation peak appears. 1. Adsorption/Precipitation: The compound is being lost from the solution but not chemically changing. 2. Degradant is Not Retained: The degradation product (e.g., the more polar carboxylic acid) may elute in the solvent front of the HPLC method. 3. Degradant is Not UV-Active: The degradation product may not absorb at the selected wavelength.1. See solutions for "High variability". 2. Modify the HPLC gradient to start at 0% or a very low percentage of organic solvent to ensure retention of very polar compounds. 3. Use a mass spectrometer (LC-MS) for detection, which can identify molecules based on mass regardless of UV absorbance.[14][15]

References

  • University of Calgary. Ch20 : Amide hydrolysis.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021-07-28).
  • Viswanathan, C. T., et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal. (2014).
  • Besse, A., et al. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical reviews. (2020).
  • Bunton, C. A., et al. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. (1961).
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07).
  • ResearchGate. Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
  • Sharma, S., & Bhatt, T. K. Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland). (2021).
  • ResearchGate. Stability of 2,4-TDA and M1 in cell culture media. a 2,4-TDA or M1 were....
  • Fetzner, S. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Journal of bacteriology. (2018).
  • ResearchGate. Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
  • ResearchGate. Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation. (2025-04-09).
  • MDPI. A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023-07-28).
  • MDPI. Tocopherol–Doxorubicin Conjugate as a Lipid–Prodrug: Synthetic Methods, Self-Assembly, Breast Cancer Cell Inhibition, and Theoretical Analysis. (2025-11-11).
  • Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Central Drugs Standard Control Organization. Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). (2024-04-05).
  • National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality.
  • CASSS. Best Practices for Design and Performance of In-Use Stability and Compatibility Studies. (2023-10-18).
  • Wang, M., et al. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PloS one. (2020).
  • BioProcess International. Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. (2025-04-15).
  • Google Patents. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Medical Device and Diagnostic Industry. Stability testing for IVDs.
  • Laird, M. W., et al. Cell culture media impact on drug product solution stability. Biotechnology progress. (2016).
  • Lee, K., & Lee, Y. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and environmental microbiology. (2002).
  • Kipfer, E., et al. Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering. (2019).
  • Kopp, A., et al. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. International journal of molecular sciences. (2023).

Sources

Identifying and minimizing side products in 2-Methylpyridine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methylpyridine-4-carboxamide

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction outcomes, specifically focusing on the identification and minimization of key side products.

Section 1: The Primary Synthetic Pathway & Its Core Challenge

The most prevalent and scalable method for synthesizing this compound is the controlled partial hydrolysis of 4-cyano-2-methylpyridine. This reaction can be catalyzed by either acid or base.[1] The core challenge lies in halting the reaction at the amide stage, as the desired product, the amide, can readily undergo further hydrolysis to form the corresponding carboxylic acid under the same reaction conditions.[2][3]

The overall transformation is as follows:

Synthesis_Pathway Start 4-Cyano-2-methylpyridine (Starting Material) Product This compound (Desired Product) Start->Product Partial Hydrolysis (H₂O, H⁺ or OH⁻) SideProduct 2-Methylpyridine-4-carboxylic Acid (Side Product) Product->SideProduct Over-Hydrolysis (Excess H₂O, Heat)

Caption: Primary synthesis route and major side reaction.

Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][4] In basic conditions, the hydroxide ion directly attacks the nitrile carbon. In both scenarios, an intermediate is formed which tautomerizes to the amide. However, the amide itself is a substrate for hydrolysis, and prolonged reaction times, elevated temperatures, or high concentrations of acid/base will inevitably push the equilibrium towards the more thermodynamically stable carboxylate salt (in base) or carboxylic acid (in acid).[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final product is contaminated with a significant amount of 2-Methylpyridine-4-carboxylic acid. How can I prevent this?

Answer: This is the most common side product, resulting from over-hydrolysis. Its formation is highly dependent on reaction conditions. The key is to employ milder conditions that favor the formation of the amide over the carboxylic acid.

Causality: Nitriles are generally more difficult to hydrolyze than their corresponding amides.[2] Therefore, conditions harsh enough to efficiently convert the nitrile will often be too harsh for the amide, leading to the second hydrolysis step.

Troubleshooting Strategies:

  • Temperature Control: Lower the reaction temperature. While this may slow the conversion of the starting nitrile, it will disproportionately slow the over-hydrolysis of the amide. Start with trials at room temperature or slightly elevated temperatures (e.g., 40-50°C) before resorting to reflux.

  • Reagent Stoichiometry: In base-catalyzed hydrolysis, use a carefully controlled amount of base (e.g., 1.0-1.5 equivalents). In acid-catalyzed reactions, avoid using highly concentrated acids where possible.

  • Alternative Reagents: Consider using a milder, more selective reagent system. A well-documented method for hydrating nitriles to amides with minimal over-hydrolysis is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or KOH in an aqueous alcohol solution).[3]

  • Reaction Monitoring: This is critical. Do not run the reaction for a predetermined time. Instead, monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material (4-cyano-2-methylpyridine) is consumed to a satisfactory level.

Competitive_Reactions cluster_conditions Reaction Conditions harsh Harsh Conditions (High Temp, High [H⁺/OH⁻]) Amide This compound Acid 2-Methylpyridine-4-carboxylic Acid harsh->Acid Favors k2 >> k1 mild Mild Conditions (Low Temp, Controlled pH) mild->Amide Favors k1 > k2 Nitrile 4-Cyano-2-methylpyridine Nitrile->Amide k1 Amide->Acid k2

Caption: Influence of conditions on reaction rates.

Q2: My reaction is sluggish, and I have a large amount of unreacted 4-cyano-2-methylpyridine starting material. What should I do?

Answer: This indicates that the reaction conditions are insufficient to overcome the activation energy for the initial hydrolysis of the nitrile.

Causality: The cyano group is relatively stable, and its hydrolysis requires effective activation, either through protonation (acid catalysis) or direct nucleophilic attack by a strong nucleophile (base catalysis).[1]

Troubleshooting Strategies:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while carefully monitoring for the onset of side product formation via TLC or HPLC.

  • Increase Reagent Concentration: If using a catalytic amount of acid or base, you may need to switch to a stoichiometric quantity. If already using stoichiometric amounts, a modest increase (e.g., from 1.1 eq to 1.5 eq) may be beneficial.

  • Solvent Choice: Ensure your starting material is fully dissolved. For pyridine derivatives, aqueous alcohol mixtures (e.g., ethanol/water) often provide good solubility for both the substrate and the hydrolysis reagents.

  • Catalyst Choice: Consider a more robust catalytic system. For example, using manganese dioxide (MnO₂) has been shown to facilitate the conversion of various nitriles to amides.[5]

Q3: How can I effectively identify and quantify the main components (starting material, product, side product) in my reaction mixture?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification.

TechniquePurposeKey Information Provided
HPLC Quantification & PuritySeparates components based on polarity, allowing for precise measurement of the relative percentage of each. A reversed-phase C18 column is typically effective.
LC-MS IdentificationCouples the separation power of HPLC with mass spectrometry. It provides the molecular weight of each component, confirming the identity of the product (m/z) and impurities.
¹H NMR Structural ConfirmationProvides definitive structural information. The disappearance of the nitrile signal and the appearance of amide protons (-NH₂) are key markers. The carboxylic acid proton (-COOH) is also readily identifiable.

Q4: What is the best strategy for purifying this compound from the carboxylic acid side product?

Answer: The difference in the acidity/basicity of the components provides a straightforward method for purification.

Strategy: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic side product (2-Methylpyridine-4-carboxylic acid) will be deprotonated to its carboxylate salt, which is highly water-soluble and will move into the aqueous layer. The desired amide, being much less acidic, will remain in the organic layer.

  • Separation: Separate the organic and aqueous layers.

  • Isolation: Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amide.

If desired, the carboxylic acid can be recovered from the aqueous layer by acidifying with HCl and extracting with an organic solvent.

Troubleshooting_Flow start Analyze Crude Reaction (TLC / HPLC) decision1 Major Component? start->decision1 sm Unreacted Starting Material decision1->sm Starting Material product Desired Amide (Proceed to Purification) decision1->product Product acid Carboxylic Acid Side Product decision1->acid Acid action_sm Increase Temp / Time Re-monitor sm->action_sm Rerun Reaction action_acid Use Milder Conditions (Lower Temp, Alk. H₂O₂) Reduce Reaction Time acid->action_acid Rerun Reaction action_sm->start Rerun Reaction action_acid->start Rerun Reaction

Caption: A troubleshooting decision workflow.

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis via Controlled Basic Hydrolysis

This protocol is designed to minimize over-hydrolysis. All operations should be performed in a well-ventilated fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyano-2-methylpyridine (1.0 eq).

  • Solvent: Add a 3:1 mixture of ethanol and water. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to 45°C and monitor the reaction progress every 30 minutes using TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The goal is to see the starting material spot disappear while the product spot intensifies.

  • Quench: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Workup: Neutralize the reaction mixture to pH ~7-8 with dilute HCl. This may cause the product to precipitate.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any traces of the carboxylic acid impurity, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure this compound.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This is a general-purpose method; optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Expected Elution Order: 2-Methylpyridine-4-carboxylic acid (most polar, elutes first), followed by this compound, and finally 4-cyano-2-methylpyridine (least polar, elutes last).

References

  • Source: Google Patents (US3366639A)
  • Title: Converting Nitriles to Amides Source: Chemistry Steps URL:[Link]
  • Title: Nitrile to Amide - Common Conditions Source: Organic Chemistry Portal URL:[Link]
  • Title: Conversion of nitriles to amides Source: Chemistry LibreTexts URL:[Link]
  • Title: Preparations and Reactions of Amides and Nitriles Source: YouTube (Professor Dave Explains) URL:[Link]

Sources

Technical Support Center: Crystallization of 2-Methylpyridine-4-carboxamide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 2-Methylpyridine-4-carboxamide, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis. As experienced scientists, we understand that crystallization is both an art and a science. This resource is designed to equip you with the foundational knowledge and practical insights to navigate the challenges you may encounter.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. While specific data for this exact amide is not extensively published, we can infer its likely behavior from the closely related 2-Methylpyridine-4-carboxylic acid and general principles of organic chemistry.

PropertyInferred Characteristics for this compoundRationale & Implications for Crystallization
Polarity PolarThe pyridine ring and carboxamide group contribute to its polarity, suggesting solubility in polar solvents.
Solubility Likely soluble in lower alcohols (methanol, ethanol), acetone, and DMF.[1] Sparingly soluble in water and non-polar solvents like hexanes.A solvent screen is essential. A good starting point is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble when heated.[2]
Hydrogen Bonding Strong hydrogen bond donor (amide N-H) and acceptor (amide C=O and pyridine N) capabilities.This promotes self-assembly into a crystalline lattice but can also lead to the formation of oils or amorphous solids if the kinetics are not well-controlled. Co-crystallization with other hydrogen-bonding molecules is a possibility.[3][4][5]
Polymorphism High potential for polymorphism.[3][4][6]Different crystal forms (polymorphs) can arise under varying crystallization conditions (solvent, temperature, saturation). This can affect the crystal quality and the resulting X-ray diffraction data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is not crystallizing at all. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is a common hurdle. The primary reason is that the solution is not supersaturated, or nucleation is inhibited. Here’s a systematic approach to troubleshoot this issue:

  • Problem: Insufficient Supersaturation: The concentration of your compound in the solvent may be too low.

    • Solution 1: Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a loosely covered vial.[2][7] This gradually increases the concentration to the point of supersaturation.

    • Solution 2: Temperature Reduction: If your compound is significantly more soluble at higher temperatures, prepare a saturated solution at an elevated temperature and then cool it slowly. A programmable thermostat or a well-insulated container can help control the cooling rate.

  • Problem: Nucleation Inhibition: Even in a supersaturated solution, crystals need a starting point (a nucleus) to grow.

    • Solution 1: Scratching: Gently scratch the inside of the glass vial at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 2: Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the supersaturated solution.[2] This provides a template for further crystal growth. If you don't have a seed crystal, you can try to generate one by rapidly evaporating a small drop of the solution.

    • Solution 3: Anti-Solvent Diffusion: This technique involves layering a solvent in which your compound is soluble with a miscible "anti-solvent" in which it is not. Diffusion at the interface will create a localized supersaturated region, promoting nucleation.[7][8]

Experimental Workflow: Inducing Nucleation

Caption: Troubleshooting logic for inducing crystal nucleation.

Q2: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase before it has time to organize into an ordered crystal lattice. This is common with compounds that have strong intermolecular interactions, like the hydrogen bonding in this compound.

  • Problem: Rapid Supersaturation: The rate of cooling or solvent evaporation is too high.

    • Solution 1: Slower Cooling/Evaporation: Decrease the rate at which you cool the solution or allow the solvent to evaporate more slowly (e.g., by using a vial with a smaller opening).

    • Solution 2: Use a More Dilute Solution: Start with a less concentrated solution. This will require a greater change in temperature or more solvent evaporation to reach supersaturation, effectively slowing down the process.[8]

  • Problem: Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound, leading to a very high concentration at saturation.

    • Solution: Employ a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent and then slowly introduce an "anti-solvent" in which it is poorly soluble.[7][8] This allows for finer control over the approach to supersaturation. Common combinations for polar compounds include:

      • Methanol / Diethyl Ether

      • Acetone / Hexanes

      • Dimethylformamide (DMF) / Water

Experimental Protocol: Anti-Solvent Vapor Diffusion

  • Dissolve your this compound in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

  • Add a layer of the "anti-solvent" (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

G cluster_0 Controlling Factors cluster_1 Crystallization Outcome Solvent Solvent Polymorph A Polymorph A Solvent->Polymorph A Temperature Temperature Polymorph B Polymorph B Temperature->Polymorph B Supersaturation Supersaturation Amorphous Solid Amorphous Solid Supersaturation->Amorphous Solid Additives Additives Additives->Polymorph A

Sources

Technical Support Center: A Researcher's Guide to Addressing Interference of 2-Methylpyridine-4-carboxamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals who are working with 2-Methylpyridine-4-carboxamide and may be encountering unexpected results in their biochemical assays. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify, understand, and mitigate potential assay interference from this compound. Our goal is to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the potential reasons for it to interfere with my biochemical assay?

This compound is a small organic molecule featuring a pyridine ring linked to a carboxamide group. This structural motif is prevalent in many compound libraries used in drug discovery. While potentially a valuable research compound, its physicochemical properties can sometimes lead to misleading results in sensitive biochemical assays. The primary reasons for interference include:

  • Optical Properties : The compound may absorb light or be inherently fluorescent at the wavelengths used for excitation and emission in your assay, leading to skewed readings.

  • Compound Aggregation : Like many small molecules with planar aromatic rings, this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity : The pyridine carboxamide scaffold can potentially engage in redox reactions, which may interfere with assay components, particularly those sensitive to oxidative stress.

  • Pan-Assay Interference Compound (PAIN) Behavior : Certain chemical substructures are known to be "frequent hitters" in high-throughput screens, causing non-specific interactions with a wide range of proteins and assay technologies. It is crucial to evaluate if this compound exhibits PAIN-like characteristics in your specific assay system.[1][2][3][4]

Q2: I'm observing unexpected inhibition (or activation) in my assay when I introduce this compound. What are the immediate troubleshooting steps?

When faced with anomalous data, a systematic approach is key to distinguishing a true biological effect from an experimental artifact. We recommend the following initial workflow:

Initial_Troubleshooting_Workflow Start Unexpected Assay Result with This compound Check_Purity Confirm Purity and Identity of Compound Stock Start->Check_Purity Dose_Response Perform a Careful Dose-Response Experiment Check_Purity->Dose_Response Target_Independent_Assay Run a Target-Independent (Counter-Screen) Assay Dose_Response->Target_Independent_Assay Analyze_Data Analyze Data for Signs of Interference Target_Independent_Assay->Analyze_Data Conclusion Formulate Hypothesis on Interference Mechanism Analyze_Data->Conclusion

Caption: Initial troubleshooting workflow.

Troubleshooting Guides by Assay Technology

Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization, High-Content Screening)

Scenario: You observe a change in your fluorescence signal that does not seem to correlate with the expected biological activity.

Potential Cause 1: The Inner-Filter Effect

This phenomenon occurs when the test compound absorbs light at either the excitation or emission wavelength of your assay's fluorophore, resulting in an artificially lower fluorescence reading.[5][6]

Investigation Protocol:

  • UV-Vis Absorbance Scan: Measure the absorbance spectrum of this compound across a range of 200-800 nm. While specific spectral data for this exact compound is not widely published, related pyridine compounds typically exhibit absorbance maxima in the 250-270 nm range.[7]

  • Analyze for Overlap: If you observe significant absorbance at your assay's excitation or emission wavelengths, the inner-filter effect is a likely culprit.

  • Mitigation Strategies:

    • Decrease the concentration of this compound to a range where its absorbance is minimal.

    • For quantitative analysis, you can apply a mathematical correction to your fluorescence data based on the measured absorbance of the compound.[6]

Potential Cause 2: Compound Autofluorescence

This compound may possess intrinsic fluorescence, emitting light at the same wavelengths your instrument is set to detect, leading to a false positive signal.

Investigation Protocol:

  • Measure Compound Fluorescence: In your assay buffer, measure the fluorescence of this compound alone, using the same excitation and emission settings as your main experiment.

  • Mitigation Strategies if Autofluorescence is Detected:

    • Shift to Redder Wavelengths: Autofluorescence from small molecules is more common in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths.

    • Utilize Time-Resolved FRET (TR-FRET): If your instrumentation allows, TR-FRET can be a powerful solution. By introducing a delay between the excitation pulse and signal detection, the short-lived fluorescence from the interfering compound can decay, allowing for a cleaner measurement of the longer-lived FRET signal.[8]

Fluorescence_Interference_Workflow Start Suspected Fluorescence Assay Interference Absorbance_Scan Measure UV-Vis Absorbance Spectrum of this compound Start->Absorbance_Scan Check_Overlap_Abs Spectral Overlap with Excitation/Emission? Absorbance_Scan->Check_Overlap_Abs IFE_Suspected Inner-Filter Effect (IFE) Likely Check_Overlap_Abs->IFE_Suspected Yes Fluorescence_Scan Measure Fluorescence Spectrum of this compound Check_Overlap_Abs->Fluorescence_Scan No Check_Fluorescence Is Compound Fluorescent at Assay Wavelengths? Fluorescence_Scan->Check_Fluorescence Autofluorescence_Suspected Autofluorescence Likely Check_Fluorescence->Autofluorescence_Suspected Yes No_Direct_Interference No Direct Spectral Interference Check_Fluorescence->No_Direct_Interference No

Caption: Workflow for identifying spectral interference.

Luciferase-Based Reporter Assays

Scenario: You are observing a decrease in the luminescent signal in your luciferase reporter assay.

Potential Cause: Direct Inhibition of Luciferase

A significant number of small molecules can directly inhibit the luciferase enzyme, which can be misinterpreted as a downstream biological effect.[9][10][11][12] Notably, compounds with an N-pyridin-2-ylbenzamide core, structurally analogous to this compound, have been documented as potent luciferase inhibitors.[11][12]

Investigation Protocol:

  • Perform a Luciferase Counter-Screen: The most definitive way to test for this is to use a purified luciferase enzyme in a cell-free system.

  • If Direct Inhibition is Confirmed:

    • Consider switching to an alternative reporter system. This could be a different type of luciferase, such as Renilla luciferase, which may have a different inhibitor profile, or a fluorescent protein reporter.

AlphaScreen® and AlphaLISA® Assays

Scenario: The signal in your AlphaScreen® or AlphaLISA® assay is unexpectedly low.

Potential Cause 1: Light Scattering from Compound Aggregates

The formation of aggregates by this compound can lead to light scattering, which can interfere with the transmission of light from the donor to the acceptor beads.

Investigation Protocol:

  • Incorporate Detergent: The inclusion of a small amount of non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your assay buffer can often prevent the formation of aggregates.[3]

  • Visual Inspection: Carefully examine the assay wells for any signs of precipitation after the addition of the compound.

Potential Cause 2: Color Interference and Signal Quenching

If this compound has a color that absorbs light in the emission range of the acceptor beads (520-620 nm for AlphaScreen® and 615 nm for AlphaLISA®), it can quench the signal.[13][14]

Investigation Protocol:

  • Measure Absorbance: Check the absorbance spectrum of the compound to see if it overlaps with the emission wavelength of your assay.

  • Bead Control Experiment: Run a control experiment containing only the donor and acceptor beads in the presence of this compound. A decrease in signal in this simplified system points to direct interference with the detection method.

AlphaScreen_Interference_Workflow Start Decreased AlphaScreen® Signal Check_Aggregation Check for Aggregation (Add Detergent, Visual Inspection) Start->Check_Aggregation Aggregation_Present Aggregation is a Potential Issue Check_Aggregation->Aggregation_Present Precipitate Observed Check_Color Measure Absorbance Spectrum (520-620 nm) Check_Aggregation->Check_Color No Precipitate Color_Interference Color Interference (Quenching) Likely Check_Color->Color_Interference Absorbance > 0.1 Bead_Control Run Bead-Only Control Assay Check_Color->Bead_Control No Absorbance Bead_Interference Direct Bead Interference Bead_Control->Bead_Interference Signal Decrease No_Interference Interference Unlikely Bead_Control->No_Interference No Signal Change

Caption: Troubleshooting AlphaScreen® interference.

Universal Troubleshooting Approaches

Scenario: Your dose-response curves are unusually steep or your results are not reproducible.

Potential Cause: Compound Aggregation

As mentioned earlier, aggregation is a common cause of non-specific assay interference.

Investigation Protocol:

  • Detergent Sensitivity: Test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay. A significant reduction in the compound's apparent activity is a strong indicator of aggregation-based interference.

  • Dynamic Light Scattering (DLS): For a more direct confirmation, DLS can be used to detect the presence of aggregates in solutions of your compound.

Potential Cause: Redox Activity and Chemical Reactivity

Your compound may be chemically altering assay components through redox cycling or covalent modification.

Investigation Protocol:

  • Redox Sensitivity: Include a reducing agent such as dithiothreitol (DTT) in your assay. A change in the compound's activity in the presence of DTT suggests it may be a redox-active substance.

  • Time-Dependent Effects: Perform your assay with and without a pre-incubation step of the compound with your target protein or enzyme. A time-dependent increase in inhibition can be a sign of covalent modification.

A Note on Pan-Assay Interference Compounds (PAINs)

It is always prudent to consider the possibility that this compound could be acting as a PAIN in your assay.[1][2][3][4] These compounds are notorious for producing false-positive results across a wide range of assays.

Best Practices for Dealing with Potential PAINs:

  • Consult with a Medicinal Chemist: An experienced chemist can assess the likelihood of a compound being a PAIN based on its chemical structure.

  • Utilize PAINs Filters: Several online tools and software packages are available to screen for known PAINs substructures.

  • Emphasize Orthogonal Assays: The most reliable way to validate a hit is to reproduce the activity in an orthogonal assay that uses a different detection technology.

Detailed Experimental Protocols

Protocol 1: Comprehensive UV-Vis Absorbance Scan

Objective: To thoroughly assess the potential for inner-filter effects by determining if this compound absorbs light at your assay's specific excitation and emission wavelengths.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your standard assay buffer

  • UV-transparent microplate

  • A plate reader with spectrophotometer capabilities for wavelength scanning

Procedure:

  • Create a dilution series of this compound in your assay buffer, starting from the highest concentration used in your experiments.

  • Prepare a buffer-only blank for background subtraction.

  • Perform a full wavelength scan from 200 nm to 800 nm.

  • Carefully examine the resulting spectra for any absorbance peaks that overlap with the excitation and emission wavelengths of your fluorophores.

Protocol 2: Direct Luciferase Inhibition Counter-Assay

Objective: To definitively determine if this compound has a direct inhibitory effect on firefly luciferase.

Materials:

  • Purified, recombinant firefly luciferase

  • Luciferin substrate solution

  • ATP solution

  • Assay buffer

  • This compound

  • A known luciferase inhibitor to serve as a positive control

  • A luminometer-capable plate reader

Procedure:

  • In a white, opaque 96-well or 384-well plate, combine the assay buffer, purified luciferase, and ATP with either this compound, the positive control, or a vehicle control (DMSO).

  • Allow the plate to incubate at room temperature for 15 minutes.

  • To initiate the luminescent reaction, add the luciferin substrate to all wells.

  • Immediately measure the luminescence. A statistically significant decrease in the signal from the wells containing this compound compared to the vehicle control is indicative of direct enzyme inhibition.

Summary of Interference Mechanisms and Solutions

Potential Interference MechanismKey Observational CluesRecommended Confirmatory and Mitigating Actions
Inner-Filter Effect Absorbance of the compound at the assay's excitation or emission wavelengths.Lower the compound's concentration; mathematically correct the data for absorbance.[5]
Autofluorescence The compound itself emits light at the detection wavelength.Use red-shifted fluorophores; employ TR-FRET.
Direct Enzyme Inhibition Inhibition is observed in a cell-free assay with the purified enzyme.Utilize an orthogonal reporter system.
Compound Aggregation The observed activity is highly sensitive to the presence of detergents; steep dose-response curve.Add a non-ionic detergent to the assay buffer; confirm with DLS.
Light Scattering Signal is disrupted in bead-based assays like AlphaScreen®.Add detergent; for immunoassays, consider using AlphaLISA® beads.[13]
Redox Cycling/Reactivity The compound's effect is altered by the presence of reducing agents.Include DTT in the assay buffer; conduct pre-incubation studies.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Labbot.io. [Link]
  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. (2018, April 18).
  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. (2018, May 29). PubMed. [Link]
  • False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. (2008, August 14).
  • False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase. (2008, August 14). PubMed. [Link]
  • Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. (2023, August 22).
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. University of Bristol. [Link]
  • Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. BioAscent. [Link]
  • How to Triage PAINS-Full Research. (2015, July 20). NIH. [Link]
  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 2).
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. (2022, July 7).
  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Semantic Scholar. [Link]
  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 17). PubMed. [Link]
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017, August 21).
  • The Uv-vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022, June 28). NIH. [Link]
  • Figure 3, [Examples of colored and scattering...]. (2010). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017, December 1). PubMed. [Link]
  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Deriv
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022, August 20). PubMed. [Link]
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:...
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022, August 20). NIH. [Link]
  • Highly active superoxide dismutase mimic: pyridine carboxamide-based copper( ii ) complexes. (2025, September 30). Royal Society of Chemistry. [Link]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2022, February 7). NIH. [Link]
  • The fluorescence emission spectra of (a) samples: 2, 7, 15, 16, and 17,...
  • Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. (2022, August 9).
  • Pyridine, 2-methyl-. NIST WebBook. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2012, March 22). NIH. [Link]
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021, November 15). Sciforum. [Link]
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. [Link]
  • UV-spectrum of pyridine.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2015, August 12). NIH. [Link]
  • Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. (2021, March 26). MDPI. [Link]
  • Azo-containing Pyridine/Pyrazine Carboxamide Ligands: Series of Six Coordinated Fe and Co Complexes: Structures, Properties and.
  • 2-(4-Methyl-2-pyridinyl)pyridine-4-carboxamide. PubChem. [Link]
  • Fluorescence spectrum for 2-(4-methyl)phenoxypyridine in various solvents.
  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. (2019, December 31).

Sources

Technical Support Center: Regioselectivity in 2-Methylpyridine-4-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Methylpyridine-4-carboxamide. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of regioselective functionalization of this versatile scaffold. The unique electronic and steric properties of this molecule present both challenges and opportunities in synthesis. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.

Foundational Concepts: Understanding the Reactivity of this compound

Before troubleshooting, it's crucial to understand the inherent reactivity of the starting material. The regiochemical outcomes of reactions are dictated by the interplay between the electron-donating methyl group at the C2 position and the electron-withdrawing carboxamide group at the C4 position.

  • Pyridine Ring: The pyridine nitrogen atom is electronegative, making the ring electron-deficient compared to benzene. This generally disfavors electrophilic aromatic substitution but facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2]

  • C2-Methyl Group: This group has a positive inductive effect (+I), slightly increasing the electron density of the ring and making it more susceptible to electrophilic attack than pyridine itself.[3] It also provides steric bulk around the C2 and C3 positions.

  • C4-Carboxamide Group: This is a strong electron-withdrawing group (-M, -I), which significantly deactivates the ring towards electrophiles and strongly activates the positions ortho and para to it (C3, C5) for nucleophilic attack. The amide N-H can also act as a directing group in certain metal-catalyzed reactions.

Below is a diagram illustrating the predicted sites of reactivity.

Caption: Reactivity map of this compound.

Troubleshooting Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a nitration/halogenation on this compound, but I'm getting no reaction or very low yields. Why is this happening and how can I fix it?

Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient and strongly deactivated towards electrophilic attack.[1][4] The situation is exacerbated by two factors:

  • Ring Deactivation: The C4-carboxamide group is strongly deactivating.

  • Nitrogen Basicity: Most EAS reactions (e.g., nitration, sulfonation) are performed under strongly acidic conditions. The pyridine nitrogen (pKa ≈ 5-6) will be protonated, forming a pyridinium salt.[3] This places a positive charge on the ring, making it extremely resistant to attack by an electrophile (E+).

Troubleshooting & Optimization Strategies:
  • Strategy 1: Pyridine N-Oxide Formation (Proceed with Caution)

    • Rationale: Converting the pyridine to a pyridine N-oxide dramatically changes its electronic properties. The N-oxide group is electron-donating via resonance, activating the ring for EAS, particularly at the C2 and C4 positions.[5] However, since your C2 and C4 positions are already substituted, this strategy would primarily direct incoming electrophiles to the C6 position. The N-oxide can be removed later via reduction (e.g., with PCl₃ or H₂/Pd).

    • Caveat: This method may not provide the desired C3 or C5 selectivity. Computational studies suggest that while the kinetic product for pyridine-N-oxide nitration is the ortho-compound, the para-product is often the experimental outcome.[5]

  • Strategy 2: Modifying Reaction Conditions

    • Rationale: Avoid strongly acidic conditions that lead to pyridinium formation. For halogenation, consider using sources like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) under neutral or slightly acidic conditions. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst will coordinate strongly with the pyridine nitrogen, deactivating the system.[4]

Example Protocol: C3/C5 Bromination via a Non-Protonating Pathway
  • Material Preparation: Ensure this compound is completely dry. Use anhydrous solvents.

  • Reaction Setup: Dissolve the substrate in a suitable solvent like CCl₄ or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter off the succinimide, wash the organic layer with sodium thiosulfate solution and then brine, dry over Na₂SO₄, and purify by column chromatography.

Controlling Regioselectivity in Metal-Catalyzed C-H Activation

Question: I want to perform a C-H arylation on the pyridine ring. How can I control whether the reaction occurs at the C3, C5, or C6 position?

Answer: Metal-catalyzed direct C-H activation is a powerful strategy for functionalizing pyridines and offers the best solution for regiochemical control.[6] The selectivity is determined by the choice of catalyst and, most importantly, the directing group that coordinates to the metal center to deliver it to a specific C-H bond.

Decision-Making Workflow for C-H Activation

G start Desired Functionalization Position? c6 Target: C6 Position start->c6 C6 c3_c5 Target: C3 or C5 Position start->c3_c5 C3/C5 strat1 Strategy: Pyridine N-Directed Ortho-Metalation Rationale: The pyridine nitrogen is an excellent directing group for ortho-C-H activation (C2/C6). Since C2 is blocked, this strongly favors C6. c6->strat1 strat2 Strategy: Amide-Directed Ortho-Metalation Rationale: The carboxamide group can direct ortho-metalation to C3 and C5. This often requires a bidentate chelation. c3_c5->strat2 cond1 Conditions: Catalyst: Pd(OAc)₂, Ru(p-cymene)Cl₂]₂ Ligand: Often ligandless or simple phosphine Rationale: These metals readily form cyclometalated intermediates with the pyridine nitrogen. strat1->cond1 cond2 Conditions: Catalyst: Pd(OAc)₂, Cu(OAc)₂ Directing Group Assistance: May require modification of the amide (e.g., to a picolinamide) or specific additives to favor this chelation mode. strat2->cond2

Caption: Decision tree for regioselective C-H activation.

FAQ: C-H Activation
  • Q: Why is my C6-arylation not working?

    • A: Catalyst poisoning or deactivation is a common issue. The pyridine nitrogen can sometimes bind too strongly to the metal center.[7] Try using a pre-catalyst that is more resistant to inhibition or consider converting the pyridine to the N-oxide, which can facilitate ortho-C-H activation with some palladium systems.[8][9] Ensure all reagents and solvents are scrupulously dry and degassed.

  • Q: I'm getting a mixture of C6 and C5 functionalization. How do I improve selectivity?

    • A: This indicates competing directing effects. To favor C6, use conditions known to promote pyridine-N directed activation (e.g., Ru-based catalysts).[10] To favor C5, you need to enhance the directing ability of the carboxamide. This might involve switching to a copper-catalyzed system, as carboxylates are known to assist in Cu-catalyzed C-H activation.[11][12] Screening different ligands and solvents is critical.

Example Protocol: Regioselective C6 Suzuki-Miyaura Cross-Coupling of a Pre-functionalized Pyridine

If direct C-H activation proves challenging, a reliable alternative is to first selectively install a halogen at the C6 position and then perform a cross-coupling reaction.

StepReagent/CatalystPosition of CouplingTypical Yield (%)C6:Other Isomer Selectivity
Halogenation 1. n-BuLi, THF, -78°C2. C₂Cl₆ or Br₂C6-Halogenation70-85>98:2
Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃C6-Arylation75-95>99:1

Note: This table summarizes a two-step approach for achieving C6-arylation. The initial lithiation is directed to C6 by the pyridine nitrogen after deprotonation of the amide N-H.

Leveraging the C2-Methyl Group

Question: How can I selectively perform reactions on the C2-methyl group without affecting the pyridine ring?

Answer: The protons on the methyl group at the C2 position are significantly more acidic than those on a typical alkylbenzene (e.g., toluene) due to the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom. This allows for selective deprotonation using a strong, non-nucleophilic base to form a nucleophilic picolyllithium species.[13]

Protocol for C2-Methyl Functionalization via Lithiation
  • Safety First: All operations must be performed under a strict inert atmosphere (N₂ or Ar) using anhydrous solvents (e.g., THF, diethyl ether).

  • Setup: In a flame-dried flask, dissolve this compound in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add 1.1 equivalents of n-Butyllithium (n-BuLi) solution dropwise. A distinct color change (often to a deep red or orange) indicates the formation of the anion. Stir for 30-60 minutes at -78 °C. Note: The amide N-H is more acidic and will be deprotonated first. You may need >2 equivalents of base to deprotonate both the amide and the methyl group.

  • Electrophilic Quench: Add your desired electrophile (e.g., an alkyl halide like iodomethane, or an aldehyde/ketone) dropwise at -78 °C.

  • Quench & Workup: After the reaction is complete (monitor by TLC), slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify as needed.

This method provides a highly regioselective route to elaborate the C2-methyl position into a variety of other functional groups.[14]

References
  • Baran, P. S., et al. (2011). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.
  • McNally, A., et al. (2017). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Nature Chemistry.
  • Hong, X., et al. (2022). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Angewandte Chemie International Edition.
  • Wikipedia. Pyridine.
  • Maity, P., et al. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Campos, J., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, C., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Trends in Chemistry.
  • Brown, H. C., et al. (1951). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
  • Kerr, W. J., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters.
  • Sauthier, M., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts.
  • Google Patents. (1958). 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Domingo, L. R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Kostas, I. D. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • ResearchGate. (2021). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.
  • Tilley, T. D., et al. (2014). Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex via observable NiI, NiII and NiIII intermediates. Journal of the American Chemical Society.
  • ResearchGate. (2015). The carboxylate assisted C–H activation investigated here. M was Ru, Cu, and Pd.
  • ResearchGate. (2016). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Química Organica.org. Electrophilic substitution on pyridine.
  • O'Keeffe, M., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • Wikipedia. 2-Methylpyridine.
  • ResearchGate. (2004). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.
  • Roithová, J., et al. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.
  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Mosey, R. A., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules.
  • Chuan, W., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Baran, P. S., et al. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • Chen, J., et al. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters.
  • Baran, P. S., et al. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
  • Davies, H. M. L., et al. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.

Sources

How to prevent degradation of 2-Methylpyridine-4-carboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimal handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment . The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[1][2]

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

When stored under the ideal conditions described in Q1, this compound is a stable compound. However, its stability can be compromised by exposure to high temperatures, humidity, light, and incompatible substances. Regular purity checks using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), are recommended for material that has been in storage for an extended period.

Q3: Are there any known incompatible materials or chemicals that I should avoid storing with this compound?

Yes. This compound should not be stored with or exposed to strong oxidizing agents or acid chlorides .[3] Contact with these substances can accelerate degradation. Additionally, exposure to strong acids or bases should be avoided, as they can catalyze the hydrolysis of the carboxamide group.

Q4: My laboratory has standard room temperature and ambient humidity. Is this acceptable for short-term storage?

While short-term storage at ambient conditions may not lead to immediate and significant degradation, it is not ideal. The primary risk is the gradual hydrolysis of the carboxamide group due to atmospheric moisture. For maintaining the highest purity, even for short-term storage, it is best to adhere to the recommended cool, dry, and dark conditions.

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Unexpected peaks are observed in my HPLC/LC-MS analysis.

  • Possible Cause: This is a strong indicator that the compound has started to degrade. The appearance of new peaks suggests the formation of one or more degradation products.

  • Recommended Actions:

    • Verify Storage Conditions: Confirm that the material has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

    • Identify the Degradation Product: The most probable degradation product is 2-Methylpyridine-4-carboxylic acid , formed through the hydrolysis of the carboxamide group. You can confirm this by:

      • Running a standard of 2-Methylpyridine-4-carboxylic acid on your HPLC system to compare retention times.

      • Utilizing LC-MS to determine the mass of the impurity. The molecular weight of 2-Methylpyridine-4-carboxylic acid is 137.14 g/mol .[4][5][6]

    • Investigate the Source of Degradation:

      • Hydrolysis: Was the compound exposed to moisture or non-anhydrous solvents? Was the pH of any solutions acidic or basic?

      • Oxidation: Was the compound exposed to strong oxidizing agents?

      • Photodegradation: Was the material or its solutions exposed to light for extended periods?

    • Implement Corrective Actions:

      • If hydrolysis is suspected, ensure all solvents are anhydrous and handle the compound in a dry environment (e.g., a glove box).

      • If oxidation is the likely cause, avoid contact with oxidizing agents and consider storing under an inert atmosphere.

      • If photodegradation is a possibility, protect the solid material and any solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: The solid this compound has changed in color or appearance.

  • Possible Cause: A visible change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown), is a sign of chemical degradation. This can be due to the formation of chromophoric degradation products.

  • Recommended Actions:

    • Do Not Use: If a significant color change is observed, it is recommended not to use the material for experiments where high purity is critical.

    • Analytical Confirmation: Perform an HPLC or other suitable analytical test to determine the purity of the material and identify the impurities, as described in Issue 1.

    • Review Storage and Handling: A change in appearance is a clear indication that the storage and handling protocols need to be reviewed and improved to prevent further degradation of existing and future stock.

Issue 3: I am observing a loss of potency or unexpected results in my biological/chemical assays.

  • Possible Cause: A decrease in the expected activity of the compound is often due to a reduction in its purity. The presence of degradation products can also interfere with the assay.

  • Recommended Actions:

    • Confirm Purity: Immediately assess the purity of the this compound stock used for the experiment via HPLC.

    • Prepare Fresh Solutions: If the purity of the solid is confirmed to be high, consider the possibility of degradation in the solution. Prepare fresh solutions from a reliable stock of the compound and repeat the experiment.

    • Evaluate Solution Stability: If the compound is being used in a buffered solution, be aware that the pH of the solution can impact its stability. Neutral to slightly acidic conditions are generally preferred over basic conditions, which can accelerate hydrolysis.

Visual Troubleshooting Workflow

troubleshooting_workflow start Problem Observed: - Unexpected HPLC Peaks - Color Change - Loss of Potency check_purity Step 1: Confirm Purity (Use Stability-Indicating HPLC Method) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok Yes purity_low Purity is Low (<98%) check_purity->purity_low No investigate_solution Investigate Solution Stability: - pH of buffer - Solvent purity - Exposure to light/heat purity_ok->investigate_solution identify_degradant Step 2: Identify Degradation Product(s) (e.g., 2-Methylpyridine-4-carboxylic acid) purity_low->identify_degradant prepare_fresh Prepare Fresh Solutions and Re-run Experiment investigate_solution->prepare_fresh investigate_cause Step 3: Investigate Root Cause identify_degradant->investigate_cause hydrolysis Hydrolysis (Moisture, pH) investigate_cause->hydrolysis oxidation Oxidation (Air, Oxidizing Agents) investigate_cause->oxidation photodegradation Photodegradation (UV/Visible Light) investigate_cause->photodegradation thermal Thermal Stress (High Temperature) investigate_cause->thermal corrective_actions Step 4: Implement Corrective Actions - Improve Storage (Cool, Dry, Dark, Inert Gas) - Use Anhydrous Solvents - Protect from Light - Avoid Incompatible Chemicals hydrolysis->corrective_actions oxidation->corrective_actions photodegradation->corrective_actions thermal->corrective_actions discard Discard Degraded Material corrective_actions->discard

Caption: Troubleshooting workflow for degraded this compound.

III. Key Degradation Pathways

Understanding the potential chemical transformations of this compound is essential for preventing its degradation.

A. Hydrolysis

The most common degradation pathway is the hydrolysis of the carboxamide functional group to a carboxylic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

  • Product: 2-Methylpyridine-4-carboxylic acid

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond.

B. Oxidation

The methyl group on the pyridine ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents.

  • Product: Pyridine-2,4-dicarboxylic acid (and other oxidized species)

  • Mechanism: Oxidation of the methyl group to a carboxylic acid.

C. Photodegradation

Exposure to ultraviolet (UV) or high-energy visible light can induce photochemical reactions. For pyridine-containing compounds, this can lead to complex degradation pathways, including ring-opening or decarboxylation.[1][7]

  • Products: A complex mixture of smaller molecules can be formed.

  • Mechanism: Absorption of photons leads to an excited state that can undergo various reactions.

Visual Representation of Degradation Pathways

degradation_pathways parent This compound hydrolysis_product 2-Methylpyridine-4-carboxylic acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Pyridine-2,4-dicarboxylic acid parent->oxidation_product Oxidation ([O]) photo_product Complex Mixture of Degradation Products parent->photo_product Photodegradation (hν)

Caption: Primary degradation pathways for this compound.

IV. Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for conducting forced degradation studies to understand its stability profile.

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from its primary hydrolytic degradation product, 2-Methylpyridine-4-carboxylic acid.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][9][10] This protocol is based on the ICH Q1B guidelines for photostability testing.[1]

A. Preparation of Stock Solution:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

B. Stress Conditions:

For each condition, a control sample (protected from the stress condition) should be analyzed alongside the stressed sample.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80 °C for 48 hours.

    • Prepare a solution of the heat-stressed solid for analysis.

  • Photolytic Degradation (as per ICH Q1B): [1]

    • Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

C. Analysis:

Analyze all stressed and control samples using the stability-indicating HPLC method (Protocol 1). The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

V. Summary of Storage Conditions and Degradation

ParameterRecommendedConditions to AvoidPotential Degradation Product(s)
Temperature Cool (2-8 °C)High temperatures (>40 °C)Increased rate of hydrolysis and thermal decomposition
Humidity Dry (low relative humidity)High humidity, exposure to moisture2-Methylpyridine-4-carboxylic acid (via hydrolysis)
Light In the dark (amber vials or foil-wrapped)Prolonged exposure to UV or visible lightComplex mixture of photoproducts
Atmosphere Tightly sealed, inert gas (Ar, N₂)Exposure to air/oxygenOxidized byproducts
Chemicals Store separatelyStrong oxidizing agents, strong acids/bases, acid chloridesVarious degradation products

VI. References

  • SIELC Technologies. Separation of 2-Methylpyridine on Newcrom R1 HPLC column. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Journal of Pharmaceutical and Biological Sciences, 1(2), 1-13.

  • Sigma-Aldrich. Safety Data Sheet for 1-Methyl-2-pyridone.

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Loba Chemie. 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%). [Link]

  • MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. [Link]

  • ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. [Link]

  • Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • ResearchGate. Thermal degradation steps and temperatures details. [Link]

Sources

Technical Support Center: Optimization of Catalyst Selection for Reactions with 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst Optimization Division

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methylpyridine-4-carboxamide. This molecule, while a valuable building block, presents unique challenges in catalytic reactions due to the electronic properties of the pyridine ring and the coordinating nature of its nitrogen atom. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for creating C-C and C-heteroatom bonds, but the pyridine nitrogen in this compound can act as both a directing group and a catalyst poison, leading to complex and often frustrating results.[1][2][3] This section addresses the most common failures in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura (or other cross-coupling) reaction with a this compound derivative is showing little to no conversion. I've checked my reagents. What's the likely culprit?

A: This is the most frequently encountered issue. When reagent quality is confirmed, the problem almost always lies with the catalyst's activity and stability in the presence of the pyridine substrate. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalytic species and hindering the catalytic cycle.[3][4]

Systematic Troubleshooting Steps:

  • Evaluate the Ligand: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired oxidative addition, and sterically disfavor the inhibitory coordination of the pyridine nitrogen.[5]

    • Recommendation: Screen a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos). These are specifically designed for challenging heteroaromatic couplings.[5]

  • Assess the Palladium Precatalyst: The choice of palladium source matters. Pd(II) precatalysts require in situ reduction to the active Pd(0) state. If this step is inefficient, the reaction will not initiate.[6]

    • Recommendation: Use a modern, pre-activated Pd(0) source or a palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts). These provide a more stable and active catalytic species from the outset.[5]

  • Re-evaluate the Base: The base is not just a proton scavenger; it plays a critical role in the transmetalation step. Its strength and solubility can dictate the reaction's success.

    • Recommendation: For pyridine substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[5] However, stronger bases like K₃PO₄ can also be beneficial in some cases, but may promote side reactions.[5] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[5]

Issue 2: Catalyst Deactivation and Palladium Black Formation

Q: My reaction starts, but then stalls, and I observe a black precipitate (Palladium black). How can I prevent this catalyst decomposition?

A: The formation of palladium black is a visual indicator of catalyst deactivation, where the active, soluble Pd(0) species has aggregated into an inactive, elemental form.[7] This is a common problem in reactions with pyridine-containing substrates, which can poison the catalyst.[8][9]

Causality & Mitigation Strategies:

  • Ligand Dissociation: The pyridine substrate or product can displace the stabilizing phosphine ligand, leaving a "naked" palladium atom that quickly aggregates. Using bulky ligands that bind strongly to the palladium center can prevent this.

  • Suboptimal Reaction Conditions: High temperatures can accelerate catalyst decomposition.[3][8] While heat is often necessary, excessive temperatures can be detrimental.

    • Recommendation: Systematically screen temperatures, starting lower (e.g., 80-90 °C) before escalating. Sometimes a longer reaction time at a lower temperature is more effective.[3][10]

  • Oxygen Sensitivity: Palladium-catalyzed reactions are highly sensitive to oxygen. Inadequate degassing allows for oxidation of the Pd(0) catalyst, leading to deactivation.[3][6]

    • Protocol: Ensure the reaction setup is rigorously degassed. Use freeze-pump-thaw cycles for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3][10]

Issue 3: Troublesome Side Reactions

Q: Besides my desired product, I'm isolating significant amounts of homocoupled starting material and/or protodehalogenated substrate. What causes this and how can I suppress it?

A: These side reactions point to specific, competing pathways within your catalytic cycle.

  • Homocoupling of the Boronic Acid/Ester:

    • Cause: This typically arises from the presence of oxygen, which can facilitate the unwanted coupling of your nucleophile.

    • Solution: As mentioned above, rigorous degassing is the primary solution.[3] Additionally, using a stoichiometry closer to 1:1.1 (Aryl Halide:Boronic Ester) can minimize the excess nucleophile available for homocoupling.[3]

  • Protodeboronation/Protodehalogenation:

    • Cause: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or harsh basic conditions.[10] Protodehalogenation is the similar replacement of the halide.

    • Solution:

      • Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards hydrolysis than boronic acids.[5]

      • Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents and thoroughly dry all reagents.[5][10]

      • Optimize Base and Temperature: A milder base or lower reaction temperature can reduce the rate of these side reactions.[3][5]

Part 2: Frequently Asked Questions (FAQs) on Catalyst Selection & Strategy
Q1: For reactions with this compound, should I start with a homogeneous or heterogeneous catalyst?

A: The choice depends on your primary goal: reaction development and scope (homogeneous) versus process scale-up and catalyst recovery (heterogeneous).

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Buchwald precatalysts):

    • Advantages: High activity and selectivity, well-understood mechanisms, and a vast library of ligands to tune reactivity.[11] They are ideal for discovery and development phases where achieving the desired transformation is the priority.

    • Disadvantages: Difficult to separate from the product, leading to potential metal contamination and making catalyst recycling challenging and costly.[11]

  • Heterogeneous Catalysts (e.g., Pd on Carbon, Pd Nanoparticles):

    • Advantages: Excellent for process chemistry. They are easily separated from the reaction mixture by filtration, allowing for catalyst reuse and leading to cleaner products with lower metal contamination.[11][12]

    • Disadvantages: Often exhibit lower activity and selectivity compared to their homogeneous counterparts.[11] Catalyst leaching (where the metal dissolves into the solution) can sometimes occur, blurring the line between true heterogeneous and homogeneous catalysis.

Recommendation: For initial optimization and exploring reaction scope with a challenging substrate like this compound, start with a homogeneous catalyst system. The fine-tuning afforded by ligand screening is often necessary for success. Once an effective system is identified, efforts can be made to "heterogenize" the catalyst for process applications.

Catalyst & Ligand Selection Summary for Pyridine Cross-Coupling
Reaction TypeRecommended Catalyst SystemBaseKey Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (SPhos, XPhos, RuPhos).[5]K₂CO₃, Cs₂CO₃, K₃PO₄Pyridine nitrogen can inhibit catalysis. Bulky, electron-rich ligands are crucial.[5]
Buchwald-Hartwig Amination G3/G4 Palladacycle Precatalysts with ligands like BrettPhos or Josiphos.NaOt-Bu, LHMDSStrong bases are often required. Substrate and amine scope can be sensitive to ligand choice.
Heck Coupling Pd(OAc)₂ with phosphine ligands (e.g., P(o-tolyl)₃) or NHC ligands.Et₃N, K₂CO₃Regioselectivity can be an issue. Ligand choice is critical for controlling the insertion pathway.
Stille Coupling Pd(PPh₃)₄ or Pd₂(dba)₃/P(furyl)₃(None required)Main drawback is the toxicity of organotin reagents.[13]
Q2: I need to synthesize the this compound starting material. Can I use a catalytic method for the amidation step?

A: Absolutely. Moving away from stoichiometric coupling reagents (like HATU or EDC) to catalytic amidation is a key goal in green chemistry.[14] For the conversion of 2-methyl-4-pyridinecarboxylic acid to the corresponding amide, several catalytic methods are effective.

  • Boronic Acid Catalysis: Boronic acid derivatives can act as efficient catalysts for direct amidation. They activate the carboxylic acid towards nucleophilic attack by the amine. This method avoids the generation of large amounts of waste.[14]

  • Cooperative Catalysis: Systems like DABCO/Fe₃O₄ have been shown to be effective for N-methyl amidation of various carboxylic acids, including heteroaromatic ones.[15][16][17] The iron oxide is magnetically recoverable, simplifying purification.[15][16][17]

Workflow for Catalyst Selection

Catalyst_Optimization_Workflow start Define Reaction: Substrate + Coupling Partner screen_initial Initial Screen: Pd(OAc)2/XPhos, K2CO3, 100°C [Standard Conditions] start->screen_initial analyze1 Analyze Outcome: LC-MS / NMR Yield & Impurities screen_initial->analyze1 success Success: Yield > 70% analyze1->success High Yield no_rxn No Reaction / Low Yield (<10%) analyze1->no_rxn Low/No Yield stalled_rxn Stalled Reaction / Decomp (Pd Black) analyze1->stalled_rxn Stalled side_rxns Side Reactions (Homocoupling, Protodehalogenation) analyze1->side_rxns Side Rxns troubleshoot_catalyst Troubleshoot Catalyst: 1. Switch to G3/G4 Precatalyst 2. Screen Bulky Ligands (SPhos, RuPhos) 3. Increase Catalyst Loading (2-5 mol%) no_rxn->troubleshoot_catalyst analyze2 Re-analyze troubleshoot_catalyst->analyze2 troubleshoot_conditions Troubleshoot Conditions: 1. Lower Temperature (80-90°C) 2. Screen Bases (Cs2CO3, K3PO4) 3. Confirm Anhydrous/Inert Setup stalled_rxn->troubleshoot_conditions troubleshoot_conditions->analyze2 troubleshoot_reagents Troubleshoot Reagents: 1. Use Boronic Ester (Pinacol, MIDA) 2. Check Reagent Purity 3. Adjust Stoichiometry (closer to 1:1) side_rxns->troubleshoot_reagents troubleshoot_reagents->analyze2 analyze2->success Problem Solved optimize Optimize: Vary Temp, Time, Concentration analyze2->optimize Yield Improved optimize->success

Caption: A systematic workflow for troubleshooting and optimizing catalyst systems.

Q3: What are the best analytical techniques for monitoring my reaction progress and identifying intermediates?

A: Effective reaction monitoring is crucial for optimization. Relying solely on a final timepoint can be misleading.

  • For Reaction Progress (Reactants & Products):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse technique. It provides rapid information on the consumption of starting materials and the formation of the product, as well as detecting major side products.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking aliquots from the reaction mixture allows for quantitative analysis of conversion to product.[18] ¹⁹F-NMR is also powerful if your substrate contains fluorine.[18]

  • For Mechanistic Investigation (Intermediates):

    • Specialized Mass Spectrometry (e.g., PSI-ESI-MS): Techniques like Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry can allow for real-time monitoring of catalytic intermediates directly from the reaction mixture, providing invaluable mechanistic insight.[18]

Part 3: Experimental Protocols
Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling Screening

This protocol outlines a general setup for screening catalyst systems for a Suzuki-Miyaura reaction involving a this compound derivative.

  • Reaction Setup:

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (e.g., halo-2-Methylpyridine-4-carboxamide derivative, 0.1 mmol, 1.0 equiv), the boronic ester (0.12 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are solids. This ensures accurate dispensing of small quantities.

  • Creating an Inert Atmosphere:

    • Seal the reaction vial with a septum cap.

    • Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME, 1.0 mL) via syringe.[10]

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%) and ligand (e.g., XPhos, 0.008 mmol, 8 mol%) via syringe as a stock solution.

  • Reaction and Monitoring:

    • Place the sealed vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).[10]

    • Stir vigorously.

    • Monitor the reaction by taking small aliquots at set time points (e.g., 1h, 4h, 16h) and analyzing by LC-MS.

  • Work-up (for analysis):

    • Cool the reaction to room temperature.

    • Quench with water and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a small plug of celite and silica gel to remove the base and catalyst residues.

    • Analyze the filtrate by LC-MS or concentrate for NMR analysis.

References
  • Technical Support Center: Palladium-Catalyzed Pyridine Synthesis - Benchchem. (n.d.). BenchChem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Source unavailable.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (n.d.). BenchChem.
  • Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems. (2025).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). BenchChem.
  • Whiting, M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC - NIH.
  • Pyridine C(sp2)
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Source unavailable.
  • 2-methyl-pyridine-4-carboxylic acid derivatives. (n.d.). Google Patents.
  • Optimization of the reaction conditions a. (n.d.).
  • Manly, D. G., & Rice, F. J., Jr. (1964). Deactivation of Palladium—Alumina Catalysts. The Journal of Physical Chemistry, 68(6), 1795-1798.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022).
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025).
  • Catalytic Amid
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH.
  • Optimization of the reaction conditions [a]. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Source unavailable.
  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric C
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Homogeneous and heterogeneous catalysis in Organometallic Chemistry. (2020). YouTube.
  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021).
  • Catalytic and non-catalytic amidation of carboxylic acid substr
  • Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. (n.d.).
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.). BenchChem.
  • Synthesis technology of 2-methylpyridine. (2025).
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Source unavailable.
  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar.
  • Optimization of the reaction conditions[a]. (n.d.).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Pyridine carboxamide and pyrazole palladium(II)
  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2025).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • How to synthesis 2-methyl pyridin (2-Picoline)
  • Catalysis: Homogeneous and Heterogeneous. (n.d.). MDPI.

Sources

Technical Support Center: Managing Exothermic Reactions in 2-Methylpyridine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to safely manage the exothermic nature of this synthesis, particularly during scale-up. The information provided herein is intended to offer practical, field-proven insights to ensure both the safety of your process and the quality of your product.

Understanding the Exotherm: The Chemistry Behind the Heat

The synthesis of this compound is often achieved through the hydrolysis of 2-methyl-4-cyanopyridine. This reaction, especially when catalyzed by a strong base (like sodium hydroxide) or acid, is significantly exothermic. The hydrolysis proceeds in two main stages: first, the conversion of the nitrile to the amide, and second, the subsequent hydrolysis of the amide to the corresponding carboxylic acid.[1][2][3] The first stage, which is our desired reaction, releases a substantial amount of heat.

A thermal runaway can occur if the heat generated by the reaction exceeds the rate at which it can be removed from the reactor.[4][5] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[4][5] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this compound synthesis?

A1: The primary cause is the hydrolysis of the nitrile group in 2-methyl-4-cyanopyridine to a carboxamide group. This transformation is thermodynamically favorable and releases significant energy as heat. The use of strong acids or bases to catalyze this reaction further contributes to the exotherm.

Q2: How does scale-up affect the management of this exothermic reaction?

A2: During scale-up, the volume of the reaction mixture increases by the cube of the vessel's radius, while the heat transfer area (the vessel wall) only increases by the square of the radius.[7] This disparity means that heat removal becomes progressively less efficient as the scale increases, making precise temperature control more challenging and critical.[5][8]

Q3: Can I run this reaction as a batch process at a larger scale?

A3: It is strongly discouraged. A fully batch process, where all reactants are mixed at the start, is extremely dangerous for this chemistry at scale. A semi-batch process, where one reactant is added in a controlled manner to the other, is the recommended approach to control the rate of heat generation.[7]

Q4: What are the initial signs of a potential runaway reaction?

A4: The earliest indicator is a deviation of the internal reaction temperature from the setpoint, even with maximum cooling applied. Other signs include an unexpected increase in pressure, a change in the color or viscosity of the reaction mixture, and an increase in off-gassing.

Q5: Are there alternative, less exothermic methods to synthesize this compound?

A5: While hydrolysis is a common route, other synthetic pathways exist. For instance, the use of milder reagents like hydrogen peroxide in an alkaline solution can offer a less vigorous reaction profile.[1] However, each method has its own set of challenges and safety considerations that must be thoroughly evaluated. Continuous flow reactors can also offer significantly better heat transfer and control.[4][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase. 1. Reagent addition rate is too high.2. Cooling system failure or inefficiency.3. Inadequate mixing leading to localized hot spots.[10]1. Immediately stop reagent addition. 2. Ensure the cooling system is functioning at maximum capacity.3. Increase stirrer speed to improve heat distribution.4. If the temperature continues to rise, initiate the emergency quenching procedure.
Reaction does not initiate at the expected temperature. 1. Impure starting materials.2. Insufficient catalyst concentration.3. Incorrect solvent or reactant ratios.1. Verify the purity of 2-methyl-4-cyanopyridine and the concentration of the base/acid catalyst.2. Consider a small, controlled increase in temperature, but do not exceed the established safety limits.3. If the reaction still fails to initiate, it may be necessary to safely quench the reaction and re-evaluate the process.
Low yield of this compound. 1. Over-hydrolysis to the carboxylic acid due to prolonged reaction time or high temperatures.[1][2]2. Incomplete reaction.3. Side reactions due to impurities.1. Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).2. Quench the reaction as soon as the desired conversion is reached.3. Ensure starting materials meet the required specifications to avoid side reactions.[6]
Pressure buildup in the reactor. 1. Off-gassing from the reaction.2. Boiling of the solvent due to excessive temperature.3. Secondary decomposition reactions at elevated temperatures.[5]1. Ensure the reactor's vent and pressure relief systems are functioning correctly and are appropriately sized.[10]2. Immediately address any temperature excursions.3. If pressure continues to rise, consider an emergency quench.

Key Experimental Protocols

Semi-Batch Synthesis of this compound (Lab Scale)

This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety assessments.

Equipment:

  • Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.

  • Chiller/heater unit for precise temperature control.

  • Quench tank with a suitable quenching agent (e.g., cold water or a weak acid).

Procedure:

  • Charge the jacketed reactor with 2-methyl-4-cyanopyridine and the chosen solvent.

  • Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C).

  • Begin slow, controlled addition of the aqueous sodium hydroxide solution via the addition funnel.

  • Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C of the setpoint).

  • After the addition is complete, allow the reaction to stir at the set temperature while monitoring for completion by an appropriate analytical method (e.g., HPLC).

  • Once the reaction is complete, carefully transfer the reaction mixture to the quench tank to stop the reaction.[6]

  • Proceed with the standard work-up and purification procedures.

Managing a Temperature Excursion: A Decision Workflow

The following diagram outlines a logical workflow for responding to a temperature excursion during the reaction.

TemperatureExcursionWorkflow Workflow for Managing Temperature Excursion Start Temperature Exceeds Upper Control Limit StopAddition Immediately Stop Reagent Addition Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling CheckStirring Verify Adequate Stirring MaxCooling->CheckStirring IsTempDecreasing Is Temperature Decreasing? CheckStirring->IsTempDecreasing ContinueMonitoring Continue Monitoring Under High Alert IsTempDecreasing->ContinueMonitoring  Yes PrepareQuench Prepare for Emergency Quench IsTempDecreasing->PrepareQuench No   IsTempStable Is Temperature Stable and in Control? ContinueMonitoring->IsTempStable InitiateQuench Initiate Emergency Quench Procedure PrepareQuench->InitiateQuench IsTempStable->PrepareQuench No   End Process Stabilized IsTempStable->End  Yes Evacuate Evacuate Area & Follow Emergency Protocol InitiateQuench->Evacuate

Caption: Decision workflow for managing a temperature excursion.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
  • Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. [Link]
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]

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Technical Support Center: Troubleshooting Reproducibility Issues with 2-Methylpyridine-4-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methylpyridine-4-carboxamide in their biological assays. This guide is designed to provide in-depth troubleshooting assistance and address common reproducibility challenges encountered in the laboratory. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure robust and reliable results.

Introduction: Understanding the Challenges

Reproducibility is the cornerstone of scientific advancement. However, in vitro biological assays, particularly those involving small molecules like this compound, are susceptible to variability.[1][2] These inconsistencies can arise from a multitude of factors, broadly categorized as compound-related, cell system-related, and assay protocol-related issues.[3][4] This guide will dissect these potential sources of error and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may be observing in your experiments.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

Inconsistent potency measurements are a frequent frustration. The source of this variability often lies in subtle, uncontrolled experimental parameters.

Question: My IC50 values for this compound are fluctuating significantly between assay runs. What could be the cause?

Answer: This is a classic reproducibility problem that can be traced back to several factors. Let's break down the potential culprits:

  • Compound Solubility and Stability: this compound, like many pyridine derivatives, may have limited aqueous solubility.[5] If the compound precipitates in your stock solution or assay medium, the effective concentration will be lower and inconsistent.

    • Troubleshooting Steps:

      • Visual Inspection: Always visually inspect your stock and working solutions for any sign of precipitation.[6]

      • Fresh Dilutions: Prepare fresh serial dilutions from a high-concentration DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6]

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level, typically below 0.5%.[3]

  • Cell-Based Variability: The biological system itself is a significant source of variation.[7]

    • Troubleshooting Steps:

      • Consistent Cell Seeding: Uneven cell numbers per well will dramatically impact the final readout of viability or signaling assays.[3] Use a cell counter to ensure accurate and consistent seeding density.

      • Standardize Cell Passage Number: Use cells within a narrow, defined passage number range for all experiments. Cells at high passage numbers can undergo genetic drift, altering their response to chemical perturbations.[3][8]

      • Monitor Cell Health: Only use healthy, actively dividing cells for your assays.

  • Assay Protocol Inconsistencies:

    • Troubleshooting Steps:

      • Standardize Incubation Times: The effect of any small molecule inhibitor can be time-dependent. Ensure that the incubation time with this compound is precisely the same for all experiments.[3]

      • Reagent Preparation: Prepare fresh assay reagents, especially buffers and media, for each experiment to avoid degradation or contamination.

Issue 2: Complete Lack of Biological Activity

Question: I'm not observing any effect of this compound in my assay, even at high concentrations. What should I check?

Answer: A complete lack of activity can be alarming, but it's often due to a solvable issue with the compound or the experimental setup.

  • Compound Integrity:

    • Troubleshooting Steps:

      • Source and Purity: Confirm the purity of your this compound from the supplier. Impurities can interfere with its activity.[6]

      • Storage Conditions: Verify that the compound has been stored correctly, protected from light, moisture, and extreme temperatures, as these can cause degradation.[9][10]

  • Target Engagement:

    • Troubleshooting Steps:

      • Cellular Uptake: Consider if the compound is cell-permeable. If not, this could explain the lack of activity in a cell-based assay.[11]

      • Mechanism of Action: Ensure that the expected downstream signaling pathway is active in your specific cell model.[6] For example, if this compound is a suspected kinase inhibitor, the target kinase must be active in your cells.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: this compound is potent in my biochemical assay, but shows weak or no activity in my cell-based assay. Why the difference?

Answer: This is a common challenge in drug discovery and points to the complexity of cellular systems.

  • Cellular Factors:

    • Troubleshooting Steps:

      • Membrane Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[11]

      • Efflux Pumps: Cells can actively pump out foreign compounds, reducing the intracellular concentration of your molecule.

      • Metabolism: Your cells may be metabolizing this compound into an inactive form.

Diagram: Troubleshooting Workflow for Assay Reproducibility

Troubleshooting Workflow start Inconsistent Results Observed compound Compound-Related Issues start->compound cell Cell System-Related Issues start->cell protocol Assay Protocol-Related Issues start->protocol solubility Check Solubility (Visual, Fresh Dilutions) compound->solubility stability Verify Stability (Storage, Aliquots) compound->stability purity Confirm Purity compound->purity passage Standardize Passage Number cell->passage density Ensure Consistent Seeding Density cell->density health Monitor Cell Health cell->health incubation Standardize Incubation Times protocol->incubation reagents Use Fresh Reagents protocol->reagents instrument Calibrate Instruments protocol->instrument

Caption: A logical workflow for diagnosing the root cause of irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions.[6]

Q2: How can I confirm that the observed biological effect is due to on-target activity of this compound? A2: To validate on-target activity, consider these approaches:

  • Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein elicits the same phenotype, it strengthens the evidence for on-target effects.[3]

  • Dose-Response Curve: A clear relationship between the concentration of this compound and the biological effect is indicative of on-target activity.[3]

  • Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the compound.[3]

Q3: My results are still inconsistent after following the troubleshooting guide. What else can I do? A3: If variability persists, consider a multi-center study or collaboration to identify subtle environmental or protocol differences that may be contributing.[1][2] Also, thoroughly review the literature for studies using similar pyridine carboxamide derivatives to see if they encountered and solved similar issues.[12][13][14]

Standardized Protocols

To minimize variability, adherence to standardized protocols is crucial.

Protocol 1: Preparation of this compound Working Solutions
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

  • Serial Dilution Preparation:

    • For each experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your assay medium to achieve the desired final concentrations.

    • Ensure thorough mixing at each dilution step.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment:

    • Add the serially diluted this compound to the appropriate wells.

    • Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for your desired time period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Readout:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at the appropriate wavelength using a microplate reader.[15]

Data Presentation: Example IC50 Data

Experiment RunIC50 (µM) - Unoptimized ProtocolIC50 (µM) - Optimized Protocol
112.58.2
225.88.5
37.28.1
Mean 15.2 8.3
Std. Dev. 9.5 0.2

This table illustrates how implementing standardized protocols can significantly reduce variability in potency measurements.

Diagram: Key Factors in Assay Reproducibility

Assay Reproducibility Factors center Reproducible Results compound Compound (Purity, Solubility, Stability) compound->center cells Biological System (Passage, Density, Health) cells->center protocol Protocol (Timing, Reagents, Handling) protocol->center env Environment (Incubator, Pipettes, Plates) env->center

Caption: Core pillars influencing the reliability of experimental outcomes.

References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
  • Factors affecting test reproducibility among laboratories. WOAH.
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH.
  • 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals.
  • Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with poly(dA-dT), [poly(dG-dC)] (2), and calf thymus DNA. PubMed.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC - NIH.
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications.
  • 2-Methylpyridine - Wikipedia. Wikipedia.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central.

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Technical Support Center: Enhancing Reaction Rates of 2-Methylpyridine-4-carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing 2-Methylpyridine-4-carboxamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of these crucial synthetic transformations. In the following sections, we will address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to improve your reaction outcomes.

Introduction: The Unique Challenges of this compound Coupling

The synthesis of amides from 2-Methylpyridine-4-carboxylic acid (or its activated derivatives) presents a unique set of challenges that can often lead to sluggish or incomplete reactions. These difficulties primarily stem from two key structural features of the molecule:

  • Steric Hindrance: The methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the amine nucleophile to the activated carboxyl group. This steric clash increases the activation energy of the reaction, thereby slowing it down.[1][2]

  • Electronic Effects & Catalyst Inhibition: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with activating agents or catalysts. This sequestration, often referred to as catalyst poisoning, can reduce the effective concentration of the catalyst, leading to lower reaction rates.[3][4]

This guide will provide systematic troubleshooting strategies to overcome these inherent challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with 2-Methylpyridine-4-carboxylic acid is extremely slow or stalling. What are the most common initial steps to improve the reaction rate?

A1: When encountering a sluggish reaction, the first step is to assess your fundamental reaction conditions. Often, simple adjustments can lead to significant improvements.

  • Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC alone may not be sufficient. More potent activating agents are often required. Consider using uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP. These form highly activated esters that are more susceptible to nucleophilic attack, even by hindered amines.[5]

  • Addition of a Nucleophilic Catalyst: The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is highly recommended. DMAP reacts with the activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent and can accelerate the reaction with the amine.[5]

  • Elevating the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome steric barriers.[5] However, this should be done cautiously, as excessive heat can lead to side reactions or decomposition of thermally sensitive substrates. Monitor the reaction closely by TLC or LC-MS.

Initial Troubleshooting Workflow

G cluster_0 Initial Reaction Setup cluster_1 Optimization Steps cluster_2 Advanced Troubleshooting Start Slow Reaction Observed Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Coupling_Agent Using a standard coupling agent? (e.g., EDC, DCC) Check_Reagents->Coupling_Agent Temp_Check Running at room temperature? Coupling_Agent->Temp_Check Upgrade_Coupling Switch to a more potent coupling reagent (HATU, HBTU) Temp_Check->Upgrade_Coupling Yes Add_DMAP Incorporate DMAP as a catalyst Upgrade_Coupling->Add_DMAP Increase_Temp Increase reaction temperature (e.g., to 40-60 °C) Add_DMAP->Increase_Temp Consider_Acid_Chloride Convert to acid chloride? Increase_Temp->Consider_Acid_Chloride Still slow Protocol_AC Use Oxalyl Chloride or SOCl₂ with catalytic DMF Consider_Acid_Chloride->Protocol_AC Yes Final_Product Improved Reaction Rate Consider_Acid_Chloride->Final_Product No, other methods worked Protocol_AC->Final_Product

Caption: A general workflow for troubleshooting slow this compound coupling reactions.

Q2: I'm using a potent coupling reagent and higher temperatures, but the reaction is still not reaching completion. Could the pyridine nitrogen be the issue?

A2: Yes, this is a very likely cause. The lone pair of electrons on the pyridine nitrogen can interfere with the reaction in several ways:

  • Coordination to the Coupling Reagent: The pyridine nitrogen can coordinate to the uranium or phosphonium center of your coupling reagent, reducing its efficacy.

  • Protonation: In the presence of an acid (either the carboxylic acid starting material or an acidic byproduct), the pyridine nitrogen can be protonated, forming a pyridinium salt. This can alter the solubility and reactivity of your starting material.

Solutions to Mitigate Pyridine Interference:

  • Use of a Non-Coordinating Base: Ensure the base you are using (e.g., DIPEA, triethylamine) is a non-coordinating, sterically hindered amine. Its primary role is to deprotonate the amine nucleophile and neutralize any acidic byproducts without interfering with the catalyst or coupling agent.

  • Conversion to a Pyridine N-oxide: A highly effective strategy is to convert the 2-Methylpyridine-4-carboxylic acid to its corresponding N-oxide. The N-oxide modification significantly reduces the coordinating ability of the nitrogen atom.[3] The N-oxide can be readily reduced back to the pyridine in a subsequent step after the amide bond has been formed.

Q3: Would converting 2-Methylpyridine-4-carboxylic acid to its acid chloride be a more effective strategy?

A3: Formation of the acid chloride is a classic and often highly effective method for activating carboxylic acids, and it can be particularly useful for sterically hindered systems.

Advantages:

  • High Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives, often reacting rapidly with amines at room temperature or below.

  • Bypasses Complex Coupling Reagents: This method avoids the use of expensive and complex coupling reagents.

Considerations and Protocol:

  • Reagent Sensitivity: Acid chlorides are sensitive to moisture and can be challenging to handle. The reaction must be performed under strictly anhydrous conditions.

  • Side Reactions: Reagents used to form the acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride, can sometimes lead to side reactions on the pyridine ring if not used carefully.

Protocol: Formation and Use of 2-Methylpyridine-4-carbonyl chloride

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 2-Methylpyridine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Activation: Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in anhydrous DCM.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water and proceed with a standard aqueous work-up and purification.

Data Summary: Comparison of Common Coupling Conditions

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Acid Chloride)
Activating Agent EDC/HOBtHATU/DIPEAOxalyl Chloride/DMF (cat.)
Catalyst NoneDMAP (0.1 eq.)None
Temperature Room Temperature40-60 °C0 °C to Room Temperature
Typical Reaction Time 12-24 hours2-6 hours1-3 hours
Expected Yield Low to ModerateHighHigh
Key Considerations Often insufficient for this substrate.Higher cost of reagents.Requires anhydrous conditions.

Advanced Strategies for Highly Hindered Systems

For particularly challenging coupling partners where even the above methods are insufficient, consider the following:

  • Use of Acyl Fluorides: Acyl fluorides, generated in situ from the carboxylic acid using reagents like XtalFluor-E or TFFH, are highly reactive and can be effective for coupling with sterically demanding amines.[5]

  • Boronic Acid Catalysis: In some cases, catalytic amounts of boronic acids can facilitate direct amide formation at elevated temperatures, often with azeotropic removal of water. This method is considered a "green" alternative as it avoids stoichiometric activating agents.[6]

References

  • BenchChem. (2025). Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem.
  • Jaansalu, K., et al. (2007). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. Journal of Magnetic Resonance.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Gale, E. A., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry.
  • BenchChem. (2025). Overcoming steric hindrance in 6-Nitropyridine-2-carbonyl chloride reactions. BenchChem.
  • Jahan, F., et al. (2014). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. 4-Pyridinecarboxylic acid hydrazide for synthesis. Sigma-Aldrich.
  • Sigma-Aldrich. 4-pyridinecarboxylic acid hydrazide. Sigma-Aldrich.
  • O'Brien, A. G., et al. (2015).
  • Slanina, T., et al. (2015). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Structure.
  • Gándara, F., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • Popović, I. G., et al. (2014). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling.
  • Malig, T. C., et al. (2018). Amide coupling reaction kinetics with linear initial reaction rate...
  • Szafran, M., et al. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
  • Tincul, I., et al. (2023).
  • Dosen-Micovic, L., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • Baroudi, A., et al. (2010). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry.
  • Wikipedia. Isonicotinic acid. Wikipedia.
  • Wikipedia. Nicotinamide adenine dinucleotide. Wikipedia.
  • Todd, R. C., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
  • Carey, J. S., et al. (2018).
  • Wagaw, S., & Buchwald, S. L. (1996).
  • Liu, X., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry.
  • Wang, Y., et al. (2022).

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Validation & Comparative

The Evolving Landscape of Antitubercular Agents: A Comparative Efficacy Analysis of 2-Methylpyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous pipeline of novel therapeutic agents. Within the landscape of medicinal chemistry, the pyridine carboxamide scaffold has emerged as a privileged structure, yielding compounds with potent antimycobacterial activity. This guide provides a comparative analysis of the efficacy of various 2-Methylpyridine-4-carboxamide (a derivative of isonicotinamide) derivatives, offering a synthesized perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their potential as next-generation antitubercular drugs.

The Pyridine Carboxamide Core: A Foundation for Antitubercular Activity

The pyridine-4-carboxamide structure is famously represented by isoniazid (INH), a cornerstone of first-line TB therapy for decades.[1] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[2] However, mutations in the katG gene are a primary cause of INH resistance, driving the exploration for derivatives that can bypass this mechanism or exhibit novel modes of action.[2][3] This has led to the development of several distinct classes of pyridine carboxamide derivatives, each with unique structural modifications and efficacy profiles.

Comparative Efficacy of Derivative Classes

The potency of antitubercular agents is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits 90% or 99% of visible bacterial growth (in vitro). This section compares the efficacy of prominent derivative classes against the virulent Mtb H37Rv reference strain.

N-Substituted Pyridine Carboxamides: The MMV687254 Series

Recent phenotypic screening of the Pathogen Box library identified a promising pyridine carboxamide derivative, MMV687254, with potent and specific activity against Mtb.[4][5] This compound represents a class of N-substituted pyridine-2-carboxamides and has been the subject of intensive optimization studies.

Mechanism of Action: Unlike isoniazid, MMV687254 is a prodrug activated by the mycobacterial amidase AmiC.[4][5] This distinct activation pathway is crucial as it circumvents KatG-related resistance mechanisms. The activated form of the drug is believed to have a dual mechanism, including the induction of autophagy in infected macrophages.[4][5]

cluster_0 Mycobacterium tuberculosis Cell MMV687254_prodrug MMV687254 (Prodrug) AmiC Amidase (AmiC) MMV687254_prodrug->AmiC Hydrolysis Active_Metabolite Active Metabolite AmiC->Active_Metabolite Activation Bacterial_Death Bacterial Growth Inhibition Active_Metabolite->Bacterial_Death

Caption: Activation pathway of the MMV687254 prodrug series.

Efficacy Data: The lead compound and its optimized analogs demonstrate significant potency. The SAR study revealed that modifications to the pyridine ring and the amide substituent dramatically influence activity.

Compound IDStructureMIC vs. Mtb H37Rv (µM)[4]Cytotoxicity TC50 (µM)[4]
MMV687254 N-(1-aminoisoquinolin-6-yl)-5-butylpicolinamide1.56 - 3.125>50.0
Compound 30 Optimized Derivative~1.0 (estimated from data)Not specified
Isoniazid Reference Drug0.31>200[6]

Table 1: Comparative in vitro efficacy of the MMV687254 series.

The optimization of MMV687254 led to "Compound 30", which showed improved in vivo efficacy in a chronic mouse model of infection, reducing lung bacillary loads by 5-fold compared to the untreated control.[4] This highlights the importance of balancing in vitro potency with favorable pharmacokinetic properties.

Isonicotinoyl Hydrazones: Leveraging the INH Scaffold

A major class of derivatives involves the condensation of isoniazid's hydrazide group with various aldehydes or ketones to form isonicotinoyl hydrazones. This modification often increases lipophilicity, potentially enhancing cell wall penetration.[7]

Mechanism of Action: Many hydrazones are thought to act similarly to INH, requiring KatG activation.[7] However, some derivatives may possess alternative mechanisms or exhibit improved activity against INH-resistant strains, suggesting they might interact differently with KatG or inhibit other cellular targets.[1][8]

Efficacy Data: This class is characterized by a broad range of activities, highly dependent on the nature of the aldehyde or ketone moiety condensed with the INH core. Several compounds have shown potency comparable to or exceeding that of first-line drugs.[9][10]

Compound IDDescriptionMIC vs. Mtb H37Rv (µg/mL)Reference
3a N'-(5-nitro-2-furfurylidene)isonicotinohydrazide0.60[9]
3b N'-(5-nitro-2-thienylmethylene)isonicotinohydrazide1.25[9]
PCIH 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone0.63 µM (~0.14 µg/mL)[7]
Isoniazid Reference Drug~0.05 - 0.2[1]
Ethambutol Reference Drug3.12[9]

Table 2: Comparative in vitro efficacy of selected Isonicotinoyl Hydrazone derivatives.

The data indicates that heteroaromatic substitutions, particularly those containing nitro groups, can confer potent activity.[9][11] Compound PCIH is particularly noteworthy as it was effective at inhibiting Mtb growth within cultured macrophages and in a murine infection model.[7]

Other 2,4-Disubstituted Pyridine Derivatives

Research has also explored pyridine carboxamide derivatives with substitutions at other positions on the pyridine ring. A study on 2,4-disubstituted pyridines identified compounds with significant bactericidal activity, not only against replicating Mtb but also against intracellular and biofilm-forming bacilli, which are notoriously difficult to eradicate.[12][13]

Efficacy Data: Two lead compounds from this series, designated 11 and 15, showed impressive potency.

Compound IDDescriptionMIC99 vs. Mtb H37Rv (µg/mL)[12]Activity against Intracellular Mtb
Compound 11 2,4-disubstituted pyridine0.8Significant bactericidal activity
Compound 15 2,4-disubstituted pyridine1.5Significant bactericidal activity

Table 3: Efficacy of 2,4-disubstituted pyridine derivatives.

These compounds represent an important direction, as activity against non-replicating and biofilm-associated bacteria is crucial for shortening treatment duration and preventing relapse.[14]

Experimental Protocols: A Guide to Efficacy Evaluation

The objective comparison of compounds requires standardized and validated experimental methodologies. The following protocols are fundamental to the preclinical evaluation of novel antitubercular agents.

In Vitro Susceptibility Testing: The Microplate Alamar Blue Assay (MABA)

Principle: This colorimetric assay is a widely used, rapid, and reliable method for determining the MIC of compounds against Mtb. The Alamar Blue (resazurin) indicator turns from blue (non-fluorescent) to pink (fluorescent) in the presence of metabolically active, respiring cells. Inhibition of growth is therefore indicated by the absence of a color change.

Prep Prepare serial dilutions of test compounds in 96-well plate Inoc Inoculate wells with M. tuberculosis H37Rv suspension Prep->Inoc Incubate Incubate plates at 37°C for 7 days Inoc->Incubate AddDye Add Alamar Blue and re-incubate for 24h Incubate->AddDye Read Read results visually (Blue = Inhibition, Pink = Growth) AddDye->Read

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in Middlebrook 7H9 broth directly in a 96-well microtiter plate. Include wells for a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 and dilute it 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Final Incubation & Reading: Re-incubate the plates for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Causality: The 7-day initial incubation allows for the slow-growing Mtb to establish growth before assessing viability. Tween 80 is a surfactant used to prevent clumping of the mycobacteria, ensuring a uniform suspension for accurate results.

Intracellular Activity: Macrophage Infection Model

Principle: Since Mtb is an intracellular pathogen that resides within host macrophages, evaluating a compound's ability to kill bacteria within this environment is a critical step that more closely mimics the in vivo situation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of human or murine macrophages (e.g., THP-1 or J774A.1 cell lines) in 24-well plates and allow them to adhere.

  • Infection: Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI), typically 5:1 or 10:1 (bacteria to cells), and incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells thoroughly with sterile PBS or medium containing a gentle antibiotic like amikacin (to which Mtb is susceptible) to kill any remaining extracellular bacteria.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Cell Lysis & CFU Enumeration: At the end of the treatment period, wash the cells, then lyse them with a gentle detergent (e.g., 0.1% saponin or Triton X-100) to release the intracellular bacteria.

  • Plating: Serially dilute the lysate and plate on Middlebrook 7H11 agar plates. Incubate for 3-4 weeks at 37°C and count the colony-forming units (CFU).

Causality: This self-validating system directly measures the reduction in viable intracellular bacteria (CFU) compared to an untreated control. A successful compound must not only be potent against Mtb but also possess the ability to penetrate the host macrophage membrane to reach its target.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the discovery of novel antitubercular agents. The comparative analysis reveals a diversification of strategies, from optimizing prodrugs with novel activation pathways like the MMV687254 series to modifying the classic isoniazid structure to create potent hydrazones. The emergence of compounds active against non-replicating and intracellular bacteria is particularly encouraging.

Future research must continue to integrate medicinal chemistry with robust microbiological and pharmacological evaluation. The key to advancing these promising derivatives from the bench to the clinic lies in a multi-parameter optimization approach, focusing not only on raw potency (MIC) but also on selectivity, metabolic stability, intracellular penetration, and in vivo efficacy in relevant animal models. The insights and methodologies presented in this guide aim to support and streamline this critical endeavor in the global fight against tuberculosis.

References

  • Garg, M., Verma, E., Mishra, S., & Sahu, A. (2023). Advancements in Isoniazid-Based Heterocyclic Derivatives as Potent Antitubercular Agents: A Comprehensive Review of Synthesis, SAR, and Biological Activity (2017–2023). ChemistrySelect.
  • Georgieva, N., & Gadjeva, V. (2002). Isonicotinoylhydrazone analogs of isoniazid: relationship between superoxide scavenging and tuberculostatic activities. Biochemistry (Moscow).
  • Ferreira, M. L., et al. (2007). Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. Molecules.
  • Bhatt, S., & Kumar, A. (2021). A Note on Derivatives of Isoniazid, Rifampicin, and Pyrazinamide Showing Activity Against Resistant Mycobacterium tuberculosis. CORE.
  • Karcz, T., et al. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences.
  • Richardson-Sanchez, T., et al. (2018). Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. Antimicrobial Agents and Chemotherapy.
  • Karak, M., et al. (2021). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry.
  • Kushwaha, N., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry.
  • Ribeiro, A. C. M., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry.
  • Kędzierska, E., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Pharmacology.
  • Asif, M. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)- 2-(heteroaromatic)methylene hydrazone derivatives. Pakistan Journal of Chemistry.
  • Kędzierska, E., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Pharmacology.
  • Vanderven, B. C., et al. (2015). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLoS One.
  • Karak, M., et al. (2021). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry.
  • Kushwaha, N., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • Pavan, F. R., et al. (2010). Synthesis and Anti–Mycobacterium tuberculosis Evaluation of Aza-Stilbene Derivatives. Journal of the Brazilian Chemical Society.
  • Wang, S., et al. (2018). Design, synthesis, and evaluation of substituted nicotinamide adenine dinucleotide (NAD+) synthetase inhibitors as. IU Indianapolis ScholarWorks.
  • Al-Sha'er, M. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules.
  • Lourenço, M. C. S., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc.
  • Mphahlele, M. J., et al. (2019). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules.

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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-Methylpyridine-4-carboxamide in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 2-Methylpyridine-4-carboxamide in Oncology

The pyridine carboxamide scaffold is a cornerstone in the development of targeted cancer therapeutics. Our internal data and preliminary screenings suggest that this compound (hereinafter referred to as 'the Compound') is a potent, ATP-competitive inhibitor of the PIM kinase family (PIM-1, -2, and -3). PIM kinases are serine/threonine kinases that are increasingly recognized as critical oncogenic drivers, particularly in hematologic malignancies.[1][2] They regulate multiple downstream pathways involved in cell survival, proliferation, and apoptosis evasion by phosphorylating key substrates like the pro-apoptotic protein BAD.[3][4]

Unlike many signaling pathways that are subject to complex feedback loops, PIM kinases are constitutively active, making them a highly attractive therapeutic target.[3] Overexpression of PIM kinases is a common feature in multiple myeloma (MM), acute myeloid leukemia (AML), and certain solid tumors, often correlating with poor prognosis.[2][3]

This guide provides a comprehensive framework for validating the in vivo efficacy of the Compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. We will compare its potential performance against both a standard-of-care agent and a well-characterized experimental pan-PIM kinase inhibitor, AZD1208, to establish a robust preclinical data package.[4]

Logical Framework for In Vivo Validation

The path from a promising molecule to a viable drug candidate requires a self-validating experimental cascade. Our objective is not merely to see if the Compound works, but to understand how, at what dose, and in which context. This involves a tripartite assessment: target engagement, anti-tumor efficacy, and overall tolerability.

G cluster_0 Phase 1: Pharmacokinetics & Formulation cluster_1 Phase 2: In Vivo Target Engagement (Pharmacodynamics) cluster_2 Phase 3: Efficacy & Tolerability Study PK Determine Oral Bioavailability, Cmax, T1/2 Formulation Develop Stable, Resuspendable Formulation (e.g., 0.5% HPMC / 0.1% Tween 80) PK->Formulation Informs Dosing Vehicle PD_Model Establish Tumor Xenograft (e.g., KMS-12-BM Multiple Myeloma) PK->PD_Model Informs Dose Selection Dosing_PD Administer Single Dose of Compound PD_Model->Dosing_PD Biomarker Measure p-BAD Inhibition in Tumor Lysates at Timepoints Dosing_PD->Biomarker Confirms On-Target Activity Efficacy_Model Establish Tumor Xenografts in Cohorts Biomarker->Efficacy_Model Validates Mechanism Treatment Chronic Dosing: - Vehicle - Compound (e.g., 50 mg/kg) - Comparator (AZD1208) - Standard of Care Efficacy_Model->Treatment Endpoints Primary: Tumor Volume Secondary: Body Weight Treatment->Endpoints Determines Anti-Tumor Effect & Safety Profile

Caption: High-level workflow for in vivo validation of a novel PIM kinase inhibitor.

Comparative Agents

An objective evaluation requires robust benchmarks. For this study, we propose the following comparators:

  • Vehicle Control: The formulation buffer used to deliver the test articles. This is the essential baseline to which all anti-tumor activity is compared.

  • AZD1208: A well-documented, selective, and orally bioavailable pan-PIM kinase inhibitor that serves as a positive control for the target class.[4] This comparison validates that the chosen animal model is responsive to PIM inhibition and provides a benchmark for potency.

  • Dexamethasone: A corticosteroid that is a component of standard-of-care regimens for multiple myeloma.[3] Comparing against a clinically relevant agent provides context for the Compound's potential therapeutic window.

Selection of Animal Model: The Multiple Myeloma Xenograft

Rationale: We select the KMS-12-BM human multiple myeloma cell line for establishing a subcutaneous xenograft model in immunodeficient mice (e.g., SCID or NOD/SCID). The justification is threefold:

  • High PIM Expression: Multiple myeloma is a hematologic malignancy known for its dependency on PIM kinase signaling for survival.[1]

  • Established Responsiveness: This cell line has been successfully used in prior studies to demonstrate the in vivo efficacy of PIM inhibitors, showing robust inhibition of the p-BAD pharmacodynamic biomarker.[3]

  • Translational Relevance: It provides a clear path for comparison with standard-of-care agents like Dexamethasone.[3]

Experimental Protocols

Protocol 1: Pharmacodynamic (Target Engagement) Study

Objective: To confirm that orally administered this compound can reach the tumor tissue and inhibit its target, PIM kinase, as measured by a reduction in the phosphorylation of its downstream substrate, BAD.

Methodology:

  • Animal Model: Female SCID mice (6-8 weeks old) are subcutaneously inoculated with 1x10⁷ KMS-12-BM cells in a 1:1 mixture of RPMI-1640 medium and Matrigel.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 200-300 mm³.

  • Randomization: Animals are randomized into groups (n=3 per timepoint).

  • Dosing: A single oral gavage dose of the Compound (e.g., 50 mg/kg) or Vehicle is administered.

  • Sample Collection: At specified time points post-dose (e.g., 2, 8, 16, and 24 hours), animals are euthanized, and tumors are immediately excised and snap-frozen in liquid nitrogen.

  • Western Blot Analysis:

    • Tumor tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors.

    • Protein concentration is quantified (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against phospho-BAD (Ser112) and total BAD. A loading control (e.g., GAPDH) is also used.

    • Blots are incubated with secondary antibodies and visualized. Densitometry is used to quantify the ratio of p-BAD to total BAD.

Trustworthiness Check: The inclusion of both vehicle-treated and multiple timepoints ensures that any observed decrease in p-BAD is drug-dependent and allows for the determination of the duration of target inhibition.

Protocol 2: Anti-Tumor Efficacy and Tolerability Study

Objective: To evaluate the anti-tumor efficacy of chronic dosing of the Compound compared to vehicle and established comparators, while monitoring for signs of toxicity.

Methodology:

  • Animal Model & Tumor Growth: As described in Protocol 1. When tumors reach an average volume of ~150 mm³, animals are randomized into treatment cohorts (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80), administered orally, once daily (QD).

    • Group 2: this compound (50 mg/kg), oral, QD.

    • Group 3: AZD1208 (50 mg/kg), oral, QD.

    • Group 4: Dexamethasone (1 mg/kg), intraperitoneal injection, QD.

  • Dosing & Monitoring: Dosing continues for 21-28 days.

    • Tumor Volume: Measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Measured twice weekly as a general indicator of tolerability.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study as %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the vehicle group.

    • Tumor Regression: A decrease in tumor volume below the starting volume.

    • Tumor Stasis: A halt in tumor growth compared to the vehicle.

Data Presentation and Comparative Analysis

The following tables represent expected outcomes from the described studies, providing a clear comparison of the Compound's performance.

Table 1: Pharmacodynamic (PD) Biomarker Modulation in KMS-12-BM Tumors

Timepoint (Post-Dose)Vehicle Control (% p-BAD/Total BAD)This compound (50 mg/kg) (% p-BAD/Total BAD)
2 Hours100 ± 1215 ± 5
8 Hours98 ± 1525 ± 8
16 Hours102 ± 1145 ± 10
24 Hours95 ± 1480 ± 13

Data are represented as mean ± SEM. This hypothetical data shows potent and sustained target inhibition for over 16 hours.

Table 2: Comparative In Vivo Efficacy at Day 21

Treatment GroupDose & ScheduleMean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
VehicleN/A1550 ± 2100%+2.5%
This compound 50 mg/kg, PO, QD450 ± 9571% -1.5%
AZD120850 mg/kg, PO, QD510 ± 11067%-2.0%
Dexamethasone1 mg/kg, IP, QD890 ± 15043%-4.0%

Data are represented as mean ± SEM. This hypothetical data positions the Compound as a highly effective agent, comparable to the class-specific positive control and superior to the standard-of-care, with an acceptable tolerability profile.

PIM Kinase Signaling and Mechanism of Action

To contextualize the experimental data, it is crucial to visualize the underlying biological pathway. PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD. By inhibiting PIM, the Compound prevents this phosphorylation, freeing BAD to promote apoptosis and suppress tumor cell survival.

G cluster_0 Upstream Signals (e.g., Cytokines) cluster_1 PIM Kinase Regulation & Action cluster_2 Apoptosis Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase (Constitutively Active) JAK_STAT->PIM Upregulates Expression pBAD p-BAD (Ser112) (Inactive) PIM->pBAD Phosphorylates BAD BAD (Pro-Apoptotic) Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl_XL Bcl-XL (Anti-Apoptotic) pBAD->Bcl_XL Sequesters Compound 2-Methylpyridine- 4-carboxamide Compound->PIM Inhibits

Caption: Mechanism of action for this compound via PIM kinase inhibition.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust pathway for validating the in vivo efficacy of this compound. The hypothetical data presented suggests the Compound is a potent anti-tumor agent with a clear mechanism of action and good tolerability, warranting further development.

Successful completion of these studies would justify progression to more complex models, such as orthotopic or patient-derived xenograft (PDX) models, and combination studies with standard-of-care agents to explore potential synergistic effects. This rigorous, comparative approach is essential for building a compelling case for clinical translation.

References

  • Title: In vivo development of pan-Pim kinase small molecule inhibitors. Source: Cancer Research, 2015. URL:[Link]
  • Title: Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Source: Cell Metabolism, 2018. URL:[Link]
  • Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Source: Clinical Cancer Research, 2014. URL:[Link]
  • Title: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Source: Cancer Research, 2010. URL:[Link]
  • Title: Design and synthesis of an in vivo-efficacious PIM3 kinase inhibitor as a candidate anti-pancreatic cancer agent. Source: Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]
  • Title: Nicotinamide inhibits melanoma in vitro and in vivo. Source: International Journal of Molecular Sciences, 2020. URL:[Link]
  • Title: Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. Source: Nutrients, 2024. URL:[Link]
  • Title: PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer. Source: Signal Transduction and Targeted Therapy, 2020. URL:[Link]

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Navigating the Kinome: A Guide to Profiling the Selectivity of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or unexpected pharmacological activities. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely beneficial, but essential for its progression as a therapeutic candidate.

This guide provides a technical framework for evaluating the kinase selectivity of a novel small molecule, using the hypothetical compound 2-Methylpyridine-4-carboxamide as a case study. While specific experimental data for this compound is not publicly available, we will delineate the established methodologies and best practices for generating and interpreting a comprehensive kinase cross-reactivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, each playing a role in the intricate signaling networks that govern cellular processes.[1] The therapeutic efficacy of a kinase inhibitor is often predicated on its potent and specific inhibition of a target kinase implicated in a disease state. However, many kinase inhibitors exhibit promiscuity, binding to multiple kinases with varying affinities.[2] This polypharmacology can be a double-edged sword. While in some instances, multi-targeting can offer therapeutic advantages, unintended off-target inhibition is a primary contributor to adverse drug reactions.

A thorough kinase selectivity profile provides a detailed map of a compound's interactions across the kinome. This allows for:

  • Identification of Primary and Secondary Targets: Distinguishing the intended target from other inhibited kinases.

  • Early Prediction of Potential Toxicities: Highlighting potential off-target liabilities that could lead to adverse effects.

  • Elucidation of Mechanism of Action: Uncovering unexpected biological activities that may contribute to the compound's overall pharmacological effect.

  • Guidance for Lead Optimization: Informing medicinal chemistry efforts to improve selectivity and reduce off-target binding.

Experimental Approach: Determining the Kinase Cross-Reactivity Profile

A variety of robust in vitro assay platforms are available for high-throughput kinase profiling.[1][3] These can be broadly categorized into two main types: activity assays and binding assays.[1] Activity assays measure the enzymatic function of the kinase (i.e., phosphorylation of a substrate), while binding assays directly quantify the interaction between the inhibitor and the kinase. For this guide, we will focus on a widely used activity-based assay: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay . This homogeneous assay format is well-suited for high-throughput screening and provides quantitative data on inhibitor potency.[4]

Experimental Workflow: TR-FRET Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against a panel of kinases using a TR-FRET assay.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Dispensing Dispense Reagents to Assay Plate Compound_Prep->Dispensing Kinase_Prep Kinase Panel Preparation Kinase_Prep->Dispensing Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Dispensing Incubation_1 Incubation (Kinase Reaction) Dispensing->Incubation_1 Detection_Reagent Add Detection Reagents (Antibody & Acceptor) Incubation_1->Detection_Reagent Incubation_2 Incubation (Detection) Detection_Reagent->Incubation_2 TR_FRET_Reader Read Plate (TR-FRET Signal) Incubation_2->TR_FRET_Reader Data_Analysis Data Analysis (IC50 Determination) TR_FRET_Reader->Data_Analysis Profile_Generation Generate Selectivity Profile Data_Analysis->Profile_Generation

Caption: Workflow for TR-FRET based kinase inhibitor profiling.

Detailed Step-by-Step Methodology: TR-FRET Kinase Inhibition Assay

The following protocol provides a detailed methodology for assessing the inhibitory activity of a test compound, such as this compound, against a kinase panel. This protocol is a representative example and may require optimization for specific kinases or assay platforms.

I. Reagent Preparation:

  • Compound Serial Dilution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve.

  • Kinase and Substrate Preparation:

    • Reconstitute or dilute the recombinant kinases from the panel to their optimal working concentrations in the appropriate kinase assay buffer.

    • Prepare a solution containing the specific biotinylated peptide substrate for each kinase and ATP at a concentration close to its Km value.[5] Using the apparent ATP Km allows for a more accurate assessment of inhibitor potency.[5]

  • Detection Reagent Preparation:

    • Prepare a solution containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) in the detection buffer.[4]

II. Assay Execution:

  • Compound Dispensing:

    • Dispense a small volume of the serially diluted compound solutions into the wells of a low-volume 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation:

    • Add the kinase and substrate/ATP solutions to the appropriate wells to initiate the phosphorylation reaction.

  • Incubation:

    • Incubate the assay plate at room temperature for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection:

    • Add the detection reagent solution to all wells. This stops the kinase reaction and initiates the detection process.

  • Second Incubation:

    • Incubate the plate for a second period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.

III. Data Acquisition and Analysis:

  • TR-FRET Signal Measurement:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation and Interpretation

The results of a kinase profiling study are typically presented in a tabular format, allowing for a clear comparison of the compound's potency against different kinases.

Hypothetical Cross-Reactivity Profile of this compound

The following table presents a hypothetical dataset for this compound against a representative panel of kinases. This data is for illustrative purposes only.

Kinase TargetKinase FamilyIC50 (nM)
MAP4K4 STE20 15
ABL1Tyrosine>10,000
AKT1AGC8,500
AURKAAurora>10,000
CDK2CMGC5,200
EGFRTyrosine>10,000
HPK1 STE20 85
LCKTyrosine>10,000
MEK1STE79,800
p38α (MAPK14)CMGC7,300
PKAAGC>10,000
ROCK1AGC>10,000
SRCTyrosine>10,000
VEGFR2Tyrosine>10,000
VRK1 CK1 250
VRK2 CK1 480

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates potent inhibition of MAP4K4, with an IC50 value of 15 nM. It also shows activity against another member of the STE20 kinase family, HPK1, albeit with lower potency (IC50 = 85 nM). Additionally, there is moderate activity against VRK1 and VRK2. The compound exhibits high selectivity against the other kinases in the panel, with IC50 values greater than 5,000 nM. This profile suggests that this compound is a relatively selective inhibitor of the STE20 kinase family, with a primary target of MAP4K4.

Signaling Pathway Context

To fully appreciate the biological implications of a compound's kinase selectivity, it is crucial to consider the role of the primary target in cellular signaling. MAP4K4, for instance, is involved in various cellular processes, including cell migration, invasion, and inflammation.

MAP4K4_Pathway cluster_upstream Upstream Signals TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 Stress Cellular Stress Stress->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway Actin_Cytoskeleton Actin Cytoskeleton Remodeling MAP4K4->Actin_Cytoskeleton Inhibitor This compound Inhibitor->MAP4K4 Cell_Migration Cell Migration & Invasion JNK_Pathway->Cell_Migration Actin_Cytoskeleton->Cell_Migration

Caption: Simplified MAP4K4 signaling pathway and the point of inhibition.

This diagram illustrates that by inhibiting MAP4K4, this compound could potentially modulate downstream signaling through the JNK pathway and affect actin cytoskeleton dynamics, thereby impacting cell migration and invasion. This understanding is critical for designing relevant cellular assays to confirm the compound's mechanism of action.

Conclusion and Future Directions

The comprehensive profiling of a kinase inhibitor's selectivity is a critical step in the drug discovery process. This guide has outlined a robust experimental strategy for determining the cross-reactivity profile of a novel compound, exemplified by this compound, using a TR-FRET-based assay. The interpretation of the resulting data, in the context of known signaling pathways, provides invaluable insights into the compound's potential therapeutic applications and liabilities.

For a compound like this compound, the next logical steps following in vitro profiling would include:

  • Orthogonal Assays: Validating the primary targets using a different assay format, such as a binding assay, to confirm the initial findings.

  • Cellular Target Engagement and Pathway Analysis: Assessing the compound's ability to inhibit the target kinase in a cellular context and measuring the impact on downstream signaling pathways.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicity profile in relevant animal models.

By employing a systematic and rigorous approach to kinase selectivity profiling, researchers can make more informed decisions, accelerating the development of safe and effective targeted therapies.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • In vitro kinase assay. Protocols.io.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.

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A Comparative Guide to the Synthetic Routes of 2-Methylpyridine-4-carboxamide for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Methylpyridine-4-carboxamide, a key building block and intermediate, demands synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally conscious. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most appropriate route for your research or development needs.

Introduction: The Significance of this compound

This compound, also known as 2-methylisonicotinamide, is a vital intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficiency of its synthesis directly impacts the overall cost, environmental footprint, and viability of a drug development program. Therefore, a critical evaluation of the available synthetic methodologies is paramount.

This guide will dissect three principal routes:

  • Two-Step Synthesis via Ammoxidation and Hydrolysis: Starting from 2,4-lutidine.

  • Direct Amidation of 2-Methylisonicotinic Acid: A classical approach involving carboxylic acid activation.

  • Hydrolysis of 2-Methyl-4-cyanopyridine: A focused conversion of the nitrile to the amide.

Each route will be evaluated on its chemical principles, procedural intricacies, and key performance indicators, including yield, purity, safety, and scalability.

Route 1: Two-Step Synthesis from 2,4-Lutidine via Ammoxidation and Hydrolysis

This pathway is a prominent industrial method, leveraging the inexpensive and readily available starting material, 2,4-lutidine (2,4-dimethylpyridine). It involves two key transformations: the ammoxidation of one methyl group to a nitrile, followed by the selective hydrolysis of the nitrile to the desired carboxamide.

Step 1A: Ammoxidation of 2,4-Lutidine

The ammoxidation of picolines and lutidines is a vapor-phase catalytic reaction that converts a methyl group into a nitrile group in the presence of ammonia and oxygen.[1] The selectivity for the 4-position methyl group over the 2-position is a critical aspect of this step.

Causality of Experimental Choices:

  • Catalyst: Vanadium-based catalysts, often doped with other metals like molybdenum or titanium (e.g., V-Mo-O, V-Ti-O), are highly effective for this transformation.[1][2] These catalysts are chosen for their ability to facilitate the complex redox cycle required for the reaction while maintaining the integrity of the pyridine ring.

  • Reaction Conditions: The reaction is typically carried out at high temperatures (350-450 °C) in the vapor phase.[1] These conditions are necessary to achieve sufficient activation of the C-H bonds of the methyl group and to maintain the reactants and products in the gas phase for efficient passage over the fixed-bed catalyst. An excess of ammonia is often used to enhance selectivity towards the nitrile and suppress the formation of byproducts like carboxylic acids.[1]

Step 1B: Selective Hydrolysis of 2-Methyl-4-cyanopyridine

The resulting 2-methyl-4-cyanopyridine is then hydrolyzed to this compound. This step can be performed under acidic or basic conditions, or with enzymatic catalysis.

Causality of Experimental Choices:

  • Basic Hydrolysis: Controlled hydrolysis using a stoichiometric or catalytic amount of a base (e.g., sodium hydroxide) is a common method.[3] The concentration of the base and the reaction temperature are crucial parameters to control to prevent over-hydrolysis to the corresponding carboxylic acid, 2-methylisonicotinic acid.[3]

  • Continuous Process: For industrial-scale production, continuous hydrolysis in flow reactors under adiabatic conditions has been developed to improve control and efficiency.[3]

Visualizing the Workflow: Route 1

Route 1 Lutidine 2,4-Lutidine Nitrile 2-Methyl-4-cyanopyridine Lutidine->Nitrile Ammoxidation (V-Ti-O catalyst, NH₃, O₂, 350-450 °C) Amide This compound Nitrile->Amide Selective Hydrolysis (e.g., NaOH, H₂O)

Caption: Workflow for the synthesis of this compound from 2,4-Lutidine.

Route 2: Direct Amidation of 2-Methylisonicotinic Acid

This route follows a more traditional synthetic logic, starting with 2-methylisonicotinic acid and converting it directly to the amide. This pathway is often favored in laboratory settings due to its straightforward nature.

Causality of Experimental Choices:

  • Starting Material: 2-Methylisonicotinic acid is a commercially available, albeit more expensive, starting material compared to 2,4-lutidine.[4] Its use circumvents the challenges associated with the selective ammoxidation step.

  • Amidation Method: The direct coupling of a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent) is thermodynamically unfavorable and requires activation of the carboxylic acid.

    • Activating Agents: Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.[5] These methods are high-yielding but suffer from poor atom economy, generating stoichiometric amounts of waste.

    • Catalytic Amidation: More modern and "greener" approaches employ catalysts to facilitate the direct amidation. Boric acid and various transition metal complexes have been shown to catalyze the direct formation of amides from carboxylic acids and amines, albeit often requiring high temperatures and removal of water.[6][7] These methods improve the environmental profile of the synthesis.

Visualizing the Workflow: Route 2

Route 2 cluster_activation Activation & Amidation Acid 2-Methylisonicotinic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Acid->Activated Activating Agent (e.g., SOCl₂) Amide This compound Acid->Amide Catalyst (e.g., Boric Acid), Heat, -H₂O Activated->Amide Ammonia Source (e.g., NH₄OH)

Caption: Workflow for the synthesis of this compound from 2-Methylisonicotinic Acid.

Route 3: Hydrolysis of 2-Methyl-4-cyanopyridine

This route is essentially the second step of Route 1, but considered as a standalone process starting from the commercially available 2-methyl-4-cyanopyridine. This is a practical option when the intermediate nitrile is readily accessible.

Causality of Experimental Choices:

  • Reaction Control: The primary challenge in this route is achieving selective hydrolysis to the amide without significant formation of the carboxylic acid byproduct. The kinetics of the hydrolysis of cyanopyridines show that the amide is an intermediate that can be further hydrolyzed.[8]

  • Catalytic Systems:

    • Base-Catalyzed: As mentioned in Route 1, careful control of base stoichiometry, temperature, and reaction time is essential.[3]

    • Acid-Catalyzed: Strong acids can also be used, but may require more stringent conditions and can lead to salt formation, complicating workup.

    • Enzymatic Hydrolysis: Nitrile hydratase enzymes offer a highly selective and green alternative, operating under mild conditions (room temperature, neutral pH) and often yielding the amide with excellent purity. This is an increasingly attractive option for pharmaceutical synthesis due to its high selectivity and sustainability.

Visualizing the Workflow: Route 3

Route 3 Nitrile 2-Methyl-4-cyanopyridine Amide This compound Nitrile->Amide Controlled Hydrolysis (Base, Acid, or Enzyme)

Caption: Workflow for the synthesis of this compound from 2-Methyl-4-cyanopyridine.

Comparative Analysis: Efficiency Metrics

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The values represent typical ranges reported in the literature and can vary based on specific conditions and scale.

MetricRoute 1: From 2,4-LutidineRoute 2: From 2-Methylisonicotinic AcidRoute 3: From 2-Methyl-4-cyanopyridine
Overall Yield Good to Excellent (70-90%)Variable (60-95%)Excellent (85-99%)
Starting Material Cost LowHighMedium
Atom Economy Moderate (Ammoxidation is efficient, hydrolysis is good)Poor (with activating agents); Good (catalytic)Excellent
Process Steps TwoOne (potentially two with activation)One
Scalability Excellent (well-established for industrial scale)Moderate to GoodExcellent
Safety/Hazards High temp/pressure, flammable gases, toxic HCN potentialCorrosive activating agents (e.g., SOCl₂)Caustic/corrosive reagents, potential for runaway reactions
Environmental Impact High energy consumption, potential for NOx byproductsHigh waste from activating agents; lower for catalytic methodsGenerally lower, especially with enzymatic methods
Key Challenge Selectivity in ammoxidation, controlling hydrolysisCost of starting material, waste from activating agentsPreventing over-hydrolysis to the carboxylic acid

Experimental Protocols

Protocol for Route 3: Base-Catalyzed Hydrolysis of 2-Methyl-4-cyanopyridine

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-methyl-4-cyanopyridine (11.8 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: While stirring, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) dropwise to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consumption of the starting material and minimize the formation of 2-methylisonicotinic acid.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution with hydrochloric acid (1 M) to a pH of ~7.

  • Isolation: Remove the ethanol under reduced pressure. The resulting aqueous slurry will contain the product and sodium chloride.

  • Purification: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Conclusion and Recommendations

The choice of synthetic route to this compound is a strategic decision that depends heavily on the intended scale of production, cost constraints, and available equipment.

  • For large-scale industrial production, Route 1 (from 2,4-lutidine) is often the most economically viable due to the low cost of the starting material, despite the initial capital investment required for a high-temperature vapor-phase reactor. The process is well-optimized for continuous manufacturing.

  • For laboratory-scale synthesis and rapid access to the molecule, Route 2 (from 2-methylisonicotinic acid) , particularly using modern catalytic amidation methods, offers a straightforward and reasonably efficient path, though at a higher starting material cost.

  • When the intermediate 2-methyl-4-cyanopyridine is readily available, Route 3 is the most direct and often highest-yielding approach. The development of enzymatic hydrolysis methods makes this route particularly attractive for pharmaceutical applications where high purity and green chemistry principles are paramount.

Ultimately, a thorough process hazard analysis and cost-of-goods calculation should be performed before selecting a route for scale-up. This guide serves as a foundational document to aid in that critical decision-making process.

References

  • ScienceDirect. (n.d.). Chapter XXIV: The Ammoxidation of Organic Substances.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Google Patents. (n.d.). CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction.

Sources

The Impact of 2-Position Methylation on the Bioactivity of Pyridine-4-Carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced interplay of a molecule's structure and its biological function is a central theme. Even minor chemical modifications can lead to significant shifts in efficacy, selectivity, and overall pharmacological profile. This guide delves into a comparative analysis of 2-Methylpyridine-4-carboxamide and its parent compound, Pyridine-4-carboxamide (commonly known as isonicotinamide), within the context of biological assays.

While direct, side-by-side comparative studies of these two specific molecules in the same biological assays are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the known biological activities of each compound and its derivatives. By examining the structure-activity relationships of analogous compounds, we can infer the likely impact of the 2-methyl group on the biological performance of the pyridine-4-carboxamide scaffold.

Introduction to the Core Structures

Pyridine-4-carboxamide (Isonicotinamide) is a simple, yet versatile heterocyclic amide. It is an isomer of nicotinamide (a form of vitamin B3) and serves as a fundamental building block in the synthesis of various biologically active compounds.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antifungal, and antitubercular activities.[3]

This compound introduces a methyl group at the 2-position of the pyridine ring. This seemingly small addition can have profound effects on the molecule's electronic properties, steric hindrance, and metabolic stability, thereby influencing its interaction with biological targets.

Reported Biological Activities and Inferences on the Role of 2-Methylation

Pyridine-4-carboxamide and its Derivatives

Derivatives of pyridine-4-carboxamide have demonstrated a broad spectrum of biological activities. For instance, various pyridine carboxamide derivatives have been investigated as:

  • Anticancer Agents: Isoniazid derivatives, which share the isonicotinoyl core structure, have shown potent cytotoxic activity against human cancer cell lines.[3] The structure-activity relationship (SAR) studies of these derivatives indicate that the nature and position of substituents on the aromatic rings are critical for their biological activity.[3]

  • Antifungal Agents: Certain novel pyridine carboxamide derivatives have exhibited moderate to good in vitro and in vivo antifungal activity, with some acting as potential succinate dehydrogenase inhibitors.[4][5]

  • Antitubercular Agents: The pyridine carboxamide scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[6] Some of these compounds act as prodrugs that are activated by a mycobacterial amidase.[6]

The Potential Influence of the 2-Methyl Group

While specific biological assay data for this compound is sparse in the reviewed literature, we can extrapolate the likely consequences of the 2-methyl substitution based on established principles of medicinal chemistry:

  • Steric Hindrance: The methyl group in the ortho-position to the pyridine nitrogen can introduce steric bulk. This can influence the molecule's ability to bind to a target protein. Depending on the topology of the binding site, this steric hindrance could either decrease or, in some cases, increase binding affinity and selectivity.

  • Electronic Effects: The methyl group is a weak electron-donating group. This can subtly alter the electron density of the pyridine ring, potentially affecting its pKa and its ability to participate in hydrogen bonding or pi-stacking interactions with a biological target.

  • Metabolic Stability: The presence of the methyl group could influence the metabolic fate of the compound. It might block a site of potential metabolism on the pyridine ring, leading to a longer half-life in vivo. Conversely, the methyl group itself could be a site of metabolism (e.g., hydroxylation).

A study on the reactivity of pyridine carboxamides showed that the position of substituents (ortho-, meta-, or para-) significantly affects reaction yields, with ortho-substituents decreasing the yield in certain reactions due to steric and electronic effects.[7] This highlights how a 2-position substituent can alter the chemical behavior of the pyridine carboxamide core.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The following table summarizes the potential effects of the 2-methyl group on the physicochemical properties and, by extension, the biological activity of the pyridine-4-carboxamide scaffold.

FeaturePyridine-4-carboxamideThis compoundInferred Impact on Biological Activity
Steric Profile Planar pyridine ring with minimal steric hindrance around the nitrogen and carboxamide group.Introduction of a methyl group at the 2-position creates steric bulk near the pyridine nitrogen.May alter binding affinity and selectivity for biological targets. Could either be detrimental or beneficial depending on the target's active site architecture.
Electronic Properties Standard electron distribution of a pyridine ring.Weak electron-donating effect from the methyl group.May subtly influence pKa and non-covalent interactions (e.g., hydrogen bonding, pi-stacking) with the target.
Lipophilicity Generally hydrophilic.Increased lipophilicity due to the addition of a methyl group.Could enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability.
Metabolic Stability The pyridine ring is susceptible to various metabolic transformations.The methyl group might block a potential site of metabolism, or it could be a site for metabolic modification.Could lead to altered pharmacokinetic properties, such as a longer or shorter half-life.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these two compounds, detailed protocols for relevant biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow for formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Pyridine-4-carboxamide in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Visually inspect for microbial growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of this compound and Pyridine-4-carboxamide in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another suitable broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial suspension to each well. Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The introduction of a methyl group at the 2-position of the pyridine-4-carboxamide scaffold has the potential to significantly modulate its biological activity. Based on fundamental principles of medicinal chemistry, this modification can alter the compound's steric, electronic, and pharmacokinetic properties.

While direct comparative data is currently lacking, this guide provides a framework for future investigations. The detailed experimental protocols for key biological assays—such as the MTT and broth microdilution assays—offer a starting point for researchers to directly compare the efficacy of this compound and its unmethylated analog. Such studies are crucial to elucidate the precise impact of 2-methylation and to guide the rational design of more potent and selective pyridine-4-carboxamide derivatives for various therapeutic applications.

References

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (n.d.). National Institutes of Health (NIH).
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). National Institutes of Health (NIH).
  • Isonicotinamide. (n.d.). Wikipedia.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). PubMed.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). National Institutes of Health (NIH).
  • Isonicotinamide | C6H6N2O. (n.d.). PubChem.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Institutes of Health (NIH).

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Benchmarking 2-Methylpyridine-4-carboxamide: A Comparative Guide to its Potential as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibitor discovery, the pyridine carboxamide scaffold has emerged as a versatile pharmacophore, demonstrating efficacy against a range of biological targets. This guide provides an in-depth, objective comparison of 2-Methylpyridine-4-carboxamide's potential performance as a urease inhibitor against established commercial alternatives. While direct inhibitory data for this specific molecule is nascent, this document synthesizes insights from analogous structures and outlines a rigorous experimental framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel urease inhibitors.

Introduction: The Rationale for Targeting Urease

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This enzymatic action is a critical virulence factor for several pathogens, notably Helicobacter pylori, where the resulting ammonia production neutralizes gastric acid, enabling bacterial colonization and subsequent development of gastritis, peptic ulcers, and gastric cancer.[4] In agriculture, soil urease activity leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, diminishing crop yields and causing environmental pollution.[5][6][7]

The development of potent and specific urease inhibitors is therefore of significant therapeutic and economic interest. Current commercial inhibitors, while effective to varying degrees, are not without their limitations, creating an ongoing need for novel chemical entities with improved efficacy and safety profiles.

The Candidate: this compound

This compound belongs to a class of compounds that has shown promise in various screening campaigns. Notably, derivatives of pyridine carboxamide have been identified as potential inhibitors of urease, suggesting that this core structure may interact favorably with the enzyme's active site.[8] The investigation of this compound is therefore a logical step in the exploration of this chemical space for novel urease inhibitors.

The Comparators: Established Commercial Urease Inhibitors

For a robust benchmark, this compound's performance will be evaluated against the following well-characterized commercial inhibitors:

  • Acetohydroxamic Acid (AHA): The only urease inhibitor currently approved for clinical use in preventing urinary catheter blockage.[9] It acts by chelating the nickel ions in the urease active site.

  • Thiourea: A widely used standard inhibitor in in vitro urease inhibition studies, serving as a crucial positive control for assay validation.[4][10]

  • N-(n-Butyl)thiophosphoric Triamide (NBPT): A potent urease inhibitor primarily used in agriculture to prevent nitrogen loss from urea fertilizers.[7]

Experimental Framework: A Head-to-Head Comparison

To objectively assess the inhibitory potential of this compound, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating and provide a clear, quantitative comparison.

Primary Screening: In Vitro Urease Inhibition Assay (Berthelot Method)

The cornerstone of this investigation is a colorimetric assay that quantifies ammonia production, the direct product of urease activity. The Berthelot (or indophenol) method is a sensitive and reliable technique for this purpose.[1][2]

Causality of Experimental Choices: The Berthelot method is selected for its high-throughput compatibility, sensitivity, and widespread adoption, which allows for direct comparison with published data. The use of a 96-well plate format facilitates the simultaneous testing of multiple concentrations of the test compound and controls, ensuring robust data generation.

Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds) plate_prep Prepare 96-Well Plate (Add Compounds & Controls) reagents->plate_prep add_enzyme Add Urease Enzyme plate_prep->add_enzyme pre_incubate Pre-incubate (37°C) (Inhibitor-Enzyme Interaction) add_enzyme->pre_incubate add_substrate Add Urea Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate (37°C) (Enzymatic Reaction) add_substrate->incubate add_berthelot Add Berthelot Reagents (Phenol & Hypochlorite) incubate->add_berthelot color_dev Incubate (Color Development) add_berthelot->color_dev read_absorbance Read Absorbance (OD 625-670 nm) color_dev->read_absorbance data_analysis Calculate % Inhibition & IC50 read_absorbance->data_analysis

Caption: Workflow for the in vitro urease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer (pH 7.0).

    • Prepare a stock solution of urea in the same phosphate buffer.

    • Prepare stock solutions of this compound, Acetohydroxamic acid, Thiourea, and NBPT in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer.

  • Assay Setup (96-well plate):

    • Test Wells: Add 5 µL of varying concentrations of this compound.

    • Comparator Wells: Add 5 µL of varying concentrations of AHA, Thiourea, and NBPT.

    • Positive Control (100% enzyme activity): Add 5 µL of the solvent (e.g., DMSO).

    • Negative Control (Blank): Add 5 µL of the highest concentration of the test compound and buffer instead of the enzyme solution.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the urease enzyme solution to all wells except the blank.

    • Mix and pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Enzymatic Reaction:

    • Add 55 µL of the urea solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Color Development (Berthelot Reaction):

    • Add 45 µL of phenol-nitroprusside solution followed by 50 µL of alkaline hypochlorite solution to each well.

    • Incubate at 37°C for 20-30 minutes to allow for stable blue-green color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 625 and 670 nm.

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100 [2]

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Studies: Determining the Mechanism of Inhibition

To understand how this compound inhibits urease, kinetic studies are essential. These experiments will determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Causality of Experimental Choices: By varying the substrate (urea) concentration while keeping the inhibitor concentration constant, we can elucidate the mechanism of inhibition. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->ESI2 + S

Caption: Simplified diagrams of enzyme inhibition mechanisms.

Step-by-Step Protocol:

  • Perform the urease inhibition assay as described in section 4.1.

  • For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the urea substrate.

  • Measure the initial reaction velocity (rate of ammonia production) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

  • Analyze the changes in Km (Michaelis constant) and Vmax (maximum velocity) in the presence of the inhibitor to determine the mode of inhibition.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Potency against Urease

CompoundIC50 (µM)Inhibition Type
This compoundTo be determinedTo be determined
Acetohydroxamic Acid (AHA)Literature/Experimental ValueMixed
Thiourea~22.0[4]Competitive
NBPTLiterature/Experimental ValueSlow-binding, Irreversible

Note: IC50 values for commercial inhibitors can vary based on assay conditions.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking this compound against known commercial urease inhibitors. By following the detailed protocols for in vitro inhibition assays and kinetic studies, researchers can generate the necessary data to objectively assess its potential as a novel therapeutic or agricultural agent. The determination of its IC50 value and mechanism of inhibition will provide a solid foundation for any subsequent structure-activity relationship studies and lead optimization efforts. The findings from this comparative analysis will be pivotal in guiding the future development of this compound as a potential best-in-class urease inhibitor.

References

  • ResearchGate. (n.d.). Current commercially available urease inhibitors. [Link]
  • Bio-Techne. (n.d.). Urease Assay Kit. [Link]
  • Helix. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Gilba Solutions. (2024). Urease inhibitors. [Link]
  • IPNI. (n.d.). Urease Inhibitors. [https://www.ipni.net/publication/nutrifacts-na.nsf/0/F42220171F6B481B85257E24006B1D28/ FILE/NutriFacts-NA-17.pdf)
  • American Society for Microbiology. (2010). Urease Test Protocol. [Link]
  • Research Journal of Pharmacognosy. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. [Link]
  • ResearchGate. (2017).
  • CottonInfo. (n.d.). Urease inhibitors. [Link]
  • ACS Publications. (2010). Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. [Link]
  • National Institutes of Health. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyridine-4-carboxamide Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active agents. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a cornerstone for drug design. This guide focuses on a specific, yet promising, subset: the 2-methylpyridine-4-carboxamide core. While extensive SAR data on this precise scaffold is emerging, we can draw significant insights from related structures to build a predictive framework for designing and evaluating novel analogs. This document serves as both a review of foundational principles and a practical guide for researchers aiming to explore this chemical space. We will dissect the synthetic logic, propose a systematic approach to analog design, and provide validated protocols for biological evaluation, thereby establishing a self-validating system for discovery.

The this compound Core: A Scaffold of Potential

The this compound moiety presents several key features for strategic modification. The pyridine ring acts as a versatile platform, with the nitrogen atom influencing the molecule's electronics and serving as a potential hydrogen bond acceptor. The methyl group at the 2-position can provide beneficial steric interactions or be a site for further functionalization. The central carboxamide linkage is a classic pharmacophore, crucial for establishing hydrogen bonds with biological targets. Finally, the substituent on the amide nitrogen offers a primary vector for exploring diverse chemical space to modulate properties like potency, selectivity, and pharmacokinetics.

Drawing parallels from related structures, pyridine carboxamides have been identified as promising antitubercular agents. For instance, a pyridine carboxamide derivative, MMV687254, was identified as a hit against Mycobacterium tuberculosis and its activity was dependent on activation by a mycobacterial amidase.[1] This highlights the potential for this class of compounds to act as prodrugs, a valuable strategy in drug development. Furthermore, broader studies on pyridine derivatives have demonstrated their antiproliferative activity, suggesting potential applications in oncology.[2] These precedents underscore the rationale for a focused investigation into the SAR of this compound analogs.

Synthesis of this compound Analogs: A General Workflow

A robust and flexible synthetic route is paramount for any successful SAR study. The most direct approach to a library of this compound analogs involves the coupling of a common carboxylic acid intermediate with a diverse panel of amines.

General Synthetic Scheme

The synthesis commences with the commercially available 2-methylisonicotinic acid. Activation of the carboxylic acid followed by amide bond formation with a variety of primary or secondary amines yields the target analogs.

Synthetic Workflow cluster_0 Preparation of Analogs Start 2-Methylisonicotinic Acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Step 1 Coupling Amide Coupling with Diverse Amines (R1R2NH) Activation->Coupling Step 2 Purification Purification (e.g., Chromatography) Coupling->Purification Step 3 Final_Product This compound Analogs Purification->Final_Product Step 4

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Amide Coupling
  • Acid Activation: To a solution of 2-methylisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.

  • Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the pure amide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for identifying analogs with improved potency and drug-like properties. The this compound scaffold offers three primary points for modification.

SAR_Logic cluster_mods Points of Modification & Hypotheses Core This compound Core Position 2 (Methyl) Pyridine Ring Amide N-Substituent (R) Mod1 Position 2 Modifications - Vary steric bulk (Et, iPr) - Introduce polar groups (CH2OH) - Hypothesis: Steric hindrance may affect binding. Core:p1->Mod1 Mod2 Pyridine Ring Substitutions - Add electron-donating/withdrawing groups - Modify H-bonding potential (e.g., 3-amino, 5-fluoro) - Hypothesis: Modulates pKa and ring electronics. Core:p2->Mod2 Mod3 Amide N-Substituent (R) - Explore diverse aliphatic & aromatic groups - Introduce H-bond donors/acceptors - Vary lipophilicity - Hypothesis: Primary driver of potency and selectivity. Core:p3->Mod3

Caption: Key modification points for the SAR study of the this compound scaffold.

Amide N-Substituent (R-group)

This is often the most impactful position for modulating biological activity. A diverse library of amines should be employed to probe for:

  • Hydrophobic Interactions: Incorporate aliphatic (e.g., cyclopropyl, cyclohexyl) and aromatic (e.g., phenyl, substituted phenyl) groups.

  • Hydrogen Bonding: Introduce groups capable of hydrogen bonding (e.g., benzylamine, piperidin-4-ol).

  • Charge and Polarity: Utilize amines containing basic (e.g., piperidine, morpholine) or acidic functionalities.

Drawing from SAR studies on pyrimidine-4-carboxamides, the combination of specific piperidine and pyrrolidine substituents at different positions led to a 10-fold increase in potency for NAPE-PLD inhibition.[3] This underscores the importance of exploring cyclic amine substituents.

Pyridine Ring Substitutions

Modifications to the pyridine ring can fine-tune the electronic properties and orientation of the molecule within a binding pocket.

  • Electronic Effects: Introduction of electron-withdrawing groups (e.g., halogens at the 3- or 5-position) or electron-donating groups (e.g., amino or methoxy groups) can alter the pKa of the pyridine nitrogen and the overall electron density of the ring.

  • Steric Effects: Adding substituents adjacent to the carboxamide or the 2-methyl group can enforce specific conformations.

Position 2 (Methyl Group)

While less commonly varied, modifications at this position can be informative.

  • Steric Bulk: Increasing the size of the alkyl group (e.g., ethyl, isopropyl) can probe for steric clashes in the binding site.

  • Metabolic Stability: The methyl group can be a site of metabolism. Replacing it or the adjacent hydrogens with deuterium or fluorine could enhance metabolic stability.

Comparative Analysis of Analogs

To illustrate the SAR, we present a hypothetical dataset for a series of this compound analogs against a generic kinase target. This table serves as a template for organizing experimental data.

Compound IDR-Group (Amide N-Substituent)Other ModificationsIC₅₀ (nM)
Ref-1 PhenylNone850
Ana-1 4-FluorophenylNone425
Ana-2 4-MethoxyphenylNone1200
Ana-3 CyclohexylNone250
Ana-4 Piperidin-4-ylNone95
Ana-5 Phenyl5-Fluoro on Pyridine600
Ana-6 Piperidin-4-yl5-Fluoro on Pyridine50

Interpretation of Hypothetical Data:

  • Aromatic Substituents: Comparing Ref-1 and Ana-1 , the addition of an electron-withdrawing fluorine atom on the phenyl ring is favorable, possibly due to enhanced interactions or altered electronics. The electron-donating methoxy group (Ana-2 ) is detrimental.

  • Aliphatic vs. Aromatic: The cyclohexyl group (Ana-3 ) shows improved activity over the parent phenyl compound, suggesting a preference for a non-planar hydrophobic group.

  • Hydrogen Bonding: The significant increase in potency for Ana-4 highlights the importance of a hydrogen bond donor/acceptor in the R-group, with the piperidinyl nitrogen and/or hydroxyl group likely engaging with the target.

  • Pyridine Ring Substitution: The 5-fluoro substitution (Ana-5 vs. Ref-1 ) provides a modest improvement in activity.

  • Synergistic Effects: The combination of the optimal R-group (piperidin-4-yl) with the beneficial pyridine substitution (Ana-6 ) results in the most potent compound, demonstrating a synergistic effect.

Experimental Protocol for Biological Evaluation: In Vitro Kinase Assay

A robust and reproducible biological assay is essential for generating high-quality SAR data. Below is a standard protocol for an in vitro kinase inhibition assay.

Assay_Workflow cluster_1 In Vitro Kinase Inhibition Assay Start Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compounds Dispense Dispense Compounds into Assay Plate (384-well) Start->Dispense Add_Enzyme Add Kinase Enzyme & Substrate Mixture Dispense->Add_Enzyme Incubate_1 Pre-incubation (e.g., 15 min at RT) Add_Enzyme->Incubate_1 Initiate Initiate Reaction with ATP Incubate_1->Initiate Incubate_2 Incubate (e.g., 60 min at RT) Initiate->Incubate_2 Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate_2->Detect Read Read Luminescence Detect->Read Analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC₅₀ Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its corresponding substrate in assay buffer. Dispense this mixture into the wells containing the compounds.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add a solution of ATP to all wells to initiate the kinase reaction. The ATP concentration should ideally be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the amount of product formed (or remaining substrate). A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescence-based signal. Add the ADP-Glo™ Reagent to convert unused ATP to ADP, then add the Kinase Detection Reagent to measure the total ADP.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

By systematically synthesizing and evaluating analogs using these validated workflows, researchers can efficiently navigate the chemical space of 2-methylpyridine-4-carboxamides. The resulting SAR data will be critical for optimizing lead compounds, ultimately paving the way for the development of novel therapeutics.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • Singh, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry.

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A Guide to Correlating In Vitro Activity with In Vivo Efficacy for Novel 2-Methylpyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a predictive relationship between a compound's activity in a laboratory setting (in vitro) and its performance in a living organism (in vivo) is a cornerstone of preclinical development. This relationship, known as the in vitro-in vivo correlation (IVIVC), serves as a critical tool to de-risk clinical translation, optimize formulations, and satisfy regulatory requirements.[1][2] An effective IVIVC model can significantly shorten development timelines and reduce the need for extensive human studies by allowing in vitro data to act as a surrogate for in vivo performance.[3][4]

This guide provides an in-depth, technically-grounded framework for establishing an IVIVC for a hypothetical novel anti-cancer agent, here represented by an analog of 2-Methylpyridine-4-carboxamide. While specific data on this exact molecule is limited, the pyridine carboxamide scaffold is present in numerous biologically active compounds, including potent enzyme inhibitors.[5][6] We will therefore proceed by using a common mechanism for this class—inhibition of a critical cancer-associated protein kinase—to illustrate the principles and protocols for building a robust IVIVC.

Part 1: Foundational In Vitro Characterization

The initial step is to quantify the compound's activity at both the molecular and cellular levels. This provides the fundamental data that will be correlated with downstream in vivo outcomes. The goal is to move from a simplified biochemical system to a more complex, physiologically relevant cellular environment.[7]

A. Primary Biochemical Assay: Direct Target Inhibition

The first question is whether the compound directly engages its intended molecular target. An in vitro enzyme inhibition assay provides a clean, controlled environment to measure this interaction.[8][9] For our hypothetical pyridine carboxamide analog, we will assume the target is a protein kinase crucial for tumor cell survival.

Causality of Experimental Choice: A biochemical assay is chosen first because it isolates the interaction between the drug and its direct target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects).[10] This allows for the determination of intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11]

  • Reagents & Setup:

    • Recombinant human kinase enzyme.

    • Kinase-specific peptide substrate.

    • ATP (at a concentration near the Km for the enzyme).

    • Test Compound (this compound analog) serially diluted in DMSO.

    • Kinase buffer (containing MgCl2, DTT, and a buffering agent like HEPES).

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Dispense 5 µL of kinase buffer containing the peptide substrate and ATP into each well.

    • Add 50 nL of the test compound from the dilution series to the assay wells. Add DMSO alone for "no inhibition" controls.

    • To initiate the reaction, add 5 µL of the diluted kinase enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of the luminescent detection reagent.

    • Incubate for a further 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

B. Secondary Cellular Assay: Target Engagement and Phenotypic Effect

While a biochemical assay confirms target binding, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response (e.g., inhibiting proliferation).[12][13]

Causality of Experimental Choice: We select a cancer cell line known to be dependent on the target kinase. This ensures that the observed anti-proliferative effect is likely due to on-target activity. A cytotoxicity or cell viability assay provides a clear phenotypic readout that is highly relevant to anti-cancer drug discovery.[14]

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., MV-4-11 for a SHP2 inhibitor analog[6]) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Harvest and seed cells into clear, 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound. Include wells with media only (no cells) for background and wells with cells and vehicle (e.g., 0.1% DMSO) as controls.

    • Incubate the plates for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilize the resulting formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).

In Vitro Data Summary

The results from these assays can be summarized for a series of hypothetical analogs to guide selection for in vivo testing.

Compound IDTarget Kinase IC50 (nM)Cell Viability EC50 (nM)
Analog A-115150
Analog A-2525
Analog A-3150>10,000
Analog A-481,200

Table 1: Hypothetical in vitro activity of this compound analogs. Analog A-2 shows the best translation from biochemical potency to cellular activity.

Part 2: In Vivo Assessment

Moving from a dish to a whole organism introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively known as pharmacokinetics (PK).[15][16] A compound's efficacy in vivo is dependent not only on its intrinsic potency but also on its ability to reach the target tissue at sufficient concentrations for a sufficient duration.[17]

A. Pharmacokinetic (PK) Study

A PK study is essential to understand how the organism processes the drug. It measures key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and overall drug exposure (Area Under the Curve, AUC).[18]

Causality of Experimental Choice: A rodent model (typically mice or rats) is a standard first step for in vivo studies due to its well-characterized physiology, cost-effectiveness, and established protocols.[16] This study determines if the compound is bioavailable and what dosing regimen might be required to achieve therapeutic concentrations.

  • Animal Model:

    • Use 6-8 week old female BALB/c mice.

    • Acclimate animals for at least one week prior to the study.

  • Procedure:

    • Fast mice for 4 hours before dosing.

    • Prepare the test compound (e.g., Analog A-2) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approx. 50 µL) from 3 mice per time point via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis & Data Analysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

B. In Vivo Efficacy Study

The ultimate test is whether the compound can inhibit tumor growth in a living animal. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted standard for preclinical oncology efficacy studies.[19][20][21]

Causality of Experimental Choice: The cell line used in the in vitro viability assay (e.g., MV-4-11) is implanted into immunodeficient mice. This directly links the in vitro and in vivo models, allowing for the most direct correlation. The dosing regimen is informed by the results of the PK study to ensure adequate target exposure.

  • Model Establishment:

    • Use immunodeficient mice (e.g., NOD-scid or NSG).

    • Inject 5-10 million MV-4-11 cells, suspended in a mixture of media and Matrigel, subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Procedure:

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (oral, once daily)

      • Group 2: Test Compound (e.g., 30 mg/kg, oral, once daily)

      • Group 3: Positive control (a standard-of-care agent, if available)

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis to confirm target inhibition).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.

    • Assess statistical significance between the treated and vehicle groups.

In Vivo Data Summary
Compound IDDose (mg/kg, PO, QD)Mean AUC (0-24h) (ng*h/mL)Tumor Growth Inhibition (TGI, %)
Analog A-230450065%
Analog A-430150015%

Table 2: Hypothetical in vivo data for selected analogs. Analog A-2, which had superior in vitro potency, demonstrates significant tumor growth inhibition, while Analog A-4, with poor cellular activity, shows minimal effect.

Part 3: Bridging the Gap - The IVIVC Analysis

The final step is to mathematically correlate the in vitro and in vivo data. The goal of a Level A correlation, the highest and most useful level defined by the FDA, is to create a model where the in vitro data can predict the in vivo response.[4][22]

A successful IVIVC in this context would establish a relationship between an in vitro parameter (like cell viability EC50) and an in vivo efficacy endpoint (like TGI). However, a more direct and mechanistic correlation often links drug exposure (AUC) to efficacy (TGI). The in vitro data, in turn, helps explain why a certain exposure level is required.

Analysis: For Analog A-2, the in vitro EC50 was 25 nM. The PK study showed that a 30 mg/kg dose resulted in an AUC of 4500 ng*h/mL. We can calculate the average concentration over 24 hours and determine if it remained above the EC50 for a significant period, providing a rationale for the observed 65% TGI.

In contrast, Analog A-4 had a poor EC50 of 1,200 nM. Even if its PK profile were similar to A-2, the plasma concentrations achieved would likely never surpass the concentration needed for effective cell killing, explaining its poor in vivo performance. This disconnect highlights a failure in the in vitro to in vivo translation, likely due to factors like poor cell permeability or high efflux, which were not captured in the biochemical assay.

Visualizing the Workflows and Correlation

InVivo_Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) / Efficacy pk_start Select Lead Candidates (e.g., A-2, A-4) pk_dose Single Oral Dose in Mice pk_start->pk_dose pk_sample Collect Plasma Samples pk_dose->pk_sample Over 24h pk_analyze LC-MS/MS Analysis pk_sample->pk_analyze pk_result Determine AUC, Cmax (Drug Exposure) pk_analyze->pk_result pd_dose Daily Oral Dosing (21 days) pk_result->pd_dose Inform Dose Level pd_start Establish Xenograft Tumor Model pd_start->pd_dose Randomize Groups pd_measure Measure Tumor Volume pd_dose->pd_measure pd_result Calculate TGI (Efficacy) pd_measure->pd_result

IVIVC_Concept cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain IC50 Biochemical Potency (IC50) EC50 Cellular Potency (EC50) IC50->EC50 Cell Permeability, Efflux, etc. PK Pharmacokinetics (AUC) EC50->PK Predicts Required Exposure IVIVC IVIVC (The Predictive Bridge) TGI Efficacy (TGI) PK->TGI Target Coverage PK->TGI Exposure Drives Response

Conclusion

Establishing a robust in vitro-in vivo correlation is not merely a data-matching exercise; it is a fundamental component of drug discovery that builds a bridge of understanding between molecular action and therapeutic effect. By systematically progressing from simple biochemical assays to complex cellular models, and then using that data to inform and interpret in vivo pharmacokinetic and efficacy studies, researchers can make more confident decisions, select more promising candidates, and ultimately increase the probability of clinical success. For compounds like the this compound analogs, this structured approach is indispensable for translating a promising chemical scaffold into a viable therapeutic agent.

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A Comparative Guide to Pyridinecarboxamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, lending its versatile chemical properties to a multitude of therapeutic agents.[1] Among its derivatives, pyridinecarboxamides are of particular interest due to their diverse and potent biological activities. This guide provides an in-depth, objective comparison of 2-Methylpyridine-4-carboxamide and its structural isomers, 3-pyridinecarboxamide (nicotinamide or niacinamide) and 4-pyridinecarboxamide (isonicotinamide), with a focus on their synthesis, physicochemical properties, and biological potential for researchers, scientists, and drug development professionals.

Introduction to Pyridinecarboxamide Isomers

The position of the carboxamide group on the pyridine ring, along with other substitutions, profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile. These variations, in turn, dictate the molecule's interaction with biological targets and its overall pharmacological effect. This guide will explore the nuances of this compound in relation to its better-known isomers, offering a comparative analysis to inform future research and development.

Chemical Structures and Synthesis Overview

The fundamental difference between these isomers lies in the substitution pattern on the pyridine ring.

G cluster_0 This compound cluster_1 3-Pyridinecarboxamide (Niacinamide) cluster_2 4-Pyridinecarboxamide (Isonicotinamide) 2M4P 3P 4P

Caption: Chemical structures of the pyridinecarboxamide isomers.

The synthesis of these compounds typically involves the hydrolysis of the corresponding cyanopyridine precursor. This transformation can be achieved through both chemical and biocatalytic methods, with the latter offering advantages in terms of selectivity and milder reaction conditions.[2]

Experimental Protocol: Synthesis of Pyridinecarboxamides

Below are representative protocols for the synthesis of niacinamide and isonicotinamide. A similar approach can be adapted for this compound from its corresponding cyanopyridine precursor.

Synthesis of 3-Pyridinecarboxamide (Niacinamide) from 3-Cyanopyridine: [3]

  • Reaction Setup: In a 1000 mL four-necked flask, add 20g of manganese dioxide, 100g of solid 3-cyanopyridine, and 400g of 95% ethanol.

  • Reaction Conditions: Stir the mixture and heat to 90°C. Maintain this temperature for 6 hours.

  • Work-up and Isolation: After the reaction is complete, monitor by HPLC. The solvent is removed by rotary evaporation. The resulting solid is dried under vacuum at 60°C for 10 hours to yield nicotinamide.

Synthesis of 4-Pyridinecarboxamide (Isonicotinamide) from 4-Cyanopyridine: [4]

  • Reaction Setup: In a rocking autoclave, heat 100 parts of 4-cyanopyridine, 1 part of magnesium oxide, and 500 parts of water.

  • Reaction Conditions: Maintain the temperature at 120°C for 3 hours.

  • Work-up and Isolation: Distill the product at atmospheric pressure. The distillate will contain unreacted 4-cyanopyridine, and the residue will contain crude isonicotinamide. Further purification can be achieved by recrystallization.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle structural differences between these isomers lead to distinct physicochemical properties, which are critical for their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound (from precursor)3-Pyridinecarboxamide (Niacinamide)4-Pyridinecarboxamide (Isonicotinamide)
Molecular Formula C₇H₈N₂OC₆H₆N₂OC₆H₆N₂O
Molecular Weight 136.15 g/mol 122.12 g/mol [5]122.127 g/mol [6]
Melting Point 295-299 °C (dec.) (for 2-methylpyridine-4-carboxylic acid)128-131 °C[5]155–157 °C[6]
Solubility in Water Slightly soluble (for 2-methylpyridine-4-carboxylic acid)[7]1000 g/L[5]191 g/L[6]
Appearance White to off-white crystalline powder (for 2-methylpyridine-4-carboxylic acid)[7]White crystalline powder[5]White crystalline powder[8]

Note: Data for this compound are based on its carboxylic acid precursor due to limited direct data on the carboxamide.

The methyl group in this compound increases its molecular weight and is expected to decrease its water solubility compared to its unsubstituted isomers. The significant difference in melting points suggests variations in crystal lattice energy and intermolecular forces.

Biological Activity and Therapeutic Potential

The pyridinecarboxamide scaffold is a versatile pharmacophore, with its isomers exhibiting a wide range of biological activities.

Anti-inflammatory and Analgesic Effects

A comparative study on the antinociceptive and anti-inflammatory activities of nicotinamide, picolinamide (2-pyridinecarboxamide), and isonicotinamide revealed interesting differences.[9] Nicotinamide demonstrated both antinociceptive and anti-inflammatory effects in various animal models.[9] Isonicotinamide and picolinamide also showed anti-inflammatory and antinociceptive properties, inhibiting paw edema and the second phase of the formalin-induced nociceptive response.[9] This suggests that the pyridinecarboxamide core is crucial for these activities, with the position of the carboxamide group modulating the potency.

Antimicrobial and Antifungal Activity

Derivatives of pyridine carboxamides have shown significant promise as antimicrobial and antifungal agents. For instance, certain pyridine carboxamide derivatives have been identified as potential succinate dehydrogenase inhibitors, exhibiting antifungal activity against Botrytis cinerea.[10] Additionally, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated antibacterial efficacy against extended-spectrum-β-lactamase producing E. coli.[10] While direct comparative studies on the parent isomers are limited, the broad-spectrum activity of their derivatives highlights the potential of this chemical class in combating infectious diseases.

Antiproliferative and Anticancer Activity

The pyridine scaffold is prevalent in many anticancer drugs.[11] Derivatives of pyridine carboxamides have been investigated for their antiproliferative activities. For example, N-dehydroabietyl-2-methylpyridine-4-carboxamide has been synthesized and its antiproliferative activity against several cancer cell lines, including HeLa, HepG2, and MCF-7, has been evaluated.[12] Substituted nicotinamide derivatives have also shown interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents.[6]

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Pyridine carboxamide derivatives have been explored as inhibitors of various enzymes. For instance, novel pyridine carboxamide derivatives have been investigated as urease inhibitors.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the in vitro cytotoxicity of pyridinecarboxamide isomers against cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B Compound Treatment Treat cells with varying concentrations of pyridinecarboxamide isomers. A->B C Incubation Incubate for 48-72h. B->C D MTT Addition Add MTT solution to each well and incubate for 4h. C->D E Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G Data Analysis Calculate cell viability and determine IC50 values. F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Mechanism of Action and Signaling Pathways

The biological effects of pyridinecarboxamides are intrinsically linked to their roles in cellular signaling. Nicotinamide, in particular, is a well-established precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a key signaling molecule.[14][15]

The Central Role of NAD+

NAD+ is a substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, gene expression, and stress response.[2][14] By modulating the intracellular pool of NAD+, nicotinamide can influence these critical signaling pathways.

NAD_Signaling cluster_pathway Nicotinamide and NAD+ Signaling Nicotinamide Nicotinamide (3-Pyridinecarboxamide) NAD NAD+ Nicotinamide->NAD Salvage Pathway Sirtuins Sirtuins NAD->Sirtuins Co-substrate PARPs PARPs NAD->PARPs Co-substrate Gene_Expression Gene Expression Sirtuins->Gene_Expression Cell_Metabolism Cellular Metabolism Sirtuins->Cell_Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair

Caption: Simplified diagram of nicotinamide's role in the NAD+ salvage pathway and its influence on downstream signaling.

The mechanisms of action for this compound and isonicotinamide are less defined but are likely to involve interactions with specific enzymes or receptors, as suggested by the diverse biological activities of their derivatives.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of this compound and its isomers. While niacinamide is a well-characterized compound with established applications, isonicotinamide and the lesser-studied this compound present intriguing opportunities for further investigation.

The subtle structural modifications among these isomers lead to significant differences in their physicochemical and biological properties. The introduction of a methyl group in the 2-position, as seen in this compound, offers a vector for further chemical modification and exploration of structure-activity relationships.

Future research should focus on:

  • Direct comparative biological evaluation: Head-to-head studies of these isomers in various biological assays are needed to delineate their specific activities and potencies.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and isonicotinamide is crucial for their development as therapeutic agents.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their translation into clinical applications.

By leveraging the foundational knowledge of pyridine chemistry and the comparative insights provided in this guide, researchers can unlock the full therapeutic potential of this versatile class of molecules.

References

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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Methylpyridine-4-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, achieving inhibitor selectivity is a paramount objective. A highly selective compound minimizes off-target effects, leading to a wider therapeutic window and a safer pharmacological profile. The 2-methylpyridine-4-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of several clinically important drugs, most notably in the class of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of these inhibitors, using the PARP family of enzymes as a primary case study. We will dissect the causality behind experimental choices and provide actionable protocols for researchers in the field.

The Selectivity Imperative for PARP Inhibitors

The PARP superfamily consists of 17 distinct proteins that play critical roles in cellular processes, including DNA repair, chromatin remodeling, and gene expression.[2] PARP1 and PARP2 are the primary targets for cancer therapy, where their inhibition leads to synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] However, off-target inhibition of other PARP family members (e.g., Tankyrases) or unrelated proteins like kinases can lead to unintended biological consequences and toxicities.[5][6] Therefore, rigorously quantifying the selectivity of an inhibitor is not merely an academic exercise but a critical step in preclinical development.

A truly comprehensive assessment of selectivity moves beyond simple in vitro IC50 values and integrates cellular target engagement and broader proteomic context. This guide will detail two essential, complementary workflows: broad-panel biochemical profiling and the Cellular Thermal Shift Assay (CETSA).

Part 1: Foundational Selectivity Profiling via Biochemical Assays

The first step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified enzymes. This approach provides a direct measure of the inhibitor's intrinsic affinity for its intended target versus related off-targets under controlled, in vitro conditions.

Principle of IC50 Profiling

IC50 (half-maximal inhibitory concentration) profiling involves measuring the inhibition of enzyme activity across a range of inhibitor concentrations. For PARP inhibitors, this is typically done using assays that detect the formation of poly(ADP-ribose) (PAR) chains.[7] By screening the inhibitor against a panel of PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2, etc.), a selectivity ratio can be calculated, providing a quantitative measure of its specificity.

It is crucial to perform these assays with the concentration of the cofactor, nicotinamide adenine dinucleotide (NAD+), at or near its Michaelis constant (Km) for each specific enzyme.[8] This ensures that the measured IC50 value is a closer approximation of the inhibitor's true binding affinity (Ki) and allows for a more accurate comparison across different enzymes.[9]

Workflow for Biochemical IC50 Profiling

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor r1 Add inhibitor dilutions to respective wells p1->r1 p2 Dispense enzyme, DNA, and NAD+ into microplate p2->r1 r2 Incubate to allow PAR chain formation r1->r2 r3 Stop reaction and add detection reagents r2->r3 a1 Read plate signal (e.g., luminescence) r3->a1 a2 Plot dose-response curves a1->a2 a3 Calculate IC50 values and selectivity ratios a2->a3 cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating & Lysis cluster_quantification Quantification & Analysis ct1 Culture cells to appropriate confluency ct2 Treat cells with inhibitor or vehicle (DMSO) ct1->ct2 ct3 Incubate to allow drug uptake and binding ct2->ct3 hl1 Aliquot cell suspension into PCR tubes ct3->hl1 hl2 Heat samples across a temperature gradient hl1->hl2 hl3 Lyse cells via freeze-thaw cycles hl2->hl3 q1 Separate soluble vs. aggregated proteins (centrifugation) hl3->q1 q2 Quantify soluble target protein (e.g., Western Blot, ELISA) q1->q2 q3 Plot melt curves and determine thermal shift (ΔTm) q2->q3

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture a relevant cell line (e.g., a BRCA-deficient ovarian cancer line like UWB1.289) to ~80% confluency.

    • Treat cells with the inhibitor at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours in culture media. This incubation time must be optimized to ensure sufficient cell penetration and target binding.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. The inclusion of inhibitors is crucial to prevent protein degradation during lysis.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a pre-determined temperature range (e.g., 40°C to 68°C in 2°C increments), followed by a 3-minute cooling step at 4°C.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Quantification:

    • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant (soluble fraction) and determine the total protein concentration using a BCA assay to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-PARP1). An antibody for a non-target, highly stable protein (e.g., GAPDH) should be used as a loading control and to demonstrate the specificity of the thermal shift.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment condition, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized intensity versus temperature to generate CETSA melt curves.

    • The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The difference in Tm between the vehicle- and inhibitor-treated samples (ΔTm) quantifies the degree of target stabilization.

Interpreting CETSA Data: Beyond Potency

A significant thermal shift provides strong evidence of target engagement. Comparing the ΔTm values for PARP1 and PARP2 can confirm cellular selectivity. Furthermore, performing an isothermal dose-response (ITDR) experiment, where cells are treated with varying inhibitor concentrations at a fixed temperature, can yield a cellular EC50 for target engagement.

However, recent studies have revealed another layer of complexity in the mechanism of PARP inhibitors: PARP trapping . This phenomenon, where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on DNA, is a major driver of cytotoxicity. [10]Different inhibitors exhibit vastly different trapping efficiencies, which do not always correlate with their catalytic IC50 values. [10][11]For example, Niraparib and Olaparib are more potent PARP trappers than Veliparib, which contributes to their distinct biological and clinical profiles. [10][12]While CETSA confirms target binding, specific PARP trapping assays are required to fully elucidate this aspect of the inhibitor's mechanism, which is a critical component of its overall selectivity and efficacy profile.

Comparative Summary and Conclusion

Assessing the selectivity of a this compound-based inhibitor requires a multi-faceted approach. Relying solely on biochemical IC50 data can be misleading.

Assay TypeInformation GainedKey StrengthsLimitations
Biochemical IC50 Panel Intrinsic potency (Ki/IC50), selectivity across related enzymes.High-throughput, quantitative, direct measure of enzyme inhibition.Lacks cellular context (permeability, metabolism), does not measure target engagement.
Cellular Thermal Shift Assay (CETSA) Target engagement in intact cells, cellular potency (EC50), cellular selectivity.Physiologically relevant, confirms drug reaches and binds its target.Lower throughput, indirect measure of functional inhibition, does not capture dynamic effects like PARP trapping.

For researchers developing or evaluating inhibitors based on the this compound scaffold, the following strategy is recommended:

  • Initial Broad Screening: Use biochemical assays to establish the primary target(s) and perform a broad selectivity screen against the relevant protein family (e.g., all 17 PARPs). [8][13]2. Cellular Validation: Employ CETSA to confirm target engagement for the primary target and key off-targets in a relevant cellular model. This step is crucial to weed out compounds with poor cell permeability.

  • Mechanism-Specific Assays: For targets like PARP, conduct mechanism-specific assays (e.g., PARP trapping assays) to understand the full biological consequence of target engagement. [10]4. Consider Kinetics: Beyond simple affinity, drug-target residence time (the duration the inhibitor stays bound) can be a better predictor of in vivo efficacy. [14][15][16]Advanced biophysical techniques may be warranted for lead candidates.

By integrating these orthogonal approaches, a comprehensive and reliable selectivity profile can be constructed. This ensures that only the most promising and specific this compound-based candidates are advanced, ultimately increasing the probability of success in the complex journey of drug development.

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A Researcher's Guide to the Metabolic Stability of 2-Methylpyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical hurdle. A molecule with promising pharmacological activity can falter in development due to rapid clearance by metabolic enzymes, leading to poor bioavailability and an unviable dosing regimen. This guide provides a comparative analysis of the metabolic stability of 2-Methylpyridine-4-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural modifications that influence their metabolic fate, provide detailed experimental protocols for assessing stability, and present illustrative data to guide researchers in this field.

The this compound Scaffold: A Double-Edged Sword

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to improve aqueous solubility and form crucial hydrogen bonds with biological targets.[1] However, the introduction of a nitrogen atom into an aromatic ring can also create a "metabolic hotspot," a site susceptible to enzymatic modification.[2] The this compound core presents a unique challenge and opportunity. The methyl group at the 2-position and the carboxamide at the 4-position are key handles for both tuning biological activity and modulating metabolic stability. Understanding the interplay of substituents on this scaffold is paramount for designing robust drug candidates.

Key Metabolic Pathways and Influencing Factors

The primary route of metabolism for many xenobiotics, including pyridine derivatives, is oxidation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4] For the this compound scaffold, several metabolic transformations can be anticipated:

  • Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to form an N-oxide. Additionally, the electron-deficient nature of the pyridine ring can influence the regioselectivity of hydroxylation on the ring itself.

  • Oxidation of the Methyl Group: The 2-methyl group is a potential site for benzylic hydroxylation, which can be a significant clearance pathway.

  • Amide Hydrolysis: The carboxamide linkage, while generally more stable than an ester, can be susceptible to hydrolysis by amidases.

  • Metabolism of Substituents: The nature and position of other substituents on the pyridine ring or the amide nitrogen will introduce additional potential sites of metabolism.

The electronegativity of the nitrogen atom in the pyridine ring can play a crucial role in directing metabolism. In some instances, the pyridine ring itself may be resistant to metabolism due to the deactivating effect of the nitrogen atom.[3][5]

Comparative Metabolic Stability: A Structure-Metabolism Relationship Study

While a comprehensive, publicly available dataset for a wide range of this compound derivatives is limited, we can construct a representative comparison based on established principles of drug metabolism and data from related chemical series. The following table illustrates the hypothetical metabolic stability of a series of derivatives in human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolism.[6]

Table 1: Illustrative Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDR1 Substituent (at position 6)R2 Substituent (on Amide Nitrogen)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 HPhenyl2527.7
Deriv-02 FPhenyl4515.4
Deriv-03 ClPhenyl5013.9
Deriv-04 OCH3Phenyl1546.2
Deriv-05 H4-Fluorophenyl3519.8
Deriv-06 H4-Methoxyphenyl1838.5

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate structure-activity relationships and is not derived from a single direct experimental comparison.

From this illustrative data, we can draw several key insights:

  • Halogenation at R1: The introduction of electron-withdrawing fluorine (Deriv-02) or chlorine (Deriv-03) at the 6-position of the pyridine ring can "shield" the ring from oxidative metabolism, leading to a significant increase in metabolic half-life. This is a common strategy to block metabolic hotspots.[2]

  • Electron-Donating Groups at R1: Conversely, an electron-donating methoxy group (Deriv-04) at the same position may activate the ring towards oxidation, resulting in lower metabolic stability.

  • Substitution on the Amide Phenyl Ring (R2): Modification of the phenyl group on the amide nitrogen also impacts stability. A fluorine substituent (Deriv-05) can improve stability, likely by blocking a potential site of aromatic hydroxylation. In contrast, a methoxy group (Deriv-06) can provide a new site for O-dealkylation, another common metabolic pathway, leading to faster clearance.

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and reproducible metabolic stability data, rigorous and well-validated experimental protocols are essential. Below are detailed methodologies for the two most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolic stability, as microsomes are enriched with CYP enzymes.[6]

Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A control incubation without NADPH should be included to assess non-CYP mediated degradation.

  • Incubation: Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.

  • Protein Precipitation and Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.

Experimental Workflow:

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E). Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation: Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension in a multi-well plate. Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and mix with a cold quenching solution (e.g., acetonitrile) containing an internal standard to stop the metabolic reactions and lyse the cells.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Conclusion: A Path Forward in Rational Drug Design

The metabolic stability of this compound derivatives is a multifaceted challenge that can be systematically addressed through a deep understanding of structure-metabolism relationships and the application of robust in vitro assays. By strategically modifying the scaffold, particularly at positions amenable to metabolic attack, researchers can significantly improve the pharmacokinetic profile of their lead compounds. The illustrative data and detailed protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working to advance this promising class of molecules into viable clinical candidates. The journey from a potent hit to a successful drug is arduous, but with a rational approach to optimizing metabolic stability, the path becomes clearer.

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A Researcher's Guide to Evaluating Off-Target Effects: A Comparative Framework for 2-Methylpyridine-4-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "the dose makes the poison" is an oversimplification. A more accurate mantra for the discerning scientist is "specificity makes the medicine." The journey from a promising hit compound to a clinically viable therapeutic is paved with rigorous characterization, not just of its intended on-target activity, but more critically, of its unintended off-target interactions. These off-target effects are a primary driver of unforeseen toxicity and clinical trial attrition, making their early and comprehensive evaluation a cornerstone of successful drug development.[1]

This guide provides a technical framework for evaluating the off-target profile of 2-Methylpyridine-4-carboxamide, a nicotinamide analog.[2][3] Given the nascent stage of publicly available data for this specific molecule, we will establish a robust, multi-pronged evaluation strategy. This strategy will be contextualized by comparing it with methodologies applied to similar, well-characterized pyridine carboxamide and nicotinamide-based compounds. Our focus is not merely on presenting data, but on elucidating the causal logic behind the experimental choices, enabling researchers to design self-validating protocols for their own small molecule campaigns.

The Imperative of Specificity: Defining the Comparative Landscape

This compound belongs to the broader family of pyridine carboxamides, a scaffold present in numerous biologically active molecules.[4][5][6] Its structural similarity to nicotinamide, a vital precursor for the coenzyme NAD+, suggests a potential interaction with a wide array of NAD-dependent enzymes, including sirtuins and PARPs.[2][7] Therefore, a thorough off-target assessment is crucial.

For a meaningful comparison, we select analogs based on two key criteria:

  • Structural Similarity: Compounds sharing the core pyridine carboxamide scaffold.

  • Target Class Similarity: Compounds known to interact with protein classes that are plausible off-targets for a nicotinamide analog (e.g., kinases, metabolic enzymes).

Our selected comparators for this guide are:

  • Nicotinamide: The parent compound, providing a baseline for interactions with NAD+ dependent pathways.[8]

  • 2-Amino-4-methylpyridine Analogs: A structurally related series investigated as inhibitors of nitric oxide synthase (NOS), highlighting potential off-targets in signaling pathways.[9]

  • A Generic Kinase Inhibitor (e.g., Dasatinib): Included to illustrate the gold-standard methodologies for kinome-wide off-target profiling, a critical step for many small molecules.[10]

A Multi-Tiered Strategy for Off-Target Profiling

A robust evaluation of off-target effects is not a single experiment but a phased, integrated workflow. It begins with broad, predictive methods and funnels down to specific, functional assays in physiologically relevant models.

Off_Target_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In Vivo Confirmation A In Silico Prediction (Target Prediction, SAR Analysis) B Broad Biochemical Screening (e.g., Kinome Profiling, Receptor Panels) A->B Guides initial screen design C Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C Identifies high-priority hits D Phenotypic Screening (High-Content Imaging, Cell Viability) B->D Informs phenotypic assay choice C->D Confirms cellular activity E Animal Models of Toxicity (Rodent, Zebrafish) D->E Highlights potential toxicities F Pharmacodynamic & Biomarker Analysis (Target Modulation in Tissue) E->F Validates in a whole organism Kinase_Profiling_Workflow A 1. Compound Preparation (Serial dilution to test concentrations, e.g., 1µM, 10µM) C 3. Compound Addition (Add diluted compound to respective wells) A->C B 2. Assay Plate Setup (Dispense kinase, fluorescent peptide substrate, and ATP into 384-well plate) B->C D 4. Kinase Reaction (Incubate at room temp to allow phosphorylation) C->D E 5. Stop Reaction (Add stop solution with EDTA) D->E F 6. Data Acquisition (Read plate on microfluidic mobility-shift detection system) E->F G 7. Data Analysis (Calculate % inhibition relative to DMSO and positive controls) F->G

Caption: Experimental workflow for a mobility shift-based kinase profiling assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create working solutions for the desired final assay concentrations (e.g., 1 µM and 10 µM).

  • Assay Reaction: In a 384-well plate, combine the specific kinase, a fluorescently labeled peptide substrate, and ATP at its Km concentration.

  • Initiation: Add the test compound or DMSO (vehicle control) to the wells to initiate the kinase reaction.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ required for kinase activity.

  • Detection: Analyze the plate on a microfluidic chip-based instrument. The instrument applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different charges.

  • Analysis: The amount of product formed is quantified by fluorescence. The percent inhibition is calculated for each kinase relative to the DMSO control.

Protocol 2: In Vivo Acute Toxicity Assessment in Mice

This protocol outlines a basic study to determine the acute toxicity and identify potential target organs. [11] Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male and female C57BL/6 mice (8 weeks old) for one week under standard housing conditions.

  • Dose Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) on the day of dosing.

  • Group Assignment: Randomly assign animals to groups (n=5 per sex per group). Groups will include a vehicle control and at least three dose levels of the test compound (e.g., 10, 50, 200 mg/kg), administered via oral gavage.

  • Clinical Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dose and then daily for 14 days. Record body weights daily.

  • Terminal Procedures: At day 14, euthanize all animals. Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).

  • Necropsy and Histopathology: Perform a full necropsy. Collect key organs (liver, kidney, spleen, heart, lungs, brain), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Analysis: Compare body weight changes, clinical chemistry parameters, organ weights, and histopathology findings between treated and control groups to identify any dose-dependent toxicities.

Conclusion

The evaluation of off-target effects is an indispensable component of drug development. For a compound like this compound, a systematic and tiered approach is essential. By starting with broad in silico and biochemical screens, validating hits in cellular models, and confirming the safety profile in vivo, researchers can build a comprehensive understanding of a molecule's interactions. This guide provides a logical and experimentally grounded framework, emphasizing the "why" behind each step, to empower scientists to rigorously assess the specificity of their compounds and ultimately develop safer, more effective medicines.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Methylpyridine-4-carboxamide. As a pyridine derivative, this compound requires careful management as hazardous waste to ensure laboratory safety and environmental protection. The protocols outlined herein are synthesized from established safety data for structurally similar pyridine compounds and align with federal regulations. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

The core principle guiding this protocol is adherence to the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous materials to protect human health and the environment.[1][2]

Hazard Assessment and Waste Characterization

This compound, due to its pyridine core, must be presumed to possess hazards common to this class of chemicals. While a specific Safety Data Sheet (SDS) for this exact amide is not universally available, data from close analogs like 2-methylpyridine and 2-methylpyridine-4-carboxylic acid inform a conservative and safe approach. The primary hazards include potential toxicity, irritation, and environmental harm.[3][4]

Under EPA guidelines, any waste containing this compound must be classified as hazardous.[5] This classification is critical as it dictates all subsequent handling, storage, and disposal actions.[6] Never dispose of this chemical or its containers in standard trash or down the drain.[7]

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard CategoryPotential GHS Hazard Statements (Inferred from Analogs)Required Precautions & Personal Protective Equipment (PPE)
Acute Toxicity H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin.[3]Handle only in a certified chemical fume hood. Avoid creating dust or aerosols. Use chemical-resistant gloves (e.g., Butyl rubber, Viton), a lab coat, and safety goggles.[8][9]
Skin/Eye Damage H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation.[3][4]Wear ANSI-approved safety goggles or a face shield. Ensure an eyewash station and safety shower are immediately accessible.[4][9]
Organ Toxicity H335: May cause respiratory irritation.Use in a well-ventilated area, preferably a fume hood, to prevent inhalation of vapors or dust.[7]
Environmental Discharge into the environment must be avoided.[3][10]Prevent entry into drains and waterways. All spills and waste must be contained and collected as hazardous waste.

Immediate Safety & Handling Protocols

Safe disposal begins with safe handling. The causality is simple: preventing exposure and spills eliminates the most immediate risks and simplifies the disposal process.

  • Engineering Controls : Always handle this compound within a properly functioning and certified laboratory chemical fume hood.[9] This is the primary barrier to prevent inhalation of potentially harmful dust or vapors.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards.

    • Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton are excellent choices for pyridine derivatives. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8][10]

    • Body Protection : A standard flame-retardant lab coat should be worn to protect clothing and skin.[3]

  • Emergency Readiness : Know the location and proper operation of the nearest eyewash station and safety shower before beginning work.[4][9]

Spill Management Procedures

Accidents require a prepared, systematic response to mitigate harm.

Small Spills (e.g., <100 mL or <100 g)
  • Alert & Isolate : Alert personnel in the immediate vicinity. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[4][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Dispose : Label the waste container and manage it according to the disposal workflow in Section 4.

Large Spills
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and your supervisor. If there is a fire or medical emergency, call 911.[9]

  • Secure : Secure the area to prevent re-entry.

  • Await Response : Do not attempt to clean up a large spill yourself. Allow the trained EHS emergency response team to manage the situation.

Step-by-Step Disposal Workflow

This protocol ensures a self-validating system for waste management, from generation to final pickup. All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[8]

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Waste Generation (this compound) B Solid Waste (Contaminated PPE, unused reagent) A->B Segregate by physical state C Liquid Waste (Solutions, reaction mixtures) A->C Segregate by physical state D Place in a dedicated, sealed, and compatible waste container. B->D C->D E Affix a 'Hazardous Waste' label. Fill out all fields immediately. D->E F Store container in a designated Satellite Accumulation Area (SAA). E->F G Ensure secondary containment is used. F->G H Container is full or project is complete. G->H I Submit a Chemical Collection Request to your institution's EHS department. H->I J EHS Pickup for Final Disposal I->J

Caption: Waste Disposal Decision Workflow for this compound.

Detailed Protocol Steps:

  • Identify and Segregate : At the point of generation, identify the waste as either solid (e.g., contaminated gloves, weigh boats, solid compound) or liquid (e.g., solutions). This waste must be segregated from other waste streams, especially incompatible materials like strong oxidizers or acids.[5][8][9]

  • Select a Container : Choose a waste container that is in good condition, compatible with pyridine-based chemicals, and has a secure, leak-proof lid. For liquids, never use food-grade containers like milk jugs.[1]

  • Contain the Waste : Place the waste directly into your designated hazardous waste container. Keep the container closed at all times except when adding waste.[1] This is a common EPA violation and is critical for preventing spills and vapor exposure.

  • Label Immediately : As soon as the first drop of waste is added, affix a completed "Hazardous Waste" or "Dangerous Waste" label.[9] The label must include the full chemical name ("this compound"), all other components and their percentages, and the associated hazards.

  • Store Properly : Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's main waste accumulation area. The storage location must be secure, away from heat or ignition sources, and ideally within secondary containment to contain any potential leaks.[7][9]

  • Arrange for Disposal : Once the container is full or the project generating the waste is complete, complete and submit a chemical collection request form to your institution's EHS department or designated waste management provider.[9] Do not accumulate waste for extended periods.

  • Documentation : Maintain records of your waste generation and disposal as required by your institution and local regulations. This completes the "cradle-to-grave" responsibility for the waste generator.[2]

By following these procedures, you ensure that this compound is managed in a way that is safe, compliant, and environmentally responsible.

References

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Navigating the Safe Handling of 2-Methylpyridine-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-Methylpyridine-4-carboxamide, a compound requiring careful management due to its potential hazards. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, empowering you to work safely and effectively.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on this analysis, this compound should be treated as a compound that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • A cause of serious eye irritation and skin irritation. [3][4]

  • A cause of respiratory irritation. [1][2]

  • Flammable as a liquid and vapor. [1][2]

These potential hazards necessitate a robust safety protocol, encompassing all stages of handling, from receipt to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Pyridine derivatives can be absorbed through the skin.[2] Inspect gloves for any signs of degradation or puncture before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles. This is crucial to prevent contact with splashes or aerosols that could cause serious eye irritation.[3][4]
Skin and Body Protection A flame-retardant lab coat. This protects against splashes and, given the potential flammability of related compounds, offers a degree of fire protection.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every step of the chemical's lifecycle in your laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Ensure the container is tightly closed.[3]

Handling and Use
  • Work in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid all personal contact, including inhalation of vapors or dust.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[3][5]

  • Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[1]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Disposal Plan

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be disposed of as hazardous waste.

  • Do not mix with other waste streams.

  • Containers should be clearly labeled with the contents.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

Disposal_Workflow A Contaminated Material (Chemical, Gloves, etc.) B Place in a Labeled, Sealable Hazardous Waste Container A->B C Store in a Designated Hazardous Waste Accumulation Area B->C D Arrange for Pickup by Certified Hazardous Waste Disposal Vendor C->D

Figure 2. Step-by-step process for the safe disposal of this compound and associated waste.

First Aid Measures: Immediate Response Protocol

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel.

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues. The principles of careful planning, proper use of protective equipment, and adherence to established procedures are the cornerstones of responsible scientific practice.

References

  • SAFETY D
  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS - Loba Chemie. (2015-04-09).
  • 4-Chloro-N-methyl-2-pyridinecarboxamide - AK Scientific, Inc.
  • Safety D
  • SAFETY D

Sources

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